molecular formula C10H20O2 B149876 Terpin CAS No. 565-48-0

Terpin

Cat. No.: B149876
CAS No.: 565-48-0
M. Wt: 172.26 g/mol
InChI Key: RBNWAMSGVWEHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terpin is a p-menthane monoterpenoid.
This compound has been reported in Vitis vinifera with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNWAMSGVWEHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023643, DTXSID401031800, DTXSID501031803
Record name Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-p-Menthan-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 mg/mL at 20 °C
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80-53-5, 565-48-0, 565-50-4, 2451-01-6
Record name Terpin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terpin [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-p-Menthan-1,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpin, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERPIN HYDRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TERPIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Terpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-p-Menthan-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-menthane-1,8-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TERPIN, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

158 - 159 °C
Record name trans-p-Menthane-1,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the chemical structure of cis-terpin hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to cis-Terpin Hydrate (B1144303)

Introduction

cis-Terpin hydrate, a monocyclic terpene diol, is a well-known expectorant used to loosen mucus and alleviate congestion associated with respiratory conditions like bronchitis.[1][2] It is a hydrate of terpin, derived from sources such as turpentine (B1165885) oil, oregano, thyme, and eucalyptus.[1][2] This document provides a comprehensive overview of the chemical structure, properties, and synthesis of cis-terpin hydrate, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

cis-Terpin hydrate is the monohydrate of the cis-isomer of p-menthane-1,8-diol.[3][4] The core structure is a cyclohexane (B81311) ring substituted with a methyl group at position 1 and a 2-hydroxypropan-2-yl group at position 4. In the cis isomer, the two hydroxyl groups are on the same side of the ring. The chemical formula for the hydrated form is C₁₀H₂₂O₃.[1][5][6]

Chemical Identifiers
  • IUPAC Name: (1s,4s)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol hydrate[2]

  • CAS Number: 2451-01-6[1][2][3]

  • Synonyms: this compound monohydrate, cis-p-menthane-1,8-diol monohydrate, Terpinol hydrate[1][2][3][5]

The chemical structure of cis-terpin hydrate is depicted in the following diagram:

Caption: Chemical structure of cis-terpin hydrate.

Physicochemical Data

The quantitative properties of cis-terpin hydrate are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂O₃[1][5]
Molecular Weight 190.28 g/mol [1][5][7]
Appearance White crystalline solid, rhombic pyramids[1][3]
Melting Point 116-117 °C[3][5]
Boiling Point 258 °C (anhydrous form)[3][5]
Solubility in Water 3.42 g/L at 25 °C[5]
Solubility in Ethanol 38 mg/mL[1]
Solubility in DMSO 60 mg/mL[1]
CAS Number 2451-01-6[1][3]

Experimental Protocols

The synthesis of cis-terpin hydrate can be achieved through the acid-catalyzed hydration of pinenes found in turpentine oil. Below are outlines of established experimental methodologies.

Protocol 1: Synthesis from Turpentine Oil using Sulfuric Acid

This method relies on the hydration of α-pinene and β-pinene, the main constituents of turpentine oil.[8][9]

Workflow Diagram:

synthesis_workflow start Start: Turpentine Oil + Sulfuric Acid react Vigorous Agitation (e.g., 90+ hours) start->react emulsion Emulsion Formation and Breaking react->emulsion crystallization Crystallization of cis-Terpin Hydrate emulsion->crystallization separation Filtration (e.g., Buchner Funnel) crystallization->separation washing Wash Crystals (Dilute Ammonia (B1221849), then Water) separation->washing drying Dry Crystals (60-70 °C Oven) washing->drying product Final Product: cis-Terpin Hydrate Crystals drying->product

Caption: Synthesis workflow of cis-terpin hydrate from turpentine.

Methodology:

  • Turpentine oil is mixed with a controlled amount of sulfuric acid.[8]

  • The mixture is subjected to vigorous and prolonged agitation, which can extend for over ninety hours. This promotes the formation of an emulsion.[8]

  • The reaction vessel is then left to stand, allowing the emulsion to break and the cis-terpin hydrate to crystallize out of the solution.[8]

  • The crystalline product is separated from the reaction mixture via filtration, for instance, using a Buchner funnel under suction.[8]

  • The collected crystals are washed sequentially with dilute ammonia to neutralize and remove residual acid, followed by washes with water to remove any remaining impurities.[8]

  • The purified crystals are then dried in an oven at a temperature of 60-70 °C to yield the final product.[8]

Protocol 2: Two-Step Synthesis from Limonene (B3431351)

This alternative pathway synthesizes cis-terpin hydrate from limonene using trifluoroacetic acid.[9]

Signaling Pathway Diagram:

limonene_synthesis limonene Limonene intermediate This compound bis-trifluoroacetate limonene->intermediate + tfa Trifluoroacetic Acid (Sulfuric Acid Catalyst) tfa->intermediate product cis-Terpin Hydrate intermediate->product yields hydrolysis Hydrolysis (Sodium Hydroxide) hydrolysis->product

Caption: Two-step synthesis pathway from limonene.

Methodology:

  • Step 1: Formation of this compound bis-trifluoroacetate: Limonene is reacted with trifluoroacetic acid in the presence of a sulfuric acid catalyst. This reaction yields this compound bis-trifluoroacetate.[9]

  • Step 2: Hydrolysis: The resulting this compound bis-trifluoroacetate is then hydrolyzed using sodium hydroxide (B78521) to produce p-menthane-1,8-diol monohydrate (cis-terpin hydrate).[9] This method has been reported to achieve a yield of 73%.[9]

Pharmacological Action

cis-Terpin hydrate functions as an expectorant by directly acting on the bronchial secretory cells.[2] It is believed to increase the volume of fluid in the respiratory tract, which helps to liquefy bronchial secretions and reduce mucus viscosity. This facilitates the removal of mucus, making coughs more productive.[2]

Conclusion

cis-Terpin hydrate is a well-characterized molecule with a long history of use in respiratory medicine. Its chemical structure is based on a p-menthane (B155814) diol framework, and it can be reliably synthesized from readily available natural terpenes. The data and protocols presented in this guide offer valuable technical information for professionals engaged in chemical research and drug development.

References

Synthesis of α-Terpineol from Terpin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Terpineol, a monocyclic monoterpene alcohol, is a valuable ingredient in the fragrance, flavor, and pharmaceutical industries, prized for its characteristic lilac and pine aroma. One of the primary industrial routes to α-terpineol is the acid-catalyzed dehydration of terpin hydrate (B1144303). This technical guide provides an in-depth overview of this synthesis, focusing on the reaction mechanism, experimental protocols, and a comparative analysis of various acid catalysts. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Mechanism and Product Distribution

The synthesis of α-terpineol from this compound hydrate proceeds via an acid-catalyzed dehydration reaction. The reaction is initiated by the protonation of one of the hydroxyl groups of this compound hydrate by an acid catalyst, forming a good leaving group (water). The departure of the water molecule generates a tertiary carbocation. This carbocation can then be stabilized by the elimination of a proton from an adjacent carbon atom, leading to the formation of a double bond and yielding a mixture of terpineol (B192494) isomers: α-terpineol, β-terpineol, and γ-terpineol. The predominant product is typically α-terpineol due to the formation of the most stable trisubstituted double bond within the cyclohexene (B86901) ring. The product distribution of the isomers is often reported to be approximately 7:2:2 for α-, β-, and γ-terpineol, respectively[1].

G Figure 1. Reaction Mechanism of this compound Hydrate Dehydration terpin_hydrate This compound Hydrate protonation Protonation of Hydroxyl Group (+H+) terpin_hydrate->protonation Acid Catalyst water_loss Loss of Water (-H2O) protonation->water_loss carbocation Tertiary Carbocation Intermediate water_loss->carbocation deprotonation_alpha Deprotonation (-H+) carbocation->deprotonation_alpha deprotonation_beta Deprotonation (-H+) carbocation->deprotonation_beta deprotonation_gamma Deprotonation (-H+) carbocation->deprotonation_gamma alpha_terpineol α-Terpineol deprotonation_alpha->alpha_terpineol beta_terpineol β-Terpineol deprotonation_beta->beta_terpineol gamma_terpineol γ-Terpineol deprotonation_gamma->gamma_terpineol G Figure 2. General Experimental Workflow start Start reactants Charge Reactor with This compound Hydrate and Dilute Acid Solution start->reactants reaction Heat and Stir (e.g., Reflux) reactants->reaction separation Phase Separation (Cooling) reaction->separation extraction Solvent Extraction of Organic Layer separation->extraction drying Drying of Organic Extract extraction->drying purification Purification (e.g., Distillation) drying->purification analysis Product Analysis (GC-MS, IR) purification->analysis end End analysis->end

References

Terpin Hydrate: A Technical Guide to Natural Sources, Synthesis, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of terpin hydrate (B1144303), a valuable expectorant in pharmaceutical formulations. While traditionally associated with natural sources, the primary method for obtaining this compound hydrate is through the acid-catalyzed hydration of α-pinene, a major constituent of turpentine (B1165885) oil derived from pine species. This document details the natural origins of its precursor, outlines various synthetic protocols, and provides in-depth experimental procedures for its synthesis, purification, and analysis. Quantitative data on reaction yields with different catalysts are summarized for comparative evaluation. Furthermore, this guide presents the chemical pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for research, development, and manufacturing purposes.

Introduction

This compound hydrate, chemically known as p-menthane-1,8-diol monohydrate, has a long history of use as an effective expectorant for relieving cough and congestion associated with bronchitis and other respiratory conditions.[1] It functions by increasing respiratory tract fluid, which helps to liquefy and clear mucus.[1] Although this compound hydrate can be found in trace amounts in some essential oils, it is not economically viable to isolate it directly from these natural sources. The principal and commercially established method for its production is the synthetic hydration of α-pinene, the main component of turpentine oil.[2][3] This guide focuses on this synthetic route, treating turpentine oil as the natural starting material.

Natural Precursor: Turpentine Oil

The primary natural source for the synthesis of this compound hydrate is turpentine oil, which is obtained from the resin of various pine tree species (Pinus sp.). Turpentine is a complex mixture of terpenes, with its composition varying depending on the pine species, geographical location, and distillation process. The most crucial component for this compound hydrate synthesis is α-pinene .

Table 1: Typical Composition of Turpentine Oil

ComponentChemical FormulaTypical Percentage (%)
α-PineneC₁₀H₁₆58 - 65
β-PineneC₁₀H₁₆20 - 30
CampheneC₁₀H₁₆4 - 8
LimoneneC₁₀H₁₆< 5
Other TerpenesVarious< 5

Synthesis of this compound Hydrate from Turpentine/α-Pinene

The synthesis of this compound hydrate involves the acid-catalyzed hydration of the double bond in the α-pinene molecule. This reaction is typically carried out by reacting turpentine oil or purified α-pinene with a dilute mineral acid. Various acids have been employed as catalysts, each affecting the reaction rate and yield.

Reaction Mechanism

The acid-catalyzed hydration of α-pinene to this compound hydrate proceeds through a carbocation intermediate. The generally accepted mechanism is as follows:

  • Protonation: The double bond of α-pinene is protonated by the acid catalyst, leading to the formation of a tertiary carbocation.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

  • Second Nucleophilic Attack: Another water molecule attacks the second tertiary carbon, leading to the formation of the diol.

  • Deprotonation: The resulting oxonium ions are deprotonated to yield the final product, this compound hydrate.

reaction_mechanism start α-Pinene protonation Protonation of double bond start->protonation + H⁺ carbocation Tertiary Carbocation protonation->carbocation h2o_attack1 Nucleophilic attack by H₂O carbocation->h2o_attack1 + H₂O intermediate1 Intermediate h2o_attack1->intermediate1 h2o_attack2 Second nucleophilic attack by H₂O intermediate1->h2o_attack2 + H₂O intermediate2 Oxonium Ion h2o_attack2->intermediate2 deprotonation Deprotonation intermediate2->deprotonation - 2H⁺ end This compound Hydrate deprotonation->end

Figure 1: Acid-catalyzed hydration of α-pinene to this compound hydrate.
Comparative Yields with Different Catalysts

The choice of acid catalyst significantly impacts the yield of this compound hydrate. The following table summarizes reported yields using various catalysts under different conditions.

Table 2: Quantitative Yield of this compound Hydrate with Various Acid Catalysts

CatalystStarting MaterialReaction Time (hours)Temperature (°C)Reported Yield (%)Reference
Sulfuric Acid (25%)Turpentine3030-4033.0[3]
Sulfuric Acid + Toluene Sulfonic AcidTurpentine3030-4059.2[3]
Sulfuric Acid + Toluene Sulfonic Acid + Mahogany SoapTurpentine3030-4067.4[3]
Nitric Acid (23%) + Dispersing AgentTurpentine3625-30~92.0 (of 500 parts)[4]
Sulfuric Acid (15%) + Nitric Acid (10%) + Dispersing AgentTurpentine36Not specified~94.0 (of 500 parts)[4]
Benzene Sulfonic Acid (32%)Turpentine90Room Temp (16-35)>33[2]
Tartaric Acid + Boric Acidα-Pinene5020-2588.0 (molar)[5]

Experimental Protocols

Synthesis of this compound Hydrate using Sulfuric Acid and Turpentine

This protocol is a standard laboratory procedure for the synthesis of this compound hydrate.

Materials:

  • Turpentine oil (containing a high percentage of α-pinene)

  • Sulfuric acid (25% aqueous solution)

  • Sodium carbonate solution (5% aqueous solution)

  • Distilled water

  • Ethanol (B145695)

  • Reaction vessel with a stirrer and temperature control

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Beakers and other standard laboratory glassware

Procedure:

  • To a reaction vessel, add 2000 parts of a 25% sulfuric acid solution.

  • While stirring vigorously, slowly add 500 parts of turpentine oil to the acid solution. The rate of addition should be controlled to maintain the reaction temperature between 30-40°C.

  • Continue stirring the mixture for 30-40 hours at 30-40°C.[3]

  • After the reaction period, stop the stirring and allow the crystalline mass of this compound hydrate to separate.

  • Filter the crude this compound hydrate crystals using a Büchner funnel under suction.

  • Wash the crystals on the filter with a small amount of cold distilled water to remove the bulk of the acid.

  • Transfer the crystals to a beaker and wash with a 5% sodium carbonate solution to neutralize any remaining acid.

  • Wash the crystals again with cold distilled water until the washings are neutral to litmus (B1172312) paper.

  • The crude this compound hydrate is now ready for purification by recrystallization.

Purification of this compound Hydrate by Recrystallization

This protocol describes the purification of crude this compound hydrate using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound hydrate

  • Ethanol (95%)

  • Distilled water

  • Erlenmeyer flasks

  • Hot plate

  • Filtration apparatus (Büchner funnel and flask)

  • Ice bath

Procedure:

  • Place the crude this compound hydrate in an Erlenmeyer flask.

  • Add a minimum amount of hot 95% ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal.

  • Heat the filtrate and slowly add hot distilled water until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol until the turbidity just disappears.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified this compound hydrate crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Analysis of this compound Hydrate by Gas Chromatography (GC)

This method is adapted from the USP monograph for this compound Hydrate and is suitable for determining the purity of the synthesized product.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame-ionization detector (FID).

  • Column: 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A.

  • Temperatures:

    • Injection port: 260°C

    • Detector: 260°C

    • Column: 120°C

  • Carrier Gas: Nitrogen, with a flow rate to achieve approximate retention times of 7 minutes for this compound and 11 minutes for the internal standard.

Reagents:

  • Internal Standard Solution: Dissolve biphenyl (B1667301) in chloroform (B151607) to a concentration of about 20 mg/mL.

  • Standard Preparation: Accurately weigh about 170 mg of USP this compound Hydrate Reference Standard into a 100-mL volumetric flask. Dissolve in 5 mL of alcohol, add 5.00 mL of the Internal Standard Solution, and dilute to volume with chloroform.

  • Assay Preparation: Accurately weigh about 170 mg of the synthesized this compound hydrate into a 100-mL volumetric flask. Follow the same procedure as for the Standard Preparation.

Procedure:

  • Inject approximately 1 µL of the Standard Preparation into the gas chromatograph and record the chromatogram.

  • Inject approximately 1 µL of the Assay Preparation and record the chromatogram.

  • Calculate the quantity of C₁₀H₂₀O₂ in the portion of this compound Hydrate taken using the appropriate formula based on the peak area ratios of this compound to the internal standard in the Standard and Assay preparations.

Experimental Workflows

The following diagrams illustrate the overall workflow for the synthesis and purification of this compound hydrate.

synthesis_workflow start Start: Turpentine Oil (α-Pinene) reaction Acid-Catalyzed Hydration (e.g., 25% H₂SO₄, 30-40°C, 30-40h) start->reaction filtration1 Filtration reaction->filtration1 crude_product Crude this compound Hydrate Crystals filtration1->crude_product neutralization Neutralization Wash (5% Na₂CO₃ solution) crude_product->neutralization water_wash Water Wash neutralization->water_wash purification Purification by Recrystallization water_wash->purification end End: Purified this compound Hydrate purification->end

Figure 2: General workflow for the synthesis of this compound hydrate.

purification_workflow start Start: Crude this compound Hydrate dissolution Dissolve in minimum hot ethanol start->dissolution hot_filtration Hot Gravity Filtration (optional, for colored impurities) dissolution->hot_filtration crystallization Induce Crystallization (add hot water, cool slowly) hot_filtration->crystallization ice_bath Cool in Ice Bath crystallization->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with ice-cold ethanol/water vacuum_filtration->washing drying Drying washing->drying end End: Pure this compound Hydrate Crystals drying->end

Figure 3: Detailed workflow for the purification of this compound hydrate.

Conclusion

This technical guide has detailed the synthesis, purification, and analysis of this compound hydrate from its natural precursor, turpentine oil. The provided experimental protocols and comparative data on catalyst performance offer a valuable resource for researchers and professionals in the pharmaceutical industry. The synthesis via acid-catalyzed hydration of α-pinene remains the most efficient and economically viable method for producing this important expectorant. The methodologies described herein can be scaled and optimized for various research and production needs.

References

The Biosynthesis of p-Menthane Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The p-menthane (B155814) derivatives represent a diverse class of monoterpenes with significant applications in the pharmaceutical, food, and cosmetic industries. Well-known compounds such as menthol, carvone (B1668592), and limonene (B3431351) are prized for their therapeutic properties and distinct aromas. Understanding the intricate biosynthetic pathways that produce these valuable molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of p-menthane derivatives, focusing on the well-characterized route in Mentha species. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, quantitative data, detailed experimental protocols, and visual representations of the key processes.

Introduction

The biosynthesis of p-menthane monoterpenes originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are primarily generated through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The condensation of IPP and DMAPP by geranyl pyrophosphate synthase (GPPS) yields the acyclic C10 precursor, geranyl pyrophosphate (GPP). The cyclization of GPP is the first committed step in p-menthane biosynthesis, leading to the formation of the parent olefin, limonene, a critical branch-point intermediate. Subsequent enzymatic modifications, including hydroxylations, dehydrogenations, and reductions, introduce functional groups and stereochemical diversity, culminating in a wide array of p-menthane derivatives. This guide will dissect this pathway, providing the foundational knowledge necessary for its study and manipulation.

The Core Biosynthetic Pathway

The biosynthesis of p-menthane derivatives is a spatially and temporally regulated process, primarily occurring in the secretory cells of glandular trichomes in plants like peppermint (Mentha x piperita).[1] The pathway involves a series of enzymatic reactions that convert the linear precursor, geranyl pyrophosphate (GPP), into a variety of cyclic monoterpenes. The central pathway, leading to the production of (-)-menthol, is one of the most extensively studied and serves as a model for understanding p-menthane biosynthesis.

The key enzymatic steps are as follows:

  • Geranyl Pyrophosphate Synthesis: The pathway begins with the formation of GPP from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by geranyl pyrophosphate synthase (GPPS) .

  • Cyclization to Limonene: GPP is then cyclized by (-)-limonene synthase (LS) to form (-)-limonene, the first cyclic intermediate in the pathway.[2]

  • Hydroxylation of Limonene: (-)-Limonene undergoes hydroxylation at the C3 position by (-)-limonene-3-hydroxylase (L3H) , a cytochrome P450 monooxygenase, to yield (-)-trans-isopiperitenol (B1216475).

  • Dehydrogenation: The hydroxyl group of (-)-trans-isopiperitenol is then oxidized by (-)-trans-isopiperitenol dehydrogenase (iPD) to form (-)-isopiperitenone.

  • Reduction: (-)-Isopiperitenone is subsequently reduced by (-)-isopiperitenone reductase (iPR) to (+)-cis-isopulegone.

  • Isomerization: (+)-cis-Isopulegone is isomerized to (+)-pulegone by (+)-cis-isopulegone isomerase (iPI) .

  • Second Reduction: (+)-Pulegone is then reduced by (+)-pulegone reductase (PR) to produce a mixture of (-)-menthone (B42992) and (+)-isomenthone.

  • Final Reduction to Menthol: Finally, (-)-menthone is stereospecifically reduced by (-)-menthone reductase (MR) to yield the final product, (-)-menthol.

This core pathway is often accompanied by side reactions and variations in different species, leading to the production of other p-menthane derivatives like carvone and menthofuran.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core biosynthetic pathway from geranyl pyrophosphate to (-)-menthol.

Biosynthesis_Pathway GPP Geranyl Pyrophosphate (GPP) Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase (LS) trans_Isopiperitenol (-)-trans-Isopiperitenol Limonene->trans_Isopiperitenol (-)-Limonene-3-Hydroxylase (L3H) Isopiperitenone (-)-Isopiperitenone trans_Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase (iPD) cis_Isopulegone (+)-cis-Isopulegone Isopiperitenone->cis_Isopulegone (-)-Isopiperitenone Reductase (iPR) Pulegone (+)-Pulegone cis_Isopulegone->Pulegone (+)-cis-Isopulegone Isomerase (iPI) Menthone (-)-Menthone Pulegone->Menthone (+)-Pulegone Reductase (PR) Menthol (-)-Menthol Menthone->Menthol (-)-Menthone Reductase (MR)

Caption: The core biosynthetic pathway of (-)-menthol from geranyl pyrophosphate.

Quantitative Data

A thorough understanding of the p-menthane biosynthetic pathway requires quantitative data on enzyme kinetics and metabolite concentrations. This information is crucial for identifying rate-limiting steps, modeling metabolic flux, and designing effective metabolic engineering strategies.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for key enzymes in the p-menthane biosynthesis pathway, primarily from Mentha species. It is important to note that these values can vary depending on the specific isoform of the enzyme, assay conditions, and the source organism.

EnzymeSubstrateKm (µM)kcat (s-1)Source OrganismReference
(-)-Limonene SynthaseGeranyl Pyrophosphate1.80.3Mentha x piperita[3]
(-)-Limonene-3-Hydroxylase(-)-Limonene~10N/AMentha x piperita-
(-)-trans-Isopiperitenol Dehydrogenase(-)-trans-Isopiperitenol~50N/AMentha x piperita-
(+)-Pulegone Reductase(+)-Pulegone~25N/AMentha x piperita-
Metabolite Concentrations

The accumulation of p-menthane derivatives is highly dependent on the developmental stage of the plant tissue, particularly the glandular trichomes. The following table provides an example of the relative abundance of major monoterpenes in mature peppermint leaves.

CompoundRelative Abundance (%)
(-)-Menthone40-50
(-)-Menthol30-40
(+)-Isomenthone5-10
(+)-Pulegone1-5
(-)-Limonene1-5
Menthofuran1-8

Values are approximate and can vary significantly based on cultivar, growing conditions, and harvest time.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of p-menthane biosynthesis.

Recombinant Expression and Purification of Terpene Synthases

This protocol describes the expression of terpene synthases in E. coli and their subsequent purification, a necessary step for in vitro characterization.

4.1.1. Experimental Workflow

Recombinant_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification cluster_verification Verification Clone Clone Gene of Interest into Expression Vector (e.g., pET) Transform Transform E. coli (e.g., BL21(DE3)) Clone->Transform Culture Culture Transformed E. coli Transform->Culture Induce Induce Protein Expression (e.g., with IPTG) Culture->Induce Harvest Harvest Cells by Centrifugation Induce->Harvest Lyse Lyse Cells (e.g., Sonication) Harvest->Lyse Clarify Clarify Lysate by Centrifugation Lyse->Clarify IMAC Purify by Immobilized Metal Affinity Chromatography (IMAC) Clarify->IMAC Desalt Desalt and Buffer Exchange IMAC->Desalt SDS_PAGE Analyze Purity by SDS-PAGE Desalt->SDS_PAGE Concentration Determine Protein Concentration SDS_PAGE->Concentration

Caption: Workflow for recombinant expression and purification of terpene synthases.

4.1.2. Detailed Protocol

  • Cloning: The coding sequence of the terpene synthase of interest is PCR amplified and cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for purification.

  • Transformation: The expression construct is transformed into a competent E. coli expression strain, for example, BL21(DE3).

  • Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of LB medium.

  • Induction: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature, typically 16-20°C, for 16-24 hours to enhance protein solubility.

  • Cell Harvest and Lysis: Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Cells are lysed on ice using sonication.

  • Clarification: The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Purification: The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Desalting and Buffer Exchange: The eluted protein is desalted and buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol) using a desalting column or dialysis.

  • Verification: The purity of the protein is assessed by SDS-PAGE, and the protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzyme Assays

This protocol outlines a general procedure for assaying the activity of a purified terpene synthase.

4.2.1. Experimental Workflow

Enzyme_Assay_Workflow Prepare_Reaction Prepare Reaction Mixture (Buffer, Cofactors, Substrate) Initiate_Reaction Initiate Reaction by Adding Purified Enzyme Prepare_Reaction->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., by adding organic solvent) Incubate->Stop_Reaction Extract_Products Extract Products with Organic Solvent (e.g., Hexane) Stop_Reaction->Extract_Products Analyze_Products Analyze Products by GC-MS Extract_Products->Analyze_Products Quantify Quantify Products and Calculate Enzyme Activity Analyze_Products->Quantify

Caption: General workflow for an in vitro terpene synthase assay.

4.2.2. Detailed Protocol

  • Reaction Setup: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture contains an appropriate buffer (e.g., 50 mM HEPES, pH 7.2), a divalent metal ion cofactor (e.g., 10 mM MgCl2 or MnCl2), and the substrate, geranyl pyrophosphate (GPP), at a known concentration (e.g., 50 µM).

  • Enzyme Addition: The reaction is initiated by adding a known amount of the purified terpene synthase to the reaction mixture.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring that the reaction remains in the linear range.

  • Reaction Termination and Extraction: The reaction is terminated by adding an equal volume of an organic solvent, such as hexane (B92381) or pentane, containing an internal standard (e.g., n-dodecane). The mixture is vortexed vigorously to extract the terpene products into the organic phase.

  • Phase Separation: The phases are separated by centrifugation, and the upper organic layer is carefully transferred to a new vial.

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

  • Calculation of Activity: The amount of product formed is quantified by comparing the peak area to that of the internal standard and a standard curve of the authentic compound. Enzyme activity is typically expressed in units of pmol of product formed per mg of protein per hour.

GC-MS Analysis of p-Menthane Derivatives

GC-MS is the primary analytical technique for the separation, identification, and quantification of volatile p-menthane derivatives.

4.3.1. General GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column (e.g., β-cyclodextrin) for enantiomer separation.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250-300°C.

  • Oven Temperature Program:

    • Initial temperature: 40-60°C, hold for 1-2 minutes.

    • Ramp: 5-15°C/min to 250-300°C.

    • Final hold: 2-5 minutes.

  • Injection Volume: 1 µL with a split ratio of 10:1 or higher for concentrated samples.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

4.3.2. Data Analysis

Compound identification is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards and by searching mass spectral libraries (e.g., NIST). Quantification is performed by integrating the peak areas and comparing them to a calibration curve generated from authentic standards.

Conclusion

The biosynthesis of p-menthane derivatives is a complex and fascinating area of plant secondary metabolism. This guide has provided a comprehensive overview of the core biosynthetic pathway, supported by quantitative data and detailed experimental protocols. The visualization of these pathways and workflows aims to facilitate a deeper understanding for researchers in the field. As the demand for natural and sustainably sourced p-menthane derivatives continues to grow, a thorough understanding of their biosynthesis is essential for the development of innovative production platforms. The information presented herein serves as a foundational resource for scientists and professionals seeking to explore and engineer these valuable metabolic pathways.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of trans-Terpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of trans-terpin (trans-p-Menthane-1,8-diol). The information is curated for professionals in research, chemical sciences, and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of workflows and biological pathways.

Core Physical and Chemical Properties

trans-Terpin is a monocyclic monoterpenoid diol. The quantitative physical and chemical data for trans-terpin are summarized below for clear reference and comparison.

Table 1: General and Physical Properties of trans-Terpin
PropertyValueSource(s)
IUPAC Name (1r,4r)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol[1](2)
Synonyms trans-p-Menthane-1,8-diol, trans-1,8-Terpin[3](4)
CAS Number 565-50-4[3](5--INVALID-LINK--
Appearance Solid, Monoclinic prisms[3](4)
Melting Point 158-159 °C; 115-118 °C (dec.)[6](7--INVALID-LINK--
Boiling Point 265.0 ± 8.0 °C (Predicted)[6](8)
Density 1.018 ± 0.06 g/cm³ (Predicted)[6](8)
Water Solubility 0.02 M; 1 g dissolves in 100 mL at 20°C[3](4)
pKa 15.18 ± 0.29 (Predicted)[6](8)
LogP 1.69850[9](10)
Table 2: Molecular and Spectroscopic Data of trans-Terpin
PropertyValue / IdentifierSource(s)
Molecular Formula C₁₀H₂₀O₂[3](5--INVALID-LINK--
Molecular Weight 172.26 g/mol [3](4)
Canonical SMILES CC1(CCC(CC1)C(C)(C)O)O[3](4)
InChI Key RBNWAMSGVWEHFP-UHFFFAOYSA-N[3](4)
IR Spectrum Conforms to structure[11](12)
NMR Spectrum Conforms to structure[11](12)

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of trans-terpin are crucial for reproducible research.

Synthesis from α-Terpineol

A common route to synthesize terpin involves the acid-catalyzed hydration of α-pinene or α-terpineol. The synthesis from α-terpineol typically yields a mixture of cis- and trans-terpin.

Protocol:

  • Reaction Setup: A mixture of α-terpineol, water, and an acid catalyst (e.g., chloroacetic acid or sulfuric acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[13](13)

  • Hydration: The mixture is stirred vigorously and heated (e.g., to 70°C) for several hours to promote the hydration of the double bond.[14](14)

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent (e.g., diethyl ether or chloroform).

  • Isolation: The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound mixture.

G Workflow: Synthesis of this compound from α-Terpineol cluster_synthesis Synthesis cluster_workup Work-up & Isolation s1 Mix α-Terpineol, Water, & Acid Catalyst s2 Heat and Stir (e.g., 70°C, 4h) s1->s2 Hydration w1 Cool and Neutralize (e.g., NaHCO3) s2->w1 w2 Solvent Extraction (e.g., Diethyl Ether) w1->w2 w3 Dry and Evaporate w2->w3 p1 Crude this compound Mixture (cis and trans isomers) w3->p1 Yields

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

trans-Terpin can be separated from its cis-isomer and other impurities through recrystallization, exploiting differences in solubility.

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system. Water or ethanol (B145695) are commonly used for this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15](--INVALID-LINK----INVALID-LINK--

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.(16) If impurities remain undissolved, perform a hot filtration.(15)

  • Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of large, pure crystals. Cooling in an ice bath can further induce crystallization.[16](16)

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.[15](15) The purified crystals are then dried.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for separating and identifying volatile and semi-volatile compounds like trans-terpin.

  • Protocol: A solution of the sample is injected into the GC.

  • Column: A capillary column with a polar stationary phase (e.g., cyanosilicone) is typically used to separate cis and trans isomers.[17](17)

  • Conditions: The oven temperature is programmed to ramp up (e.g., start at 60°C, ramp to 290°C) to elute compounds based on their boiling points and interaction with the column. Helium is commonly used as the carrier gas.[11](11)

  • Detection: The separated compounds are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint for identification.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are essential for structural elucidation.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of peaks in ¹H NMR, along with the number of signals in ¹³C NMR, confirm the structure and stereochemistry.[18](18)

  • IR Spectroscopy: FTIR is used to identify the functional groups present. For trans-terpin, a broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H (hydroxyl) groups.[18](18)

Biological Activity and Signaling Pathways

While the cis-isomer of this compound (this compound hydrate) is well-known for its expectorant properties, terpenoids as a class exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[19](20--INVALID-LINK--

Anti-inflammatory and Anticancer Potential

Many terpenoids exert their biological effects by modulating key intracellular signaling pathways.[1](1) A central pathway implicated in inflammation and cancer, which is often targeted by terpenoids, is the Nuclear Factor-kappa B (NF-κB) pathway.[21](22--INVALID-LINK--

Although the specific mechanism for trans-terpin has not been fully elucidated, the generalized pathway for terpenoid-mediated NF-κB inhibition provides a strong hypothetical model for its potential anti-inflammatory and anticancer action.

Generalized Terpenoid Action on the NF-κB Pathway:

  • Inhibition of IκBα Phosphorylation: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like TNF-α or LPS) lead to the activation of the IKK complex, which then phosphorylates IκBα.

  • Prevention of IκBα Degradation: Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. Many terpenoids can inhibit the IKK complex, thus preventing this degradation.[6](6)

  • Blocking NF-κB Translocation: By stabilizing the NF-κB/IκBα complex, terpenoids block the translocation of the active NF-κB dimer into the nucleus.

  • Downregulation of Pro-inflammatory Genes: With NF-κB unable to enter the nucleus, it cannot bind to DNA and activate the transcription of target genes, which include those for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1), chemokines, and enzymes like COX-2.[9](9)

This inhibition of the NF-κB pathway is a key mechanism by which terpenoids can suppress inflammation and inhibit the proliferation and survival of cancer cells.[3](3)

G Hypothetical Signaling Pathway for Terpenoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk Activates stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) stimulus->receptor ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Inhibits (Sequesters) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation This compound trans-Terpin (Hypothesized) This compound->ikk Inhibits dna DNA nfkb_nuc->dna Binds genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes

Caption: Terpenoid action on the NF-κB signaling pathway.

References

Terpin Derivatives: A Technical Guide to Functional Groups, Synthesis, and Biological Mechanisms for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenes, a vast and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units, are a cornerstone of natural product chemistry and a fertile ground for drug discovery.[1] Among these, terpin and its derivatives represent a significant family of monoterpenoids with a wide array of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This technical guide provides an in-depth exploration of the core this compound derivatives—menthol (B31143), camphor (B46023), limonene (B3431351), and α-terpineol—focusing on their functional groups, synthetic methodologies, and the signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics.

Menthol and Its Derivatives

Menthol, a cyclic monoterpene alcohol, is a principal component of mint essential oils.[4] Its characteristic cooling sensation and biological properties are attributed to its hydroxyl functional group and its specific stereochemistry.[5] Chemical modifications of menthol, often at the hydroxyl group through processes like esterification and amination, have led to the development of derivatives with enhanced pharmacological activities.

Core Structure and Functional Groups

The structure of menthol is based on a cyclohexane (B81311) ring with a hydroxyl group, a methyl group, and an isopropyl group. The hydroxyl (-OH) group is the primary functional group responsible for its characteristic properties and serves as a key site for chemical modification.

Quantitative Data on Biological Activities of Menthol Derivatives

The following table summarizes the reported biological activities of various menthol derivatives, highlighting the impact of structural modifications on their efficacy.

DerivativeStructural ModificationBiological ActivityQuantitative DataReference(s)
Menthyl Acetate (B1210297)Esterification of the hydroxyl group with an acetyl group.Enhanced analgesic and anti-inflammatory effects.-
Menthyl BenzoateEsterification of the hydroxyl group with a benzoyl group.Enhanced analgesic and anti-inflammatory effects.-
Menthyl ChloroacetateIntroduction of a chlorine atom and an acetate group.Enhanced insecticidal and antibacterial activity.30%-50% increase in activity against Aedes aegypti, Anopheles spp., Escherichia coli, and Staphylococcus aureus.
WS-12 (Cyclohexanecarboxamide derivative)Introduction of a hexacyclic ring structure and an N-alkylcarbonyl side chain.Potent and selective TRPM8 agonist.Up to six-fold improvement in potency and two-fold improvement in efficacy compared to menthol.
CPS-369 (D-alanine-O-ethyl conjugate)Conjugation with D-alanine ethyl ester.Potent and selective TRPM8 agonist.-
Experimental Protocols for Synthesis of Menthol Derivatives

Synthesis of N-substituted α-aminonitrile derivatives from menthol:

This multi-step synthesis involves the formation of a succinic ester, followed by propargylation, a 1,3-dipolar Huisgen cycloaddition, and a Strecker reaction to yield novel menthol derivatives with antibacterial activity.[6]

  • Step 1: Succinic Ester Formation: Menthol is reacted with succinic anhydride (B1165640) to form the corresponding succinic ester.

  • Step 2: Propargylation: The succinic ester is then propargylated to introduce an alkyne group.

  • Step 3: 1,3-Dipolar Huisgen Cycloaddition: A click chemistry reaction is performed to create a 1,2,3-triazole ring.

  • Step 4: Strecker Reaction: The final step involves a Strecker reaction to synthesize the α-aminonitrile derivatives.[6]

Note: For detailed reagent quantities and reaction conditions, please refer to the cited literature.

Signaling Pathways of Menthol Derivatives

Menthol and its derivatives primarily exert their analgesic and cooling effects through the modulation of Transient Receptor Potential (TRP) channels, particularly TRPM8 and TRPA1.[7][8]

Menthol_Signaling Menthol Menthol / Derivatives TRPM8 TRPM8 Channel Menthol->TRPM8 Activates TRPA1 TRPA1 Channel Menthol->TRPA1 Activates (High Conc.) Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx TRPA1->Ca_Influx Cooling Cooling Sensation Ca_Influx->Cooling Analgesia Analgesia Ca_Influx->Analgesia

Caption: Signaling pathway of menthol and its derivatives.

Camphor and Its Derivatives

Camphor is a bicyclic monoterpene ketone, well-known for its aromatic scent and use in traditional medicine.[9] Its rigid bicyclic structure and ketone functional group make it a versatile starting material for the synthesis of a wide range of derivatives with diverse biological activities.[10]

Core Structure and Functional Groups

The core structure of camphor is a bicyclo[2.2.1]heptane skeleton with a ketone group at C2 and three methyl groups. The ketone (C=O) group is the most prominent functional group and a primary site for chemical transformations.

Quantitative Data on Biological Activities of Camphor Derivatives

The following table summarizes the antifungal activity of selected camphor-thiazole derivatives.

DerivativeTarget FungiBiological ActivityQuantitative Data (EC50)Reference(s)
Camphor-thiazole C5Rhizoctonia solaniAntifungal3-4 µg/mL[11]
Camphor-thiazole C10Rhizoctonia solaniAntifungal3-4 µg/mL[11]
Camphor-thiazole C17Rhizoctonia solaniAntifungal3-4 µg/mL[11]
Boscalid (Control)Rhizoctonia solaniAntifungal1.23 µg/mL[11]
Experimental Protocols for Synthesis of Camphor Derivatives

Synthesis of Camphor from Isoborneol (B83184) using Ionic Liquids:

This method provides an environmentally friendly approach to camphor synthesis with increased yields compared to traditional methods.[[“]]

  • Reaction Setup: Dissolve 0.5 grams of isoborneol in 5.0 mL of an ionic liquid (e.g., [hmim]+[CF3COO]-).

  • Oxidant Addition: While on an ice bath, add 5.0 mL of 12.5% sodium hypochlorite (B82951) dropwise, maintaining the temperature between 25 and 30°C.

  • Reaction Time: Stir the solution for twenty minutes after the addition of sodium hypochlorite is complete.

  • Work-up: Extract the camphor from the ionic liquid using diethyl ether. The ether is then evaporated, and the solid camphor is purified by sublimation.[[“]] The reported yield is a 17-26% increase compared to using glacial acetic acid as the solvent.[[“]]

Signaling Pathways of Camphor Derivatives

Camphor and its derivatives exert their effects by modulating various ion channels, including TRPV1 and TRPM8, and by disrupting the cell membranes of microbes.[[“]][14]

Camphor_Signaling cluster_neuronal Neuronal Signaling cluster_antifungal Antifungal Mechanism Camphor_N Camphor TRPV1 TRPV1 Camphor_N->TRPV1 Activates & Desensitizes TRPM8_C TRPM8 Camphor_N->TRPM8_C Activates Analgesia_C Analgesia TRPV1->Analgesia_C TRPM8_C->Analgesia_C Camphor_A Camphor Derivatives Membrane Fungal Cell Membrane Camphor_A->Membrane Disrupts Permeability Increased Permeability Membrane->Permeability Cell_Death Fungal Cell Death Permeability->Cell_Death

Caption: Mechanisms of action for camphor and its derivatives.

Limonene and Its Derivatives

Limonene is a cyclic monoterpene and a major constituent of the oil from citrus fruit peels.[15] It exists as two enantiomers, d-limonene and l-limonene, which possess distinct aromas. The double bonds within its structure are key functional groups that allow for a variety of chemical modifications.[16]

Core Structure and Functional Groups

Limonene's structure is characterized by a cyclohexene (B86901) ring with two double bonds, one within the ring and one exocyclic. These alkene functional groups are the primary sites for reactions such as epoxidation and hydrogenation.[17]

Quantitative Data on Biological Activities of Limonene Derivatives

The following table presents data on the bioactivity of limonene and its derivatives.

DerivativeBiological ActivityTarget/EffectQuantitative DataReference(s)
(R)-(+)-limoneneAnticancerDecreased IL-6 production in normal cells.30.2% decrease with LPS, 13.9% without LPS.[18]
Perillyl alcoholAnticancerMore toxic to tumor cells than limonene.IC50 = 98.8 µg/mL against tumor cells.[18]
(S)-(+)-CarvoneAnticancerMore toxic to tumor and normal cells than (R)-(-)-carvone.59.4% more toxic to tumor cells, 27.1% more toxic to normal cells.[18]
Experimental Protocols for Synthesis of Limonene Derivatives

Synthesis of Limonene Monoepoxide and Diepoxide:

This protocol describes the selective epoxidation of R-(+)-limonene using hydrogen peroxide as the oxidant.[19]

  • Reaction Setup: Combine R-(+)-limonene, acetonitrile, water, and acetone (B3395972) in a reactor.

  • Catalyst Addition: Add commercial magnesium oxide (MgO).

  • Oxidant Addition: Introduce hydrogen peroxide (H₂O₂).

  • Reaction Conditions: Heat the mixture to 50°C and stir.

  • Selective Synthesis: For limonene monoepoxide, maintain the reaction for 30 minutes. For limonene diepoxide, extend the reaction time to 2 hours.

  • Work-up: Filter the catalyst. The product can be isolated from the filtrate by extraction and solvent evaporation.[19]

Signaling Pathways of Limonene Derivatives

Limonene and its derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the Bcl-2 family of proteins and the PI3K/Akt pathway.[20][21]

Limonene_Signaling cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_pi3k PI3K/Akt Pathway Limonene Limonene / Derivatives Bax Bax Limonene->Bax Upregulates Bcl2 Bcl-2 Limonene->Bcl2 Downregulates PI3K PI3K Limonene->PI3K Inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: Apoptotic signaling pathways modulated by limonene.

Alpha-Terpineol and Its Derivatives

Alpha-terpineol is a monocyclic monoterpenoid alcohol that is a common constituent of many essential oils.[22] It possesses a characteristic lilac-like aroma and exhibits a range of biological activities, including anti-inflammatory and anticancer effects.[2] Its tertiary hydroxyl group is a key functional feature.

Core Structure and Functional Groups

The structure of α-terpineol consists of a cyclohexene ring with a hydroxyl group on a tertiary carbon and a double bond within the ring. The tertiary alcohol (-OH) is the primary functional group.

Quantitative Data on Biological Activities of Alpha-Terpineol Derivatives

The following table presents the anti-asthmatic activity of selected α-terpineol derivatives.

DerivativeBiological ActivityTarget/EffectQuantitative DataReference(s)
α-terpineol derivative 4aAnti-asthmaticAirway smooth muscle relaxationSuperior or comparable to aminophylline (B1665990) at 0.75 mmol/L.[23]
α-terpineol derivative 4dAnti-asthmaticAirway smooth muscle relaxationSuperior or comparable to aminophylline at 0.75 mmol/L.[23]
α-terpineol derivative 4eAnti-asthmaticAirway smooth muscle relaxation, cAMP activation, downregulation of IL-4 and IL-17.Superior or comparable to aminophylline at 0.75 mmol/L.[23]
α-terpineol derivative 4iAnti-asthmaticAirway smooth muscle relaxationSuperior or comparable to aminophylline at 0.75 mmol/L.[23]
Experimental Protocols for Synthesis of Alpha-Terpineol Derivatives

Synthesis of (+)-alpha-terpineol from (+)-alpha-pinene:

This method describes the synthesis of (+)-alpha-terpineol via the acid-catalyzed hydration of (+)-alpha-pinene.[24]

  • Reaction Setup: A mixture of 68.0 g of (+)-alpha-pinene and 9.0 g of water is stirred magnetically.

  • Acid Addition: 64.5 g of dichloroacetic acid is added dropwise over 20 minutes at 5°-6° C.

  • Reaction Time: The mixture is stirred overnight at 5°-30° C.

  • Work-up: The mixture is extracted with methylene (B1212753) chloride. The extract is washed successively with water, aqueous potassium carbonate solution, and water, then dried.

  • Purification: The product is purified by Claisen distillation to yield (+)-alpha-terpineol.[24]

Signaling Pathways of Alpha-Terpineol Derivatives

Alpha-terpineol has been shown to exert its anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][25]

Alpha_Terpineol_Signaling Alpha_Terpineol Alpha-Terpineol NFkB_translocation NF-κB Translocation to Nucleus Alpha_Terpineol->NFkB_translocation Inhibits Gene_Expression Expression of Pro-inflammatory & Pro-survival Genes NFkB_translocation->Gene_Expression Promotes Tumor_Growth Tumor Growth & Inflammation Gene_Expression->Tumor_Growth

Caption: Inhibition of the NF-κB signaling pathway by alpha-terpineol.

Conclusion and Future Perspectives

The this compound derivatives discussed in this guide—menthol, camphor, limonene, and α-terpineol—and their synthetic analogs represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their varied functional groups provide opportunities for a wide range of chemical modifications to enhance their pharmacological properties. The elucidation of their mechanisms of action, particularly their interactions with specific signaling pathways, is paving the way for the rational design of novel drugs for a variety of diseases, including pain, inflammation, and cancer.

Future research should focus on the continued exploration of the structure-activity relationships of these derivatives, the development of more efficient and sustainable synthetic methodologies, and further in-depth studies of their molecular targets and signaling cascades. The translation of the promising preclinical findings into clinical applications will require rigorous investigation into their pharmacokinetics, pharmacodynamics, and safety profiles. The continued interdisciplinary efforts of chemists, biologists, and pharmacologists will be crucial in unlocking the full therapeutic potential of this versatile class of natural products.

References

The Expectorant Mechanism of Terpin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpin, a monocyclic terpene diol, has been historically utilized as an expectorant, primarily in the form of this compound hydrate (B1144303). Its therapeutic application aimed to alleviate cough and facilitate the clearance of mucus in respiratory conditions such as bronchitis and the common cold.[1][2][3][4][5] Despite its long history of use, this compound was largely removed from the market in the United States in the 1990s due to a lack of sufficient evidence for its safety and efficacy by modern standards.[2][4][5][6][7] This guide provides an in-depth review of the proposed mechanism of action of this compound as an expectorant, based on the available scientific literature. It is intended for a technical audience and will cover the cellular and physiological effects, present available data, and outline potential experimental approaches for further investigation.

Introduction

This compound is a derivative of turpentine (B1165885) and can also be sourced from plants like oregano, thyme, and eucalyptus.[2][4][5][6][7] As an expectorant, its primary function is to increase bronchial secretions and reduce the viscosity of mucus, thereby promoting its removal from the respiratory tract through coughing.[3][8][9] This action is believed to be mediated by a direct effect on the secretory cells of the lower respiratory tract.[2][4][6][7] This document will synthesize the current understanding of this compound's mechanism of action, acknowledging the limitations imposed by the scarcity of recent, detailed molecular studies.

Proposed Mechanism of Action

The expectorant effect of this compound is primarily attributed to its ability to modulate the properties and volume of respiratory mucus. The proposed mechanism can be broken down into two key actions:

  • Stimulation of Bronchial Secretion: this compound is believed to act directly on the bronchial secretory cells and mucous membranes of the respiratory tract.[1][2][4][6][7] This stimulation is thought to increase the output of respiratory tract fluids.[8] The resulting increase in the volume of secretions helps to hydrate and thin the viscous mucus layer.

  • Reduction of Mucus Viscosity: By increasing the fluid content of the mucus, this compound effectively lowers its viscosity.[8] This change in consistency makes the mucus less adherent to the airway walls and easier to mobilize and expel through the natural mucociliary clearance mechanism and by coughing.[1][7]

Some sources also suggest that this compound may possess a mild antiseptic property within the pulmonary parenchyma, although this is not considered its primary mechanism of action as an expectorant.[1][2][4][6][7][8]

The overall effect is a more productive cough, which aids in clearing the airways of excessive or thickened mucus, a common symptom in various respiratory ailments.[7]

Below is a conceptual diagram illustrating the proposed mechanism of action of this compound.

Terpin_Mechanism This compound This compound Hydrate BronchialCells Bronchial Secretory Cells This compound->BronchialCells Directly Stimulates MucusProduction Increased Secretion of Respiratory Fluids BronchialCells->MucusProduction MucusProperties Decreased Mucus Viscosity and Adhesion MucusProduction->MucusProperties MucociliaryClearance Enhanced Mucociliary Clearance MucusProperties->MucociliaryClearance ProductiveCough More Productive Cough MucusProperties->ProductiveCough AirwayClearance Improved Airway Clearance MucociliaryClearance->AirwayClearance ProductiveCough->AirwayClearance

A conceptual diagram of this compound's proposed expectorant mechanism.

Quantitative Data

ParameterMethod of MeasurementExpected Effect of this compound
Sputum Viscosity RheometryDecrease
Sputum Elasticity RheometryDecrease
Sputum Volume Gravimetric analysis of collected sputumIncrease
Mucociliary Clearance Gamma scintigraphy with radiolabeled tracersIncreased clearance rate
Cough Frequency Acoustic monitoringMay not change, but cough becomes more productive
Patient-Reported Outcomes Symptom scores (e.g., ease of expectoration)Improvement in scores related to mucus clearance

Experimental Protocols

Given the lack of recent studies on this compound, this section outlines detailed methodologies for key experiments that could be employed to investigate its expectorant mechanism of action, based on protocols used for other mucoactive drugs.

In Vitro Assessment of Mucin Secretion
  • Objective: To determine the direct effect of this compound on mucin secretion from airway epithelial cells.

  • Cell Culture: Human bronchial epithelial cells (e.g., BEAS-2B or primary cells) are cultured at an air-liquid interface (ALI) to achieve differentiation into a mucociliary epithelium.

  • Protocol:

    • Differentiated cell cultures are treated with varying concentrations of this compound hydrate dissolved in an appropriate vehicle.

    • A positive control (e.g., ATP, a known secretagogue) and a negative control (vehicle) are included.

    • After a defined incubation period (e.g., 1-24 hours), apical secretions are collected by washing the cell surface.

    • The amount of secreted mucin (e.g., MUC5AC and MUC5B) is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Cell viability is assessed concurrently (e.g., using an LDH assay) to rule out cytotoxicity.

Measurement of Ciliary Beat Frequency (CBF)
  • Objective: To assess the effect of this compound on the ciliary function of respiratory epithelial cells.

  • Methodology:

    • Ciliated epithelial cells, either as explants from human nasal or bronchial tissue or from differentiated ALI cultures, are maintained in a perfusion chamber on a microscope stage at 37°C.

    • Baseline CBF is recorded using a high-speed digital video camera.

    • The cells are then perfused with medium containing different concentrations of this compound hydrate.

    • CBF is recorded at multiple time points during and after exposure.

    • Data analysis is performed using specialized software to determine the frequency of ciliary beating.

The following diagram illustrates a general workflow for in vitro evaluation of an expectorant compound.

Expectorant_Workflow cluster_invitro In Vitro Evaluation CellCulture Air-Liquid Interface (ALI) Culture of Bronchial Epithelial Cells CompoundTreatment Treatment with this compound (Varying Concentrations) CellCulture->CompoundTreatment MucinAssay Mucin Secretion Assay (ELISA for MUC5AC/B) CompoundTreatment->MucinAssay CBFAssay Ciliary Beat Frequency (High-Speed Videomicroscopy) CompoundTreatment->CBFAssay Cytotoxicity Cytotoxicity Assay (LDH Release) CompoundTreatment->Cytotoxicity DataAnalysis Data Analysis and Interpretation MucinAssay->DataAnalysis CBFAssay->DataAnalysis Cytotoxicity->DataAnalysis

A workflow for in vitro expectorant studies.

Signaling Pathways

The specific intracellular signaling pathways through which this compound exerts its effects on bronchial secretory cells have not been elucidated in the scientific literature. For many secretagogues that stimulate mucin secretion, pathways involving protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and changes in intracellular calcium levels are implicated. It is plausible that this compound could interact with one or more of these pathways to modulate mucin gene expression and exocytosis. However, without dedicated research, this remains speculative.

Future research could investigate the phosphorylation status of key signaling proteins (e.g., ERK, p38 MAPK) in respiratory epithelial cells following exposure to this compound. Additionally, the use of specific inhibitors for various signaling pathways could help to dissect the molecular mechanism of this compound's action.

Pharmacokinetics

Information on the pharmacokinetics of this compound hydrate is limited. It is absorbed from the gastrointestinal tract after oral administration and is believed to be primarily excreted by the kidneys.[8] Detailed studies on its metabolism are not well-documented in publicly available literature.

Conclusion

This compound hydrate has a long history as an expectorant, with a proposed mechanism centered on the direct stimulation of bronchial secretory cells to produce a greater volume of less viscous mucus. This action is thought to enhance mucociliary clearance and make coughs more productive, thus aiding in the removal of phlegm from the airways. However, the molecular details of this mechanism, including the specific signaling pathways involved, remain largely unknown. The withdrawal of this compound from many markets was due to a lack of robust, modern clinical data on its efficacy and safety. For drug development professionals, this compound serves as an example of a historically used therapeutic agent whose full potential and mechanism were not explored with contemporary scientific rigor. Further in vitro and in vivo studies, following the protocols outlined in this guide, would be necessary to fully characterize its pharmacological profile.

References

Pharmacological Profile of Terpin Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terpin monohydrate is a well-known expectorant that has been used historically to alleviate cough and congestion associated with respiratory conditions such as bronchitis and the common cold.[1][2][3] Derived from sources like turpentine (B1165885) and various essential oils, its primary pharmacological action is to increase the volume and reduce the viscosity of bronchial secretions, thereby facilitating their removal through coughing.[2][4] Despite its long history of use, detailed quantitative pharmacological data and extensive clinical evidence supporting its efficacy are limited, which led to its removal from over-the-counter medications in the United States.[4][5] This technical guide provides a comprehensive overview of the known pharmacological profile of this compound monohydrate, including its mechanism of action, pharmacodynamics, and available preclinical data. It also outlines detailed experimental protocols for its evaluation and discusses plausible signaling pathways involved in its secretagogue effects.

Introduction

This compound monohydrate (cis-p-menthane-1,8-diol monohydrate) is a monocyclic terpene derivative.[5] It has a long history of use in medicine as an expectorant, often in combination with other active ingredients like codeine.[1] Its primary therapeutic indication is for the management of acute and chronic bronchitis, pneumonia, and other respiratory conditions where loosening of mucus is beneficial.[4] This document aims to consolidate the available scientific information on the pharmacological properties of this compound monohydrate for a technical audience.

Pharmacodynamics

The primary pharmacodynamic effect of this compound monohydrate is its expectorant action. It is believed to act directly on the bronchial secretory cells in the lower respiratory tract.[1][4] This action leads to an increase in the production of respiratory tract fluids, which helps to liquefy and thin viscous mucus.[2] By altering the consistency of mucus, this compound monohydrate facilitates its clearance from the airways by coughing, a process known as mucociliary clearance.[4] Additionally, it is reported to have a weak antiseptic effect on the pulmonary parenchyma.[1]

Table 1: Summary of Pharmacodynamic Properties of this compound Monohydrate

ParameterDescriptionReference
Primary EffectExpectorant/Mucokinetic[1][2][4]
Secondary EffectMild Antiseptic[1][2]
Onset of ActionData not availableN/A
Duration of ActionData not availableN/A
Dose-ResponseData not availableN/A

Mechanism of Action

The precise molecular mechanism of action for this compound monohydrate has not been fully elucidated. However, it is proposed to act as a secretagogue, directly stimulating the mucous glands and goblet cells of the bronchial epithelium to increase the secretion of a less viscous mucus.[2][4] This effect is thought to be mediated by a direct action on these secretory cells.[1] The increased fluid secretion helps to hydrate (B1144303) the mucus layer, reducing its viscosity and elasticity, and thereby improving its transportability by ciliary action and coughing.

Below is a diagram illustrating the proposed mechanism of action.

Terpin_Monohydrate_Mechanism_of_Action cluster_airway Airway Lumen cluster_epithelium Bronchial Epithelium Mucus Layer Mucus Layer Decreased Mucus Viscosity Decreased Mucus Viscosity Mucus Layer->Decreased Mucus Viscosity Goblet Cell Goblet Cell Increased Fluid Secretion Increased Fluid Secretion Goblet Cell->Increased Fluid Secretion Ciliated Cell Ciliated Cell Enhanced Mucociliary Clearance Enhanced Mucociliary Clearance Ciliated Cell->Enhanced Mucociliary Clearance Improved Ciliary Beat This compound Monohydrate This compound Monohydrate This compound Monohydrate->Goblet Cell Direct Stimulation Increased Fluid Secretion->Mucus Layer Hydrates Decreased Mucus Viscosity->Enhanced Mucociliary Clearance

Figure 1. Proposed Mechanism of Action of this compound Monohydrate.

Pharmacokinetics

Detailed pharmacokinetic data for this compound monohydrate, including absorption, distribution, metabolism, and excretion (ADME) parameters in humans, are not well-documented in publicly available literature.

Preclinical Data

An in vivo study in rats provides some insight into the effects of this compound monohydrate following oral administration.

Table 2: Preclinical In Vivo Data for this compound Monohydrate

SpeciesDoseRouteObservationReference
Rat50 mg/kgIntragastricInhibited the increase in pulmonary resistance and decrease in pulmonary surfactant activity induced by paraquat.[3]

Table 3: Summary of Pharmacokinetic Parameters (Human)

ParameterValueReference
BioavailabilityData not availableN/A
Tmax (Time to Peak Concentration)Data not availableN/A
Cmax (Peak Concentration)Data not availableN/A
Volume of DistributionData not availableN/A
Half-lifeData not availableN/A
MetabolismData not availableN/A
ExcretionData not availableN/A

Experimental Protocols

Due to the lack of specific published protocols for this compound monohydrate, the following are detailed, generalized methodologies for evaluating the key pharmacological activities of an expectorant agent, which could be applied to this compound monohydrate.

In Vitro Mucolytic Activity Assay

This protocol is designed to assess the ability of a compound to decrease the viscoelasticity of mucus.

  • Objective: To determine the direct mucolytic effect of this compound monohydrate on mucus viscosity.

  • Materials:

    • Porcine gastric mucin (PGM) or human sputum

    • Phosphate-buffered saline (PBS), pH 7.0

    • This compound monohydrate

    • Positive control (e.g., N-acetylcysteine)

    • Cone-plate viscometer or rheometer

  • Procedure:

    • Prepare a 20% (w/v) solution of PGM in PBS.

    • Incubate the mucin solution at 37°C for 30 minutes to equilibrate.

    • Add varying concentrations of this compound monohydrate to the mucin solution.

    • Incubate the mixtures at 37°C for 30 minutes.

    • Measure the viscosity and elasticity of the samples using a rheometer at a range of shear rates.

    • Compare the results to a vehicle control and a positive control.

In Vivo Expectorant Activity (Phenol Red Secretion Assay in Mice)

This in vivo model assesses the secretagogue activity of a compound.

  • Objective: To evaluate the ability of this compound monohydrate to increase respiratory tract fluid secretion in mice.

  • Animals: Male ICR mice (20-25 g)

  • Materials:

    • This compound monohydrate

    • Phenol (B47542) red solution (5% in saline)

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Saline

  • Procedure:

    • Administer this compound monohydrate or vehicle orally to groups of mice.

    • After 30 minutes, inject phenol red solution intraperitoneally (0.1 mL/10 g body weight).

    • After another 30 minutes, sacrifice the mice by cervical dislocation.

    • Excise the trachea and wash with 1 mL of saline to collect the respiratory tract fluid.

    • Add 0.1 mL of 1 M NaOH to the lavage fluid to stabilize the color of the phenol red.

    • Measure the absorbance of the solution at 546 nm.

    • The amount of phenol red is proportional to the volume of respiratory tract fluid secreted.

Expectorant_Activity_Workflow Oral Administration Oral Administration Phenol Red IP Injection Phenol Red IP Injection Oral Administration->Phenol Red IP Injection Tracheal Lavage Tracheal Lavage Phenol Red IP Injection->Tracheal Lavage Spectrophotometry Spectrophotometry Tracheal Lavage->Spectrophotometry Data Analysis Data Analysis Spectrophotometry->Data Analysis Secretagogue_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Hypothetical Receptor (GPCR) Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Mucin Granule Exocytosis Mucin Granule Exocytosis Ca2+->Mucin Granule Exocytosis Triggers PKC->Mucin Granule Exocytosis Phosphorylates Proteins This compound Monohydrate This compound Monohydrate This compound Monohydrate->GPCR Binds and Activates

References

The Rise and Fall of a Classic Expectorant: A Technical Guide to the Historical Use of Terpin Hydrate in Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpin hydrate (B1144303), a terpene derivative once commonly derived from turpentine (B1165885) and other essential oils, held a prominent place in the therapeutic armamentarium against respiratory ailments for over a century.[1][2] Primarily valued for its expectorant properties, it was a key ingredient in numerous cough elixirs, often compounded with codeine, until its use sharply declined in the late 20th century due to a lack of sufficient evidence for its safety and efficacy by modern standards.[1][2] This technical guide provides an in-depth review of the historical use of this compound hydrate in medicine, focusing on its purported mechanism of action, clinical applications, and the experimental methodologies used to evaluate its efficacy. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the history of respiratory therapeutics and the evolution of pharmaceutical standards.

Introduction

First investigated physiologically in 1855 by Lépine, this compound hydrate was observed to act on mucous membranes in a manner similar to oil of turpentine.[1] For decades, it was widely prescribed for conditions characterized by the production of thick, viscous mucus, such as acute and chronic bronchitis, pneumonia, bronchiectasis, and chronic obstructive pulmonary disease (COPD).[1][3] Its primary therapeutic goal was to liquefy bronchial secretions, thereby facilitating their expectoration.[1] Despite its long history of use, the U.S. Food and Drug Administration (FDA) removed this compound hydrate from marketed medications in the 1990s, citing inadequate data to establish a general recognition of its safety and effectiveness.[3]

Mechanism of Action

The precise molecular mechanism of this compound hydrate's expectorant action was never fully elucidated by modern pharmacological standards. However, the prevailing understanding during its time of use was that it worked directly on the bronchial secretory cells in the lower respiratory tract.[1][3] It was believed to stimulate these cells to increase the secretion of a more fluid, less viscous mucus.[3][4] This proposed mechanism involves a dual action: enhancing mucus production while simultaneously making it easier to expel.[4] It was also suggested that this compound hydrate possessed a weak antiseptic effect on the pulmonary parenchyma.[1]

The proposed pathway for its expectorant effect can be summarized as a direct secretagogue action on the respiratory epithelium.

G This compound Hydrate This compound Hydrate Bronchial Secretory Cells Bronchial Secretory Cells This compound Hydrate->Bronchial Secretory Cells Direct Stimulation Increased Respiratory Fluid Secretion Increased Respiratory Fluid Secretion Bronchial Secretory Cells->Increased Respiratory Fluid Secretion Decreased Mucus Viscosity Decreased Mucus Viscosity Increased Respiratory Fluid Secretion->Decreased Mucus Viscosity Enhanced Mucociliary Clearance Enhanced Mucociliary Clearance Decreased Mucus Viscosity->Enhanced Mucociliary Clearance

Fig. 1: Proposed Mechanism of this compound Hydrate's Expectorant Action.

Historical Formulations and Dosages

This compound hydrate was most famously available as an elixir, often in combination with other active ingredients, most notably codeine, to suppress the cough reflex. Historical formulations highlight the pharmaceutical practices of the era.

Table 1: Historical Formulations of this compound Hydrate Elixirs

FormulationActive IngredientsAlcohol ContentTypical Adult Dosage
Elixir of this compound HydrateThis compound HydrateHigh1 teaspoonful every 3-4 hours
Elixir of this compound Hydrate with CodeineThis compound Hydrate, Codeine38-42%1 teaspoonful every 3-4 hours
Elixir of this compound Hydrate with HeroinThis compound Hydrate, HeroinHighNot specified

Source: Historical pharmaceutical labels and literature.[1]

The high alcohol content in these elixirs was necessary to dissolve the this compound hydrate, which is only partially soluble in water.[3] This high concentration of alcohol, however, also contributed to the potential for central nervous system depression, especially when combined with codeine.

Experimental Protocols

The evaluation of expectorant efficacy in the era of this compound hydrate's popularity relied heavily on animal models. The most notable of these was the method developed by Perry and Boyd in 1941.

The Perry and Boyd Method for Measuring Expectorant Action

This method was designed to quantify the output of respiratory tract fluid (RTF) in animals as a measure of expectorant efficacy.

Experimental Workflow:

G cluster_animal_prep Animal Preparation cluster_rtf_collection RTF Collection cluster_drug_admin Drug Administration cluster_analysis Analysis Animal Model Rabbit, Cat, or Dog Anesthesia Urethane or similar Animal Model->Anesthesia Tracheal Cannulation Surgical insertion of a cannula Anesthesia->Tracheal Cannulation Postural Drainage Positioning the animal to allow fluid to drain Tracheal Cannulation->Postural Drainage Constant Environment Controlled temperature and humidity Postural Drainage->Constant Environment Collection Device Graduated tube or similar Constant Environment->Collection Device Test Substance This compound Hydrate or other expectorant Route of Administration Oral or parenteral Test Substance->Route of Administration Measure RTF Volume Quantify the volume of collected fluid Route of Administration->Measure RTF Volume Compare to Control Compare against baseline or placebo Measure RTF Volume->Compare to Control

Fig. 2: Experimental Workflow of the Perry and Boyd Method.

Methodology Details:

  • Animal Selection and Preparation: Rabbits, cats, or dogs were commonly used. The animals were anesthetized, typically with urethane. A tracheal cannula was surgically inserted to allow for the collection of respiratory tract fluid.

  • Environmental Control: The animals were placed in an environment with constant temperature and humidity to prevent variations in respiratory fluid evaporation.

  • Fluid Collection: The animal was positioned in a way that allowed for postural drainage of the respiratory tract fluid through the cannula into a collection device.

  • Drug Administration: The test substance, such as this compound hydrate, was administered orally or parenterally.

  • Measurement and Analysis: The volume of respiratory tract fluid was measured over a set period and compared to a control period before drug administration or to a control group of animals that received a placebo.

In Vitro Studies

Historical in vitro studies on the direct effects of this compound hydrate on respiratory epithelial cells are scarce in the available literature. Modern techniques using cultured human airway epithelial cells to study mucus secretion were not available during the peak of this compound hydrate's use.

Quantitative Data on Efficacy

One of the primary reasons for the decline of this compound hydrate was the lack of robust, controlled clinical trials that produced clear quantitative evidence of its efficacy. However, some historical data from studies on products containing this compound hydrate do exist.

A 1976 study investigated the effects of a parenteral treatment containing a standardized oxidation product of oil of turpentine and this compound hydrate in 23 patients with chronic obstructive lung diseases.

Table 2: Effects of a this compound Hydrate-Containing Product on Sputum and Pulmonary Function (n=23)

ParameterBefore Treatment (Mean)After One Week of Treatment (Mean)Change
Sputum ViscosityNot specifiedReduced
Airway ResistanceNot specifiedDecreased
Arterial Oxygen Pressure (PaO2)Not specifiedSlightly increased

Source: Löllgen-Horres & Löllgen, 1976.[5]

While this study suggests a beneficial effect on sputum viscosity and airway resistance, the lack of a placebo control group and the combination of active ingredients make it difficult to attribute the effects solely to this compound hydrate.

Reasons for Decline in Use

The decline in the use of this compound hydrate can be attributed to several factors:

  • Lack of Efficacy Data: As pharmaceutical regulations became more stringent, the historical anecdotal and observational evidence for this compound hydrate's efficacy was deemed insufficient. The FDA's review in the late 1980s and early 1990s found a lack of well-controlled clinical trials to support its continued marketing.[1][6]

  • Safety Concerns: The high alcohol content of the elixirs, often between 38% and 42%, raised concerns, particularly regarding its use in children and the potential for interaction with other medications and abuse.

  • Development of Newer Expectorants: The development of other expectorants, such as guaifenesin, which underwent more rigorous clinical testing, provided alternatives for clinicians.

Conclusion

This compound hydrate represents a fascinating chapter in the history of respiratory medicine. For over a century, it was a mainstay of treatment for cough and congestion, based on a plausible, albeit simplistic, proposed mechanism of action. Its eventual decline highlights the evolution of drug regulation and the increasing demand for evidence-based medicine. While it is no longer a part of mainstream medical practice, the study of this compound hydrate offers valuable insights into the history of drug development, the challenges of evaluating expectorant efficacy, and the importance of rigorous scientific validation for all therapeutic agents. For today's researchers, the story of this compound hydrate serves as a reminder of the path from empirical observation to evidence-based pharmacology.

References

Terpenes vs. Terpenoids: A Technical Guide to Their Chemical Distinctions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terpenes and their oxygenated derivatives, terpenoids, represent a vast and structurally diverse class of natural products with significant applications in pharmaceuticals, biotechnology, and fragrance industries. While often used interchangeably in colloquial contexts, a precise understanding of their distinct chemical properties is paramount for scientific research and development. This technical guide provides an in-depth analysis of the core chemical differences between terpenes and terpenoids, supported by quantitative data, detailed experimental protocols for their differentiation, and visual representations of their biosynthetic relationship.

Fundamental Chemical Differences

The primary distinction between terpenes and terpenoids lies in their atomic composition. Terpenes are pure hydrocarbons, constructed from the iterative fusion of five-carbon isoprene (B109036) units (C₅H₈).[1][2] Consequently, the general chemical formula for terpenes is (C₅H₈)n.

Terpenoids, also known as isoprenoids, are modified terpenes.[3] They are distinguished by the presence of oxygen-containing functional groups, such as hydroxyl (-OH), aldehyde (-CHO), or ketone (C=O) groups.[4] These modifications arise from biochemical processes, primarily through the action of cytochrome P450 monooxygenases, which introduce oxygen atoms into the terpene hydrocarbon skeleton.[5] This oxygenation, or sometimes rearrangement of the carbon skeleton, fundamentally alters the molecule's physicochemical properties.[6]

This core difference is summarized in the table below:

FeatureTerpenesTerpenoids
Elemental Composition Exclusively Carbon and Hydrogen (Hydrocarbons)Carbon, Hydrogen, and Oxygen
Functional Groups None (consist of C-C and C-H bonds)Contain oxygen-containing functional groups (e.g., hydroxyl, carbonyl, ether)[4]
General Formula (C₅H₈)nModified from (C₅H₈)n with the addition of oxygen
Biosynthesis Direct enzymatic cyclization/arrangement of isoprene precursorsFormed from terpenes via enzymatic oxidation or rearrangement[5][6]

Quantitative Physicochemical Comparison: Limonene (B3431351) vs. Menthol

To illustrate the impact of the chemical differences on physical properties, a comparative analysis of the monoterpene limonene and its corresponding monoterpenoid, menthol, is presented. Menthol is a saturated derivative of limonene where a hydroxyl group has been added across one of the double bonds and the other has been reduced.

PropertyLimonene (Terpene)Menthol (Terpenoid)
Molecular Formula C₁₀H₁₆[7]C₁₀H₂₀O[8]
Molar Mass 136.23 g/mol [9]156.27 g/mol [2]
Melting Point -74.35 °C[7]36-38 °C[8]
Boiling Point 176 °C[7]216 °C[10]
Density 0.841 g/cm³[9]0.890 g/cm³[8]
Water Solubility Insoluble[7]Slightly soluble
Polarity Nonpolar[6]Polar
Volatility High[6]Low[6]

Molecular Geometry Insights:

FeatureLimoneneMenthol
Key Functional Group Alkene (C=C)Alcohol (-OH)
Hybridization of key C atoms sp² (alkene carbons), sp³ (alkane carbons)sp³ (all ring carbons)
Approximate Bond Angles ~120° (sp² carbons), ~109.5° (sp³ carbons)~109.5° for C-C-C, C-O-H angle is slightly less than 109.5°
Key Bond Lengths C=C: ~1.34 Å, C-C: ~1.54 ÅC-O: ~1.43 Å, O-H: ~0.96 Å

Biosynthetic Pathway: From Terpene to Terpenoid

The transformation of a terpene into a terpenoid is a crucial step in the biosynthesis of many natural products. The following diagram illustrates the enzymatic conversion of limonene to menthol, a classic example of this process.

Biosynthesis cluster_0 cluster_1 Limonene Limonene (Terpene) Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol  Limonene-3-hydroxylase  (Oxidation) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone  Dehydrogenase  (Oxidation) Pulegone (+)-Pulegone Isopiperitenone->Pulegone  Isomerase Menthone (-)-Menthone Pulegone->Menthone  Reductase Menthol (-)-Menthol (Terpenoid) Menthone->Menthol  Reductase  (Reduction)

Biosynthetic pathway of (-)-Menthol from Limonene.

Experimental Protocols for Differentiation

Distinguishing between terpenes and terpenoids, and quantifying their presence in a sample, requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is ideal for separating and identifying volatile and semi-volatile compounds like terpenes and terpenoids.

Experimental Workflow:

GCMS_Workflow A Sample Preparation (Extraction/Derivatization) B GC Injection A->B C Separation in GC Column B->C D Ionization (e.g., Electron Ionization) C->D E Mass Analysis (Mass Analyzer) D->E F Detection E->F G Data Analysis (Library Matching, Quantification) F->G NMR_Workflow A Sample Preparation (Isolation & Purification) B Dissolution in Deuterated Solvent A->B C Acquisition of NMR Spectra (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) B->C D Spectral Processing and Analysis C->D E Structure Elucidation D->E

References

Biological activity of terpineol isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Terpineol (B192494) Isomers

Abstract

Terpineols are a group of naturally occurring monoterpene tertiary alcohols found in the essential oils of various plants, including pine, lilac, and eucalyptus.[1][2] The five common isomers—alpha- (α-), beta- (β-), gamma- (γ-), delta- (δ-), and terpinen-4-ol—exhibit a wide spectrum of biological activities, attracting significant interest in the pharmaceutical and medical fields.[1][3] Subtle structural differences among these isomers, particularly the position of the hydroxyl group and the double bond, lead to significant variations in their therapeutic properties. This guide provides a comprehensive overview of the antimicrobial, anti-inflammatory, antioxidant, and anticancer activities of terpineol isomers, presenting quantitative data, detailed experimental protocols, and mechanistic signaling pathways to support further research and drug development.

Introduction to Terpineol Isomers

Terpineols are monocyclic monoterpenoids that are widely distributed in nature.[1] Among the isomers, α-terpineol and terpinen-4-ol are the most abundant and commercially significant, commonly used as fragrance ingredients in cosmetics and flavoring agents in foods.[2][3] Beyond their sensory properties, these compounds possess a range of biological and medicinal benefits, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[4][5] This document synthesizes the current scientific findings on the bioactivity of these isomers to serve as a technical resource for the scientific community.

Antimicrobial Activity

Terpineol isomers have demonstrated potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria.[6][7][8] Their mechanism of action primarily involves the disruption of the bacterial cell wall and membrane integrity, leading to increased permeability, leakage of intracellular components like nucleic acids and proteins, and ultimately, cell death.[6][7][8]

Quantitative Antimicrobial Data

The antimicrobial efficacy of terpineol isomers is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

IsomerTest OrganismMICMBCReference
α-Terpineol Shigella flexneri0.766 mg/mL1.531 mg/mL[6]
Escherichia coli0.78 µL/mL0.78 µL/mL[9]
Staphylococcus aureus1.87 mg/mL-[10]
Terpinen-4-ol Shigella flexneri0.766 mg/mL1.531 mg/mL[6]
Candida albicans (azole-susceptible & resistant)0.015-0.06% (v/v)-[11]
Staphylococcus aureus->80% biofilm inhibition at 0.5xMIC[12]
δ-Terpineol Shigella flexneri0.780 mg/mL3.125 mg/mL[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This standardized method is used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.

  • Preparation: A serial two-fold dilution of the terpineol isomer is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL).

  • Controls: Positive (microorganism and medium, no test compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the terpineol isomer at which there is no visible turbidity or growth.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no growth is subcultured onto an agar (B569324) plate. The lowest concentration that prevents any growth on the agar is the MBC.

Visualization of Antimicrobial Workflow and Mechanism

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Terpineol Isomer C Inoculate 96-Well Plate A->C B Prepare Standardized Microorganism Inoculum B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture on Agar Plates E->F G Determine MBC (Lowest concentration with no colony growth) F->G

Fig. 1: Experimental workflow for MIC and MBC determination.

Antimicrobial_Mechanism cluster_cell Bacterial Cell Membrane Cell Membrane Leakage Leakage of Intracellular Contents Membrane->Leakage Wall Cell Wall Wall->Leakage Cytoplasm Cytoplasm (Nucleic acids, Proteins) Terpineol Terpineol Isomer Damage Disruption & Increased Permeability Terpineol->Damage Damage->Membrane Depolarization Damage->Wall Destruction Leakage->Cytoplasm Death Cell Death Leakage->Death

Fig. 2: Mechanism of terpineol-induced bacterial cell death.

Anti-inflammatory Activity

Several terpineol isomers exhibit significant anti-inflammatory properties.[13] Their mechanism of action often involves the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory mediators. α-terpineol, in particular, has been shown to inhibit the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[14][15] This is achieved, in part, by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway.[14][15]

Quantitative Anti-inflammatory Data
IsomerAssay/ModelEffectConcentration/DoseReference
α-Terpineol LPS-induced nitrite (B80452) production (in vitro)Significant reduction in nitrite1, 10, 100 µg/mL[16]
Carrageenan-induced pleurisy (in vivo)Significant inhibition of neutrophil influx25, 50, 100 mg/kg[16]
TNF-α production in rats (in vivo)30-70% reduction50 mg/kg of diet[17]
Terpinen-4-ol LPS-induced cytokine production (in vitro)~50% suppression of TNFα, IL-1β, IL-10Toxic at 0.016% v/v[15]
Experimental Protocol: Inhibition of Nitrite Production in Macrophages

This assay measures the effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophages (e.g., RAW 264.7) are cultured in a 96-well plate until adherent.

  • Treatment: Cells are pre-treated with various concentrations of the terpineol isomer for a specified time (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Analysis: The absorbance is read at ~540 nm. A decrease in absorbance in treated wells compared to the LPS-only control indicates inhibition of NO production.

Visualization of the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα (Phosphorylated) IkB->IkB_P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Binds to DNA Terpineol α-Terpineol Terpineol->IKK Inhibits Activation

Fig. 3: Proposed inhibition of the NF-κB signaling pathway by α-terpineol.

Anticancer Activity

Terpineol isomers, particularly α-terpineol and terpinen-4-ol, have demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines.[1][11] Their mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation.[18][19] Terpinen-4-ol has been shown to synergize with existing chemotherapeutic agents, enhancing their efficacy.[19][20]

Quantitative Anticancer Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition in vitro.

IsomerCell LineCancer TypeIC₅₀Reference
α-Terpineol Murine Sarcoma 180Sarcoma~100-500 µg/mL (reduces viability)[21]
MCF-7Breast Adenocarcinoma181-588 µM (cytostatic)[22]
K562Chronic Myeloid Leukemia181-588 µM (cytostatic)[22]
Terpinen-4-ol HCT116Colorectal381 µM[11]
RKOColorectal661 µM[11]
Multiple (HeLa, HepG2, etc.)Various60-140 mg/L[11]
HCT116ColorectalInduces apoptosis at 0.005-0.1%[18]
Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with a range of concentrations of the terpineol isomer and incubated for a period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measurement: The absorbance of the solution is measured using a microplate reader at ~570 nm.

  • Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value is calculated by plotting cell viability against the log of the compound concentration.

Other Biological Activities

Beyond the core activities, terpineol isomers have shown a variety of other promising therapeutic effects.

  • Antioxidant Activity: Terpineols can scavenge free radicals, potentially mitigating oxidative stress.[17][23] While some studies report low activity in specific assays like the DPPH assay, others using methods like the ORAC assay show that α-terpineol's antioxidant capacity is comparable to commercial antioxidants.[22]

  • Gastroprotective Effects: α-terpineol has demonstrated significant gastroprotective activity in animal models of ethanol-induced and indomethacin-induced gastric ulcers, reducing lesion formation.[24][25] This effect does not appear to involve an increase in prostaglandin (B15479496) synthesis.[24]

  • Neuroprotective and Analgesic Effects: α-terpineol has shown the ability to reduce neuropathic pain and mechanical hypernociception in animal models, partly by inhibiting inflammatory mediators.[5][16]

Conclusion and Future Directions

The isomers of terpineol, especially α-terpineol and terpinen-4-ol, are versatile natural compounds with a wealth of documented biological activities. Their efficacy as antimicrobial, anti-inflammatory, and anticancer agents is supported by a growing body of scientific evidence. The quantitative data and mechanistic insights presented in this guide highlight their potential as lead compounds for the development of new therapeutic agents.

Future research should focus on several key areas:

  • Isomer-Specific Activity: More direct, comparative studies are needed to elucidate the specific structure-activity relationships for less common isomers like β-, γ-, and δ-terpineol.

  • In Vivo Efficacy and Safety: While in vitro results are promising, comprehensive in vivo studies are required to validate the therapeutic efficacy and establish the safety profiles and pharmacokinetic properties of these compounds.

  • Synergistic Formulations: Investigating the synergistic effects of terpineol isomers with existing conventional drugs could lead to more effective combination therapies with potentially reduced side effects.

This technical guide serves as a foundational resource to encourage and direct these future research endeavors, ultimately aiming to translate the therapeutic potential of terpineol isomers into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Acid-Catalyzed Hydration of α-Pinene to Terpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-catalyzed hydration of α-pinene is a cornerstone reaction for the synthesis of α-terpineol and its dihydrate, terpin hydrate (B1144303). These compounds are of significant interest in the pharmaceutical and fragrance industries. This document provides detailed protocols for this transformation, employing various catalytic systems. It includes a comparative analysis of different acid catalysts, outlining their respective efficiencies in terms of reaction conditions, yields, and product selectivity. The protocols are intended to serve as a comprehensive guide for laboratory synthesis and process optimization.

Introduction

α-Pinene, a primary constituent of turpentine (B1165885) oil, serves as a versatile and renewable starting material for the synthesis of a variety of valuable terpenoids. Among these, α-terpineol is highly valued for its lilac-like aroma and has applications in fragrances and cosmetics. This compound hydrate, a dihydroxy derivative, is an established expectorant used in pharmaceutical formulations for treating bronchitis and other respiratory ailments.[1] The conversion of α-pinene to these compounds is typically achieved through acid-catalyzed hydration, a reaction that proceeds via the formation of a carbocation intermediate. The reaction pathway and product distribution are highly dependent on the choice of acid catalyst, solvent, temperature, and reaction time. This note details several protocols for this reaction, providing a comparative framework for catalyst selection and process development.

Comparative Data of Catalytic Systems

The following table summarizes the performance of various acid catalysts in the hydration of α-pinene. This data is compiled from multiple studies to facilitate a comparative assessment of different methodologies.

Catalyst SystemReactant Ratio (α-pinene:water:other)Temperature (°C)Time (h)α-Pinene Conversion (%)Terpineol (B192494)/Terpin Hydrate Selectivity (%)Yield (%)Reference
30% Sulfuric AcidMolar ratio of H₂SO₄ to α-pinene ~2:125-358-24--High (unspecified)[2]
Sulfuric Acid (25%) + Toluene Sulfonic Acid (2-5%) + Mahogany Soap-30-4015--Improved yields[3]
Citric Acid, Phosphoric Acid, Acetic Acid1:1:2.5 (α-pinene:water:acetic acid) + 0.1-0.05 citric acid + 0.05 phosphoric acid (mass ratio)7012-159648.1 (α-terpineol)46.9 (α-terpineol content)[4][5][6]
Boric Acid and Tartaric Acid in Acetic Acid10:10:25 (α-pinene:water:acetic acid) + 0.5 tartaric acid + 0.4 boric acid (mass ratio)602496.158.7 (terpineol)-[7]
Boric Acid and Mandelic Acid (Solvent-Free)1:3.5 (α-pinene:water) + 0.3 mandelic acid + 0.03 boric acid (mass ratio)602096.155.5 (terpineol)-[7]
Tartaric Acid–Boric Acid Composite7:13 (α-pinene:water) + 7 tartaric acid + 4 boric acid (mass ratio)20-2550--110 (by weight, this compound monohydrate)[7]
Amberlyst-15 (in 2-propanol)-704--36 (α-terpineol)[8]
Polyether-type octadecylamine (B50001) heteropolyionic liquid60:300:1 (α-pinene:water:catalyst) (molar ratio)808---[9]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrate using Sulfuric Acid

This protocol is a traditional method for producing this compound hydrate.

Materials:

  • α-Pinene

  • Sulfuric acid (30% aqueous solution)

  • Sodium carbonate solution

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a reaction vessel equipped with a stirrer and placed in an ice bath, add the 30% sulfuric acid solution.

  • Slowly add α-pinene to the sulfuric acid solution with vigorous stirring, maintaining the temperature between 25-35°C.[2]

  • Continue stirring the mixture for at least 8 hours. The reaction can be extended up to 24 hours.[2]

  • After the reaction period, the mixture will form a slurry containing crystalline this compound hydrate.

  • Separate the crude product from the acid layer.

  • Wash the crude product with a sodium carbonate solution to neutralize any remaining acid, followed by washing with water.[10]

  • The resulting this compound hydrate can be purified by recrystallization.

Protocol 2: One-Step Synthesis of α-Terpineol using a Composite Acid Catalyst

This method focuses on the direct synthesis of α-terpineol using a mixed acid catalyst system.

Materials:

  • α-Pinene

  • Acetic acid

  • Water

  • Citric acid

  • Phosphoric acid

  • Heating and stirring apparatus

Procedure:

  • Combine α-pinene, acetic acid, water, citric acid, and phosphoric acid in a mass ratio of 1:2.5:1:(0.1-0.05):0.05 in a reaction flask.[4][5]

  • Heat the mixture to 70°C with constant stirring.[4][5]

  • Maintain the reaction at this temperature for 12-15 hours.[4][5]

  • Upon completion, cool the reaction mixture and proceed with standard workup procedures, typically involving extraction with an organic solvent and subsequent distillation to isolate α-terpineol.

Protocol 3: Solvent-Free Synthesis of Terpineol using a Boric Acid-Mandelic Acid Catalyst

This protocol offers an environmentally friendlier approach by avoiding organic solvents.

Materials:

  • α-Pinene

  • Water

  • Mandelic acid

  • Boric acid

  • Heating and stirring apparatus

Procedure:

  • In a reaction vessel, combine α-pinene, water, mandelic acid, and boric acid in a mass ratio of 1:3.5:0.3:0.03.[7]

  • Heat the mixture to 60°C with vigorous stirring.[7]

  • Allow the reaction to proceed for 20 hours.[7]

  • After cooling, the product can be isolated through extraction and purified by distillation.

Product Characterization

The identity and purity of the synthesized this compound hydrate can be confirmed by various analytical techniques. Gas chromatography (GC) is a common method for determining the composition of the product mixture and assessing the conversion of α-pinene.[11][12] For this compound hydrate, its melting point and water content are key quality attributes.[11]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the chemical transformation involved in the acid-catalyzed hydration of α-pinene.

G cluster_workflow Experimental Workflow Reactants α-Pinene + Acid Catalyst + Water/Solvent Reaction Reaction under Controlled Temperature and Time Reactants->Reaction Mixing Workup Quenching, Neutralization, and Extraction Reaction->Workup Cooling Purification Distillation or Recrystallization Workup->Purification Product α-Terpineol or this compound Hydrate Purification->Product Analysis GC, Spectroscopy Product->Analysis

Caption: General experimental workflow for α-pinene hydration.

G cluster_reaction Reaction Pathway aPinene α-Pinene Carbocation Pinanyl Carbocation aPinene->Carbocation +H+ TerpinylCarbocation Terpinyl Carbocation Carbocation->TerpinylCarbocation Rearrangement aTerpineol α-Terpineol TerpinylCarbocation->aTerpineol +H₂O, -H+ TerpinHydrate This compound Hydrate TerpinylCarbocation->TerpinHydrate +2H₂O

Caption: Simplified reaction pathway for α-pinene hydration.

References

Application Note: GC-MS Analysis of Terpineol Isomers in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpineol (B192494) is a monoterpene alcohol found in a variety of essential oils and is known for its pleasant lilac-like aroma. It exists as four primary isomers: α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol. The relative abundance of these isomers can vary significantly between different essential oils, influencing their aromatic profile, and potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these closely related isomers in complex essential oil matrices. This application note provides a detailed protocol for the GC-MS analysis of terpineol isomers and presents quantitative data for their presence in several commercially important essential oils.

Quantitative Data of Terpineol Isomers in Various Essential Oils

The following table summarizes the percentage content of α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol in a selection of essential oils, as determined by GC-MS analysis.

Essential Oilα-Terpineol (%)β-Terpineol (%)γ-Terpineol (%)Terpinen-4-ol (%)Reference
Tea Tree Oil (Melaleuca alternifolia)3.61Not ReportedNot Reported43.94[1]
Pine Oil (Pinus sp.)1.4 - 5.3Not ReportedNot ReportedNot Reported[2]
Eucalyptus Oil (Eucalyptus sp.)0.4 - 19.2Not ReportedNot Reported0.4 - 3.4[3]
Lavender Oil (Lavandula angustifolia)< 1Not ReportedNot Reported2 - 6[4]
Citrus Oil (Citrus limon)Not ReportedNot Reported10.3Not Reported[5]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis. The high concentration of components in essential oils requires dilution to prevent column overloading and ensure optimal separation.

Protocol: Dilution of Essential Oils

  • Solvent Selection: Use a high-purity volatile solvent such as hexane, ethanol, or ethyl acetate.

  • Dilution Factor: Prepare a 1% (v/v) solution of the essential oil in the chosen solvent. For example, add 10 µL of the essential oil to 990 µL of solvent in a 1.5 mL glass autosampler vial.

  • Internal Standard (Optional but Recommended for Quantification): For precise quantification, add a known concentration of an internal standard (e.g., n-alkanes like tridecane (B166401) or a compound not present in the sample) to the diluted essential oil.

  • Homogenization: Vortex the vial for 30 seconds to ensure a homogenous solution.

  • Filtration (If Necessary): If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter into a clean autosampler vial.

GC-MS Analysis

The following parameters provide a general guideline for the separation and identification of terpineol isomers. Optimization may be required based on the specific instrument and column used.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: A non-polar or medium-polarity column is recommended for good separation of terpene isomers.

    • Option 1 (Non-polar): HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Option 2 (Polar): DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio of 50:1 to 100:1) or splitless, depending on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 3 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

Data Analysis and Isomer Identification

Identification of the terpineol isomers is based on a combination of their mass spectra and retention times.

  • Retention Time: The elution order of the isomers will depend on the column polarity. On a non-polar column like DB-5ms, the expected elution order is generally β-terpineol, γ-terpineol, terpinen-4-ol, and α-terpineol. However, this should be confirmed with authentic standards.

  • Mass Spectra: All four isomers have the same molecular weight (154 g/mol ) and will show a molecular ion peak (M+) at m/z 154. The fragmentation patterns, while similar, have subtle differences that can aid in identification when compared to a spectral library (e.g., NIST, Wiley). Key fragment ions to look for include m/z 136 (M-18, loss of H₂O), 121 (M-18-15, loss of H₂O and a methyl group), 93, and 71.

Visualizations

Caption: Experimental workflow for GC-MS analysis of terpineol isomers in essential oils.

Isomer_Identification_Logic cluster_input Input Data cluster_identification Identification Steps cluster_output Identified Isomers GCMS_Data GC-MS Data (Retention Time & Mass Spectrum) RT_Comparison Compare Retention Time with Authentic Standards GCMS_Data->RT_Comparison MS_Comparison Compare Mass Spectrum with Library (NIST/Wiley) GCMS_Data->MS_Comparison Alpha α-Terpineol RT_Comparison->Alpha Beta β-Terpineol RT_Comparison->Beta Gamma γ-Terpineol RT_Comparison->Gamma Terpinen4ol Terpinen-4-ol RT_Comparison->Terpinen4ol MS_Comparison->Alpha MS_Comparison->Beta MS_Comparison->Gamma MS_Comparison->Terpinen4ol

Caption: Logical workflow for the identification of terpineol isomers using GC-MS data.

References

Application Note: Synthesis of Terpineol via Dehydration of Terpin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Terpineol (B192494), a monoterpene alcohol, is a valuable compound widely used in fragrances, cosmetics, and pharmaceutical applications for its pleasant lilac-like aroma and various biological activities.[1] A common and well-established industrial method for its synthesis involves a two-step process: the acid-catalyzed hydration of α-pinene (a major constituent of turpentine) to form crystalline terpin hydrate (B1144303), followed by the selective dehydration of this intermediate to yield a mixture of terpineol isomers.[2][3] This application note provides detailed protocols for the acid-catalyzed dehydration of this compound hydrate to terpineol, summarizes key quantitative data, and outlines the reaction mechanism and experimental workflow.

Reaction Mechanism

The dehydration of this compound hydrate (p-menthane-1,8-diol monohydrate) is an acid-catalyzed elimination reaction. The reaction proceeds through the formation of a tertiary carbocation intermediate, which then loses a proton to form a mixture of α-, β-, and γ-terpineol isomers. According to Zaitsev's rule, the major product is α-terpineol, as it is the most thermodynamically stable alkene with a trisubstituted double bond within the cyclohexene (B86901) ring.[4] The typical ratio of α-, β-, and γ-terpineol produced is approximately 7:2:2.[3]

G Mechanism of this compound Hydrate Dehydration cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products terpin_hydrate This compound Hydrate (p-menthane-1,8-diol) protonated_alcohol Protonated Alcohol terpin_hydrate->protonated_alcohol + H⁺ H_plus H⁺ (Acid Catalyst) carbocation Tertiary Carbocation protonated_alcohol->carbocation - H₂O alpha_terpineol α-Terpineol (Major Product) carbocation->alpha_terpineol - H⁺ beta_terpineol β-Terpineol (Minor Product) carbocation->beta_terpineol - H⁺ gamma_terpineol γ-Terpineol (Minor Product) carbocation->gamma_terpineol - H⁺ water H₂O

Caption: Acid-catalyzed dehydration pathway of this compound hydrate to terpineol isomers.

Experimental Protocols

The following protocols describe the dehydration of this compound hydrate using various dilute acid catalysts. These methods are characterized by high efficiency and a significant reduction in terpene byproducts compared to older steam distillation techniques.[5]

Protocol 1: Dehydration Using Dilute Sulfuric Acid in Toluene (B28343)

This protocol is adapted from a patented method demonstrating a high-yield synthesis.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 100 g of purified this compound hydrate, 100 mL of toluene, and 500 mL of a 0.3% aqueous sulfuric acid solution.[5]

  • Dehydration: Heat the mixture to a gentle reflux, maintaining a temperature of approximately 85-86°C.[5] Continue refluxing with stirring for 6 to 8 hours, or until TLC or GC analysis indicates the consumption of the starting material.

  • Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Allow the layers to separate and remove the lower aqueous acid layer.

  • Washing: Wash the upper organic (toluene) layer sequentially with 100 mL of water and 100 mL of a 5% sodium bicarbonate solution to neutralize any remaining acid.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene solvent using a rotary evaporator.[6][7]

  • Purification: The resulting crude terpineol can be purified by fractional distillation under reduced pressure to yield high-purity terpineol.[5]

Protocol 2: Alternative Acid Catalysts

The sulfuric acid in Protocol 1 can be effectively replaced with other dilute acids to achieve similar results.[5]

  • Phosphoric Acid: Replace the 500 mL of 0.3% sulfuric acid with 500 mL of a 2% phosphoric acid solution.[5]

  • Oxalic Acid: Replace the 500 mL of 0.3% sulfuric acid with 500 mL of a 0.5% oxalic acid solution.[5]

The reaction conditions (temperature, time) and workup procedure remain the same as described in Protocol 1.

Data Presentation

The choice of acid catalyst and reaction conditions can influence the reaction time and efficiency.

Table 1: Comparison of Catalysts and Reaction Conditions for this compound Hydrate Dehydration

Catalyst Catalyst Concentration Solvent Temperature (°C) Reaction Time (hours) Reported Yield Reference
Sulfuric Acid 0.3% Toluene 85 - 86 (Reflux) 6 - 8 Very High [5]
Sulfuric Acid ~0.3% By-product Oils Gentle Reflux ~3 Very High [5]
Phosphoric Acid 2.0% Toluene 85 - 86 (Reflux) 6 - 8 High [5]
Phosphoric Acid 2.0% Xylene 95 (Reflux) ~6 Good [5]
Oxalic Acid 0.5% Toluene 85 - 86 (Reflux) 6 - 8 High [5]

| Tartaric Acid | ~25% (of this compound hydrate) | Water | Distillation | Not specified | 35.8% |[4] |

Table 2: Typical Product Distribution of Terpineol Isomers

Isomer Typical Percentage Key Identifier
α-Terpineol ~70% Major Product, endocyclic double bond
β-Terpineol ~20% Minor Product, exocyclic double bond
γ-Terpineol ~10% Minor Product, endocyclic double bond

Data derived from reference[3].

Experimental Workflow and Analysis

A systematic workflow ensures reproducibility and high-purity products. The final product composition is typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

G General Experimental Workflow A 1. Reaction Setup Combine this compound hydrate, solvent, and dilute acid catalyst. B 2. Dehydration Reaction Heat mixture to reflux (e.g., 85-110°C for 3-8h). A->B Heat C 3. Workup: Phase Separation Cool mixture and separate the organic and aqueous layers. B->C Cool D 4. Neutralization & Washing Wash organic layer with NaHCO₃ and then with water. C->D E 5. Drying & Solvent Removal Dry with Na₂SO₄ and concentrate using a rotary evaporator. D->E F 6. Purification Purify crude product by fractional distillation. E->F G 7. Product Analysis Characterize by GC-MS to determine isomer ratio and purity. F->G

References

Application Notes and Protocols: Terpin as a Precursor for Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terpenes and their derivatives are a cornerstone of the fragrance and flavor industry, providing a vast array of scents derived from natural sources.[1][2] Terpin, specifically p-menthane-1,8-diol or its monohydrate form (this compound hydrate), is a key crystalline diol that serves as a versatile and cost-effective precursor for synthesizing several commercially important fragrance compounds.[3][4] Commonly manufactured via the acid-catalyzed hydration of α-pinene, a primary constituent of turpentine (B1165885) from pine trees, this compound hydrate (B1144303) is an accessible starting material for producing valuable aroma chemicals such as terpineol (B192494) and cineole.[5][6] These compounds are widely used in perfumes, cosmetics, cleaning products, and pharmaceuticals.[6][7]

This document provides detailed application notes and experimental protocols for the synthesis of α-terpineol and 1,8-cineole from this compound hydrate, intended for researchers, chemists, and professionals in the fields of fragrance science and chemical development.

Synthesis Pathways and Logical Workflow

The conversion of naturally sourced turpentine into valuable fragrance compounds via a this compound hydrate intermediate is a well-established industrial process. The general workflow involves the hydration of α-pinene to form this compound hydrate, which is then selectively dehydrated or rearranged to yield the target fragrance molecules.

G cluster_0 Source & Precursor Synthesis cluster_1 Fragrance Compound Synthesis Turpentine Turpentine (from Pine Resin) aPinene α-Pinene (Primary Component) Turpentine->aPinene Distillation TerpinHydrate This compound Hydrate (p-menthane-1,8-diol monohydrate) aPinene->TerpinHydrate Acid-Catalyzed Hydration Terpineol α-Terpineol (Lilac, Floral Scent) TerpinHydrate->Terpineol Mild Acid-Catalyzed Dehydration Cineole 1,8-Cineole (Eucalyptol, Camphoraceous Scent) TerpinHydrate->Cineole Strong Acid-Catalyzed Dehydration & Cyclization G TerpinHydrate This compound Hydrate Carbocation Tertiary Carbocation Intermediate TerpinHydrate->Carbocation H+, -H₂O aTerpineol α-Terpineol Carbocation->aTerpineol -H+ (Deprotonation) bTerpineol β-Terpineol Carbocation->bTerpineol -H+ (Deprotonation) gTerpineol γ-Terpineol Carbocation->gTerpineol -H+ (Deprotonation) Cineole 1,8-Cineole Carbocation->Cineole Intramolecular Cyclization, -H+ G Start Start Charge Charge Reactor: This compound Hydrate + Dilute H₂SO₄ Start->Charge React Heat to Reflux (100-110°C) 3-4 hours Charge->React Cool Cool to Room Temp. React->Cool Separate Separate Aqueous & Organic Layers Cool->Separate Wash Wash Organic Layer: 1. H₂O 2. NaHCO₃ soln. 3. H₂O Separate->Wash Dry Dry with MgSO₄ Wash->Dry Purify Fractional Distillation (Vacuum) Dry->Purify End Pure Terpineol Purify->End

References

Application Notes and Protocols: Terpin Hydrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpin hydrate (B1144303) is a well-known expectorant that has been historically used in pharmaceutical formulations to alleviate cough and congestion associated with various respiratory conditions.[1][2] Derived from sources like turpentine, oregano, thyme, and eucalyptus, it acts by directly stimulating the bronchial secretory cells to increase the production of respiratory tract fluids.[1][2] This action helps to thin and loosen mucus, making it easier to expel from the airways.[2][3] While its use in commercially marketed medications has declined in some regions, such as the United States, due to a lack of conclusive evidence on its safety and effectiveness, this compound hydrate is still utilized in compounded pharmaceutical preparations.[1]

These application notes provide a comprehensive overview of the use of this compound hydrate in pharmaceutical formulations, including its physicochemical properties, mechanism of action, and detailed protocols for its analysis.

Physicochemical Properties

This compound hydrate is a crystalline solid with a mild aromatic odor.[4] Its solubility in various pharmaceutical solvents is a critical factor in formulation development.

Table 1: Solubility of this compound Hydrate in Various Solvents

SolventSolubility (g/L)
Ethanol425.7
Methanol1037.33
Isopropanol203.43
Water202.58
Propylene Glycol252.32
GlycerinSoluble
Acetone105.67
Chloroform (B151607)Soluble
Ethyl Acetate37.15
Toluene5.39

Source: Scent.vn[5]

Mechanism of Action

This compound hydrate's primary pharmacological action is as an expectorant. It is believed to work through the following mechanism:

  • Direct Stimulation of Bronchial Glands: Upon oral administration, this compound hydrate is absorbed and acts directly on the secretory cells of the lower respiratory tract.[1][3]

  • Increased Fluid Secretion: This stimulation leads to an increase in the production of serous respiratory tract fluid.[2][3]

  • Reduced Mucus Viscosity: The increased fluid content helps to liquefy and reduce the viscosity of thick, tenacious mucus.[3]

  • Enhanced Mucociliary Clearance: The thinner mucus is more easily cleared from the airways by the ciliary action and coughing, resulting in a more productive cough.[3]

This compound hydrate is also suggested to have a weak antiseptic effect on the pulmonary parenchyma.[1][3]

This compound Hydrate Mechanism of Action This compound Hydrate (Oral) This compound Hydrate (Oral) Absorption Absorption This compound Hydrate (Oral)->Absorption Systemic Circulation Systemic Circulation Absorption->Systemic Circulation Bronchial Secretory Cells Bronchial Secretory Cells Systemic Circulation->Bronchial Secretory Cells Direct Action Increased Fluid Secretion Increased Fluid Secretion Bronchial Secretory Cells->Increased Fluid Secretion Stimulates Decreased Mucus Viscosity Decreased Mucus Viscosity Increased Fluid Secretion->Decreased Mucus Viscosity Leads to Enhanced Mucociliary Clearance Enhanced Mucociliary Clearance Decreased Mucus Viscosity->Enhanced Mucociliary Clearance Facilitates Productive Cough & Mucus Expulsion Productive Cough & Mucus Expulsion Enhanced Mucociliary Clearance->Productive Cough & Mucus Expulsion Results in

Caption: Mechanism of action of this compound hydrate as an expectorant.

Pharmaceutical Formulations and Dosage

This compound hydrate has been traditionally formulated as oral elixirs and solutions, often in combination with antitussive agents like codeine or dextromethorphan (B48470) to provide both expectorant and cough suppressant actions.[1][6]

Table 2: Typical Dosages of this compound Hydrate in Oral Formulations

FormulationAge GroupTypical Dosage of this compound HydrateFrequency
This compound Hydrate ElixirAdults & Children >12 years85 mgEvery 3-4 hours
Children 10-12 years85 mgEvery 3-4 hours
Children 5-9 years40-45 mgEvery 3-4 hours
Children 1-4 years20-24 mgEvery 3-4 hours
This compound Hydrate with Codeine ElixirAdults & Children >12 years5-10 mL of elixirEvery 4-6 hours
Children 6-12 years2.5-5 mL of elixirEvery 4-6 hours
Children 2-6 years1.25-2.5 mL of elixirEvery 4-6 hours
This compound Hydrate with DextromethorphanAdults & Children >12 years5-10 mL of elixirEvery 3-4 hours

Note: The high alcohol content (around 42%) in traditional elixirs is a significant consideration, especially in pediatric patients.[1] Compounded preparations may have different concentrations and vehicles.

Experimental Protocols

Preparation of this compound Hydrate Oral Solution (Elixir)

This protocol is based on traditional compounding methods.

Materials:

  • This compound Hydrate, USP grade

  • Alcohol (95%)

  • Glycerin

  • Syrup (Simple Syrup)

  • Orange Peel Tincture (as flavoring agent)

  • Benzaldehyde (as preservative)

  • Purified Water

  • Mortar and Pestle

  • Beakers and Graduated Cylinders

  • Stirring Rod

  • Filter paper or muslin cloth

Procedure:

  • Weigh the required amount of this compound hydrate and pulverize it to a fine powder using a mortar and pestle to facilitate dissolution.[7]

  • In a beaker, dissolve the pulverized this compound hydrate in the specified volume of alcohol with agitation.[7]

  • In a separate beaker, mix the glycerin, syrup, orange peel tincture, and benzaldehyde.

  • Gradually add the aqueous mixture to the alcoholic solution of this compound hydrate while stirring continuously to avoid precipitation.

  • Add purified water qs to the final volume.

  • If the solution is turbid, pass it through a filter paper or muslin cloth to obtain a clear elixir.[8]

  • Store in a well-closed, light-resistant container in a cool, dry place.[8]

Preparation of this compound Hydrate Oral Solution cluster_0 Step 1: Preparation of Phases cluster_1 Step 2: Compounding cluster_2 Step 3: Finalization Pulverize this compound Hydrate Pulverize this compound Hydrate Dissolve in Alcohol Dissolve in Alcohol Pulverize this compound Hydrate->Dissolve in Alcohol Alcoholic Phase Combine Phases Combine Phases Dissolve in Alcohol->Combine Phases Mix Aqueous Components Glycerin, Syrup, Flavor, Preservative Mix Aqueous Components->Combine Phases Aqueous Phase Add Purified Water Add Purified Water Combine Phases->Add Purified Water Add qs Filter if Necessary Filter if Necessary Add Purified Water->Filter if Necessary Store Properly Store Properly Filter if Necessary->Store Properly

Caption: Workflow for compounding a this compound hydrate oral solution.

Assay of this compound Hydrate by Gas Chromatography (GC)

This protocol is adapted from the USP monograph for the assay of this compound hydrate.[9]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame-ionization detector (FID).

  • Column: 3.5-mm x 1.2-m glass column packed with 6% G1 on support S1A.

  • Temperatures:

    • Injection Port: 260°C

    • Detector: 260°C

    • Column: 120°C

  • Carrier Gas: Nitrogen, at a flow rate to achieve a retention time of approximately 7 minutes for this compound and 11 minutes for the internal standard.

  • Internal Standard: Biphenyl (B1667301)

Reagents:

  • Internal Standard Solution: Dissolve biphenyl in chloroform to a concentration of about 20 mg/mL.

  • Standard Preparation: Accurately weigh about 170 mg of USP this compound Hydrate Reference Standard (RS) into a 100-mL volumetric flask. Dissolve in 5 mL of alcohol, add 5.00 mL of the Internal Standard Solution, and dilute to volume with chloroform.

  • Assay Preparation: Accurately weigh about 170 mg of the this compound hydrate sample into a 100-mL volumetric flask. Follow the same procedure as for the Standard Preparation.

Procedure:

  • System Suitability: Inject approximately 1 µL of the Standard Preparation into the gas chromatograph. The resolution (R) between the this compound and biphenyl peaks should be not less than 2.0. The relative standard deviation (RSD) for replicate injections should not be more than 2.0%.

  • Analysis: Inject about 1 µL of the Standard Preparation and record the chromatogram. Then, inject about 1 µL of the Assay Preparation and record the chromatogram.

  • Calculation: Calculate the quantity (in mg) of C10H20O2 in the portion of this compound Hydrate taken using the following formula:

    mg of C10H20O2 = WS * (RU / RS)

    Where:

    • WS is the weight, in mg, of USP this compound Hydrate RS (calculated on the anhydrous basis).

    • RU is the ratio of the peak area of this compound to the peak area of the internal standard from the Assay Preparation chromatogram.

    • RS is the ratio of the peak area of this compound to the peak area of the internal standard from the Standard Preparation chromatogram.

GC Assay of this compound Hydrate cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_calc Data Analysis Weigh_Sample Weigh this compound Hydrate Sample Dissolve_Alcohol Dissolve in Alcohol Weigh_Sample->Dissolve_Alcohol Weigh_Standard Weigh USP this compound Hydrate RS Weigh_Standard->Dissolve_Alcohol Add_IS Add Biphenyl Internal Standard Dissolve_Alcohol->Add_IS Dilute_Chloroform Dilute to Volume with Chloroform Add_IS->Dilute_Chloroform Inject_Standard Inject Standard Preparation Dilute_Chloroform->Inject_Standard Inject_Sample Inject Assay Preparation Dilute_Chloroform->Inject_Sample System_Suitability Check System Suitability (Resolution, RSD) Inject_Standard->System_Suitability System_Suitability->Inject_Sample Record_Chromatograms Record Chromatograms Inject_Sample->Record_Chromatograms Calculate_Ratios Calculate Peak Area Ratios (this compound/IS) Record_Chromatograms->Calculate_Ratios Final_Calculation Calculate Quantity of this compound Hydrate Calculate_Ratios->Final_Calculation

Caption: Workflow for the gas chromatographic assay of this compound hydrate.

Conclusion

This compound hydrate remains a relevant active pharmaceutical ingredient in compounded medications for respiratory conditions. A thorough understanding of its physicochemical properties, mechanism of action, and appropriate analytical methods is essential for the development of safe and effective pharmaceutical formulations. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.

References

Application Notes and Protocols for the Separation of Cis and Trans Isomers of Terpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpin, a dihydric alcohol derived from turpentine (B1165885), exists as cis and trans geometric isomers. The spatial arrangement of the hydroxyl groups on the cyclohexane (B81311) ring significantly influences the physicochemical properties of these isomers, including their melting points, solubilities, and crystal structures. Cis-terpin hydrate (B1144303) is the more stable and pharmaceutically relevant isomer, traditionally used as an expectorant.[1] The effective separation of these isomers is crucial for ensuring the purity and desired therapeutic effect of pharmaceutical preparations.

This document provides detailed application notes and protocols for the primary methods employed in the separation of cis and trans isomers of this compound: fractional crystallization and chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Physicochemical Properties of this compound Isomers

A fundamental understanding of the differences in the physical properties of cis and trans this compound is essential for developing effective separation strategies. The cis isomer, with both hydroxyl groups on the same side of the ring, allows for more efficient crystal packing, resulting in a higher melting point compared to the trans isomer.[1] This difference in stability and crystal lattice energy also leads to variations in solubility in different solvents, which is the basis for separation by fractional crystallization.

Table 1: Physicochemical Properties of this compound Isomers

Propertycis-Terpin Hydratetrans-Terpin
Synonyms This compound monohydrate-
Molecular Formula C₁₀H₂₀O₂·H₂OC₁₀H₂₀O₂
Melting Point ~116-117 °C[1]Lower than cis isomer
Solubility Partially soluble in cold water; more soluble in ethanol (B145695), chloroform, and oils.[1]Generally more soluble in nonpolar solvents.
Stability More stable isomer.[1]Less stable isomer.[1]

Method 1: Fractional Crystallization

Fractional crystallization is a widely used and cost-effective method for the large-scale separation of cis and trans this compound isomers. This technique leverages the differences in solubility of the two isomers in a carefully selected solvent system. The synthesis of this compound hydrate from turpentine oil typically yields a mixture of isomers, from which the less soluble cis-terpin hydrate can be selectively crystallized.

Experimental Protocol: Synthesis and Fractional Crystallization of this compound Hydrate

This protocol describes the synthesis of a mixture of this compound isomers from turpentine oil followed by the separation of cis-terpin hydrate by fractional crystallization.

Materials:

  • Turpentine oil

  • Sulfuric acid (concentrated) or nitric acid

  • Ethanol (95%)

  • Sodium carbonate solution (dilute)

  • Distilled water

  • Ice bath

  • Reaction vessel with stirring capability

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Synthesis of Crude this compound Hydrate:

    • In a reaction vessel, combine 500 parts of turpentine oil with 2000 parts of a dilute mineral acid (e.g., 23% nitric acid).

    • Maintain the temperature between 10-12 °C using an ice bath and stir the mixture vigorously.

    • Continue the reaction for an extended period (e.g., 36-72 hours) to allow for the formation of this compound hydrate crystals.

    • After the reaction period, separate the crystalline mass from the liquid phase by filtration.

    • Wash the crude crystals with a dilute solution of sodium carbonate to neutralize any residual acid, followed by washing with cold distilled water.

  • Fractional Crystallization:

    • Dissolve the crude, moist this compound hydrate crystals in a minimal amount of hot 95% ethanol.

    • Allow the solution to cool slowly to room temperature. The cis-terpin hydrate, being less soluble, will start to crystallize.

    • To maximize the yield of cis-terpin hydrate, further cool the solution in an ice bath or refrigerate.

    • Collect the crystallized cis-terpin hydrate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble trans-isomer.

    • The filtrate, enriched in the trans-isomer, can be concentrated to induce further crystallization, although the purity of the subsequent crops will be lower.

    • Dry the purified cis-terpin hydrate crystals in a desiccator or a low-temperature oven.

Expected Results: This process should yield purified cis-terpin hydrate with a melting point of approximately 116-117 °C. The yield of the purified cis-isomer is dependent on the initial isomer ratio in the crude product and the efficiency of the crystallization process.

Diagram: Workflow for Synthesis and Fractional Crystallization

cluster_synthesis Synthesis of Crude this compound cluster_crystallization Fractional Crystallization turpentine Turpentine Oil reaction Reaction (10-12°C, 36-72h) turpentine->reaction acid Mineral Acid acid->reaction filtration1 Filtration reaction->filtration1 washing1 Washing (Na2CO3, H2O) filtration1->washing1 crude_this compound Crude this compound Hydrate (cis/trans mixture) washing1->crude_this compound dissolution Dissolution in Hot Ethanol crude_this compound->dissolution cooling Slow Cooling & Refrigeration dissolution->cooling filtration2 Filtration cooling->filtration2 washing2 Washing (Cold Ethanol) filtration2->washing2 filtrate Filtrate (Enriched in trans-Terpin) filtration2->filtrate Mother Liquor cis_this compound Purified cis-Terpin Hydrate washing2->cis_this compound

Caption: Workflow for the synthesis of crude this compound and purification of the cis-isomer by fractional crystallization.

Method 2: Chromatographic Separation

Chromatographic techniques, particularly HPLC and GC, offer high-resolution separation of cis and trans this compound isomers and are invaluable for analytical quantification and preparative purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the separation, identification, and quantification of non-volatile compounds like this compound hydrate. Reversed-phase HPLC is typically employed, where the separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.

Table 2: HPLC Method Parameters for this compound Isomer Separation

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Refractive Index (RI) or UV at low wavelength (e.g., 210 nm)
Experimental Protocol: HPLC Analysis of this compound Isomers

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (RI or UV).

  • C18 analytical column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • cis-Terpin hydrate standard

  • Mixture of cis and trans-terpin isomers

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of cis-terpin hydrate in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution.

    • Record the chromatograms and the retention times of the peaks.

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers based on the retention time of the cis-terpin hydrate standard. Typically, the trans-isomer will have a different retention time.

    • Quantify the amount of each isomer in the sample by comparing the peak areas to the calibration curve.

Diagram: HPLC Experimental Workflow

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis mobile_phase Mobile Phase (Acetonitrile/Water) hplc_system HPLC System (C18 Column) mobile_phase->hplc_system standard_prep Standard Preparation (cis-Terpin) injection Injection standard_prep->injection sample_prep Sample Preparation (Isomer Mixture) sample_prep->injection hplc_system->injection detection Detection (RI or UV) injection->detection chromatogram Chromatogram detection->chromatogram peak_id Peak Identification chromatogram->peak_id quantification Quantification peak_id->quantification results Isomer Ratio quantification->results

Caption: Workflow for the separation and quantification of this compound isomers using HPLC.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, which is a diol, derivatization may be necessary to improve its volatility and chromatographic behavior. However, direct analysis is also possible.

Table 3: GC-MS Method Parameters for this compound Isomer Analysis

ParameterRecommended Conditions
Column Nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
MS Interface Temp. 280 °C
Ion Source Temp. 230 °C
Mass Range m/z 40-400
Experimental Protocol: GC-MS Analysis of this compound Isomers

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Appropriate capillary column.

Reagents:

  • Suitable solvent (e.g., ethanol, dichloromethane)

  • cis-Terpin hydrate standard

  • Mixture of cis and trans-terpin isomers

Procedure:

  • Standard and Sample Preparation: Dissolve the cis-terpin standard and the isomer mixture in a suitable solvent to an appropriate concentration (e.g., 1 mg/mL).

  • GC-MS Analysis:

    • Set up the GC-MS instrument with the conditions specified in Table 3.

    • Inject a small volume (e.g., 1 µL) of the standard and sample solutions.

    • Acquire the total ion chromatogram (TIC) and the mass spectra of the eluting peaks.

  • Data Analysis:

    • Identify the peaks for cis- and trans-terpin based on their retention times and by comparing their mass spectra with a reference library or the spectrum of the cis-terpin standard. The two isomers will have identical mass spectra but different retention times.

    • Determine the relative abundance of each isomer by comparing their peak areas in the TIC.

Diagram: GC-MS Experimental Workflow

cluster_prep_gc Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Analysis standard_prep_gc Standard Preparation (cis-Terpin) injection_gc Injection standard_prep_gc->injection_gc sample_prep_gc Sample Preparation (Isomer Mixture) sample_prep_gc->injection_gc gcms_system GC-MS System gcms_system->injection_gc separation Chromatographic Separation injection_gc->separation detection_ms Mass Spectrometry Detection separation->detection_ms chromatogram_tic Total Ion Chromatogram detection_ms->chromatogram_tic mass_spectra Mass Spectra detection_ms->mass_spectra peak_id_gc Peak Identification chromatogram_tic->peak_id_gc mass_spectra->peak_id_gc quantification_gc Relative Quantification peak_id_gc->quantification_gc

Caption: Workflow for the separation and analysis of this compound isomers using GC-MS.

Conclusion

The separation of cis and trans isomers of this compound is a critical step in the preparation of pure, pharmaceutically active compounds. Fractional crystallization is a robust and economical method for large-scale purification of cis-terpin hydrate, taking advantage of its lower solubility compared to the trans isomer. For analytical purposes and smaller-scale preparative work, HPLC and GC offer high-resolution separation and accurate quantification of the individual isomers. The choice of method will depend on the scale of the separation, the required purity, and the available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this compound and its isomers.

References

Application Notes and Protocols for the Quantification of Terpin in Botanical Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpin, chemically known as p-menthane-1,8-diol, is a monoterpenoid found in various botanical sources. It is often present in its hydrated form, this compound hydrate (B1144303), which has been traditionally used as an expectorant in the treatment of respiratory conditions such as bronchitis.[1] The therapeutic potential and the need for quality control of botanical extracts and herbal medicinal products necessitate accurate and reliable methods for the quantification of this compound.

These application notes provide detailed protocols for the quantification of this compound in botanical extracts using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). The methodologies are designed to ensure accuracy, precision, and reproducibility, which are critical for regulatory compliance and product efficacy.

General Experimental Workflow

The quantification of this compound in botanical extracts involves a series of steps, from sample preparation to data analysis. A generalized workflow is essential for achieving consistent and reliable results.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Botanical Material drying Drying start->drying grinding Grinding drying->grinding extraction Extraction grinding->extraction filtration Filtration/Cleanup extraction->filtration hplc HPLC Analysis filtration->hplc gcms GC-MS Analysis filtration->gcms hptlc HPTLC Analysis filtration->hptlc peak Peak Integration hplc->peak gcms->peak hptlc->peak calibration Calibration Curve peak->calibration quantification Quantification calibration->quantification validation Method Validation quantification->validation

Caption: General workflow for this compound quantification.

Quantitative Data Summary

The following table summarizes quantitative data for this compound and related terpenes found in various botanical sources as reported in the literature. This data provides a reference for expected concentration ranges.

Botanical Source FamilySpeciesAnalyteConcentrationAnalytical MethodReference
LamiaceaeThymus vulgaris (Thyme)Thymol, Carvacrol46.6%, 6.4%GC-FID[2]
LamiaceaeOriganum majorana (Marjoram)(+)-Terpinen-4-ol24.1%GC-FID[2]
MyrtaceaeMelaleuca alternifolia (Tea Tree)Terpinen-4-ol37.66–44.28%GC-MS[3]
MyrtaceaeEucalyptus globulus1,8-Cineole63.1%GC-MS[4]
LamiaceaeMentha speciesNot SpecifiedNot SpecifiedGC-MS[5][6]
PinaceaePinus speciesVarious TerpenesVariableHS-SPME-GC-MS[4]
CannabaceaeCannabis sativa L.Various TerpenesVariableGC-FID[7]

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS, HPLC, and HPTLC are provided below. These protocols include sample preparation, instrument conditions, and method validation parameters.

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like this compound.[8]

1. Sample Preparation (Extraction)

  • Drying and Grinding: Dry the botanical material at 40-50°C to a constant weight and grind to a fine powder (e.g., 40-mesh).

  • Solvent Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material.

    • Perform extraction using a suitable organic solvent such as ethanol, methanol, or a hexane/acetone mixture.[5]

    • Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to improve efficiency.

    • For UAE, sonicate the sample in the solvent for 30 minutes.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Method Validation

The method should be validated according to ICH guidelines, including:[9]

  • Linearity: Prepare a series of standard solutions of this compound (e.g., 1-100 µg/mL) to construct a calibration curve. A correlation coefficient (r²) > 0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. Recoveries in the range of 98-102% are generally acceptable.[9]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should typically be less than 2%.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for the quantification of non-volatile or thermally labile compounds. While this compound is amenable to GC, HPLC can also be utilized, particularly for extracts containing a complex matrix.

1. Sample Preparation

  • Extraction: Follow the same extraction procedure as described for GC-MS. Methanol is a common solvent for HPLC sample preparation.

  • Cleanup (optional): For complex extracts, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove interfering substances.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 70% A, decrease to 30% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization or detection at a lower wavelength (e.g., 210 nm) may be necessary.

  • Injection Volume: 10 µL.

3. Method Validation

Validate the HPLC method using the same parameters as described for GC-MS (Linearity, LOD, LOQ, Accuracy, and Precision).

Protocol 3: Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a versatile and high-throughput technique for the analysis of herbal drugs and formulations.[10] It allows for the simultaneous analysis of multiple samples.

1. Sample and Standard Preparation

  • Standard Solution: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of working standards by dilution.

  • Sample Solution: Prepare a concentrated extract of the botanical material (e.g., 10 mg/mL) in methanol.

2. HPTLC Instrumentation and Conditions

  • HPTLC System: CAMAG HPTLC system or equivalent.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).

  • Application: Apply bands of the standard and sample solutions (e.g., 8 mm bands) using an automated applicator.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v) can be a starting point for method development.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Densitometric Analysis:

    • Dry the plate after development.

    • Scan the plate using a TLC scanner at a suitable wavelength (e.g., after derivatization).

    • Derivatization: Spray the plate with a suitable reagent (e.g., vanillin-sulfuric acid) and heat to visualize the spots.

3. Method Validation

Validate the HPTLC method for specificity, linearity, precision, accuracy, LOD, and LOQ as per ICH guidelines.

Signaling Pathway of this compound's Expectorant Action

This compound hydrate's primary therapeutic effect is as an expectorant, where it acts directly on the secretory cells of the respiratory tract to increase bronchial secretions and facilitate the removal of mucus.[1][11]

G cluster_respiratory Respiratory Tract cluster_outcome Therapeutic Outcome This compound This compound Hydrate bronchial_cells Bronchial Secretory Cells This compound->bronchial_cells Direct Action mucus Mucus Production bronchial_cells->mucus Increases Secretion liquefaction Mucus Liquefaction mucus->liquefaction Reduces Viscosity cilia Mucociliary Clearance liquefaction->cilia Enhances cough Productive Cough cilia->cough Facilitates outcome Relief of Congestion cough->outcome

Caption: Mechanism of this compound's expectorant action.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the accurate and reliable quantification of this compound in botanical extracts. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation is crucial to ensure the quality and reliability of the analytical data, which is essential for the quality control of herbal products and in the field of drug development.

References

Application Notes and Protocols: Terpin Hydrate as a Model Compound for Dehydration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The stability of pharmaceutical hydrates is a critical factor in drug development, influencing storage, bioavailability, and manufacturing processes. Dehydration can lead to changes in solid-state properties, potentially impacting the efficacy and safety of the active pharmaceutical ingredient (API). Terpin hydrate (B1144303) (cis-p-menthane-1,8-diol monohydrate), a well-characterized compound, serves as an excellent model for studying dehydration phenomena.[1][2] Its simple and well-defined dehydration process upon heating makes it ideal for demonstrating and validating various analytical techniques used to characterize solid-state transformations.[1]

These application notes provide an overview of the key analytical methods used to study the dehydration of this compound hydrate, complete with detailed experimental protocols and expected outcomes.

Dehydration Mechanism of this compound Hydrate

When heated, this compound hydrate loses one molecule of water to form the anhydrous cis-terpin.[1] Further heating in the presence of a weak acid can lead to the elimination of a second water molecule, yielding a mixture of terpineol (B192494) isomers.[3][4] This two-step process allows for the study of both desolvation and subsequent chemical degradation. The primary dehydration to anhydrous this compound is the focus of most solid-state stability studies.

G cluster_dehydration Dehydration Pathway terpin_hydrate This compound Hydrate (C₁₀H₂₀O₂·H₂O) anhydrous Anhydrous this compound (C₁₀H₂₀O₂) terpin_hydrate->anhydrous Heat (Step 1) water1 H₂O terpin_hydrate->water1 terpineols α, β, γ-Terpineols (C₁₀H₁₈O) anhydrous->terpineols Heat + Acid (Step 2) water2 H₂O anhydrous->water2 G cluster_workflow Experimental Workflow start This compound Hydrate Sample tga TGA (Mass Loss) start->tga dsc DSC (Thermal Events) start->dsc xrpd XRPD (Structural Change) start->xrpd analysis Data Correlation & Analysis tga->analysis dsc->analysis xrpd->analysis G cluster_correlation Data Correlation Logic event Dehydration Event tga TGA Signal: Mass Loss event->tga causes dsc DSC Signal: Endothermic Peak event->dsc causes xrpd XRPD Signal: Pattern Change event->xrpd causes tga->dsc correlates with dsc->xrpd correlates with xrpd->tga correlates with

References

Industrial Synthesis of p-Menthane Diamine from Terpenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the industrial synthesis of p-menthane (B155814) diamine, a versatile chemical intermediate utilized in various applications, including as a curing agent and a building block for novel polymers. The synthesis of two primary isomers, 1,8-p-menthane diamine (PMDA) and 1,4-p-menthane diamine (1,4-PMD), from readily available terpene precursors will be discussed.

Synthesis of 1,8-p-Menthane Diamine (PMDA) via the Ritter Reaction

The traditional industrial route to 1,8-p-menthane diamine involves the reaction of a terpene source with hydrogen cyanide in the presence of a strong acid, followed by hydrolysis. This process, known as the Ritter reaction, yields the corresponding diformamide intermediate, which is then converted to the diamine.

Reaction Pathway:

G Terpene Terpene (Terpin Hydrate, α-Terpineol, Limonene, or α-Pinene) Intermediate 1,8-Diformamido-p-menthane Terpene->Intermediate Ritter Reaction HCN Hydrogen Cyanide (HCN) HCN->Intermediate H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Intermediate PMDA_sulfate 1,8-Diamino-p-menthane Sulfate (B86663) Intermediate->PMDA_sulfate Hydrolysis Water_hydrolysis Water (H₂O) Heat Water_hydrolysis->PMDA_sulfate PMDA 1,8-p-Menthane Diamine (PMDA) PMDA_sulfate->PMDA Neutralization Base Strong Base (e.g., NaOH) Base->PMDA

Caption: Ritter reaction pathway for 1,8-PMDA synthesis.

Quantitative Data Summary:

The following tables summarize the reaction conditions and yields for the synthesis of 1,8-p-menthane diamine from various terpene precursors, based on patented industrial processes.[1][2]

Table 1: Reaction Parameters for 1,8-Diformamido-p-menthane Formation [1][2]

ParameterThis compound Hydrateα-TerpineolLimoneneα-Pinene
Terpene : HCN Molar Ratio 1 : 2-31 : 2-31 : 2-31 : 2-3
Terpene : H₂SO₄ Molar Ratio 1 : 1.5-5.01 : 1.5-5.01 : 1.5-5.01 : 1.5-5.0
Reaction Temperature (°C) 15 - 5015 - 5015 - 5015 - 50
Post-reaction Heating (°C) 40 - 8040 - 8040 - 8040 - 80

Table 2: Hydrolysis and Product Yield [1][2]

ParameterValue
Hydrolysis Temperature (°C) 80 - Reflux
Yield from this compound Hydrate (%) 62 - 69.1
Yield from Terpineol (%) 65.1
Yield from Limonene (%) 37.2 - 57.1
Yield from Gum Turpentine (α-Pinene source) (%) 44
Experimental Protocol: Synthesis from this compound Hydrate[1][2]
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, charge 1 mole of this compound hydrate, 12.5 moles of water, and 3 moles of hydrogen cyanide. The flask should be immersed in an ice bath to control the initial temperature.

  • Acid Addition: While vigorously stirring the mixture, slowly add 2.2 moles of sulfuric acid dropwise. Maintain the reaction temperature between 15°C and 50°C during the addition.

  • Intermediate Formation: After the exothermic reaction subsides, heat the mixture to a temperature between 40°C and 80°C and maintain for a period to ensure the complete formation of 1,8-diformamido-p-menthane.

  • Hydrolysis: Add water to the reaction mixture until the total amount of water is one to nine times the weight of the sulfuric acid. Heat the mixture to reflux (above 80°C) and continue heating until the hydrolysis is complete.

  • Neutralization and Isolation: Cool the reaction mixture. Carefully neutralize the mixture with a strong base, such as a 50% sodium hydroxide (B78521) solution, until the p-menthane diamine sulfate is fully decomposed. The free diamine will separate as an oily layer.

  • Purification: Separate the organic layer containing the crude 1,8-p-menthane diamine. The product can be further purified by fractional distillation under reduced pressure.

Benign Synthesis of 1,4-p-Menthane Diamine (1,4-PMD)

A more recent and environmentally benign approach has been developed for the synthesis of 1,4-p-menthane diamine from α-terpinene.[3][4][5] This two-step process avoids the use of highly toxic hydrogen cyanide.

Reaction Pathway:

G alpha_Terpinene α-Terpinene Cycloadduct Cycloadduct Intermediate alpha_Terpinene->Cycloadduct Di-aza-Diels-Alder Reaction DBAD Dibenzyl Azodicarboxylate (DBAD) Visible Light (405 nm) DBAD->Cycloadduct PMD 1,4-p-Menthane Diamine (1,4-PMD) Cycloadduct->PMD Hydrogenation H2 Hydrogen (H₂) Raney-Nickel H2->PMD

Caption: Two-step synthesis of 1,4-PMD from α-terpinene.

Quantitative Data Summary:

Table 3: Reaction Parameters for 1,4-PMD Synthesis [3]

StepParameterValue
Diels-Alder Reaction Reactantsα-Terpinene, Dibenzyl Azodicarboxylate (DBAD)
Light Source405 nm LED
SolventIsopropanol (B130326) or Acetone
Temperature (°C)25 - 38
Isolated Yield (%)51 - 61
Hydrogenation CatalystRaney-Nickel
Hydrogen Pressure (bar)30
SolventMethanol (B129727)/Ethanol (1:1)
Temperature (°C)50
Isolated Yield (%)92
Experimental Protocol: Synthesis from α-Terpinene[3]
  • Di-aza-Diels-Alder Reaction (Batch Process):

    • In a suitable reaction vessel, dissolve α-terpinene (1.00 equivalent) and dibenzyl azodicarboxylate (DBAD) (1.00 equivalent) in isopropanol to a concentration of 0.19 mol/L.

    • Irradiate the mixture with a 405 nm LED for 2 hours at a temperature of 25-38°C.

    • After the reaction is complete, remove the solvent under reduced pressure. The resulting cycloadduct can be purified by chromatography.

  • Hydrogenation:

    • In a high-pressure reactor, charge the purified cycloadduct, Raney-Nickel catalyst (40 wt%), and a 1:1 mixture of methanol and ethanol.

    • Pressurize the reactor with hydrogen to 30 bar.

    • Heat the mixture to 50°C and maintain for approximately 113 hours with stirring.

    • After cooling and venting the reactor, filter off the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to obtain 1,4-p-menthane diamine. The product can be further purified by sublimation.[5]

Purification of p-Menthane Diamine

For high-purity applications, crude p-menthane diamine may require further purification. A three-step procedure involving salinization, crystallization, and alkali treatment has been described for the purification of commercial PMDA.[6]

Purification Workflow:

G Crude_PMDA Crude p-Menthane Diamine Salinization Salinization (with Acetic Acid) Crude_PMDA->Salinization Protonated_PMDA Protonated PMDA Salt (Solid) Salinization->Protonated_PMDA Crystallization Crystallization Protonated_PMDA->Crystallization Purified_Salt Purified PMDA Salt Crystallization->Purified_Salt Alkali_Treatment Alkali Treatment (e.g., NaOH) Purified_Salt->Alkali_Treatment Pure_PMDA Purified p-Menthane Diamine Alkali_Treatment->Pure_PMDA

References

Application Notes and Protocols: Formulation of Terpin Hydrate Expectorant Syrups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpin hydrate (B1144303) is a well-established expectorant used to loosen mucus and ease congestion associated with respiratory conditions such as acute and chronic bronchitis.[1][2] It is thought to act directly on the bronchial secretory cells in the lower respiratory tract, leading to the secretion of a less viscous mucus that is more easily expelled.[1][3] This document provides detailed application notes and protocols for the formulation and quality control of this compound hydrate expectorant syrups, intended for professionals in research, development, and quality assurance. While it was a common ingredient in over-the-counter medications in the United States, in the 1990s the FDA stated there was insufficient evidence to establish general recognition of its safety and effectiveness, leading to its removal from many marketed products.[1] However, elixirs of this compound hydrate can still be prepared by compounding pharmacies with a prescription.[1]

Formulation of this compound Hydrate Syrups

The formulation of this compound hydrate syrups typically involves dissolving the active pharmaceutical ingredient (API) in a suitable vehicle, often a hydro-alcoholic solution, along with other excipients to ensure stability, palatability, and aesthetic appeal. Due to this compound hydrate's limited aqueous solubility, co-solvents like alcohol and glycerin are essential.[4]

Key Ingredients and Their Functions
IngredientFunctionTypical Concentration Range
This compound Hydrate Active Pharmaceutical Ingredient (Expectorant)1.53 g - 1.87 g per 100 mL
Alcohol (Ethanol) Co-solvent, Preservative40% - 45% v/v
Glycerin Co-solvent, Sweetener, Viscosity modifier, Soothing agent40% v/v
Syrup (Simple Syrup) Sweetening agent, Vehicle, Viscosity modifier10% - 20% v/v
Flavoring Agents (e.g., Orange Oil, Benzaldehyde) Enhance palatabilityq.s.
Purified Water Vehicleq.s. to final volume
Representative Formulations

The following tables summarize different formulations for this compound hydrate oral solutions, historically referred to as elixirs.

Table 1: this compound Hydrate Oral Solution (General Formulation)

IngredientQuantity per 1000 mL
This compound Hydrate17 g
Alcohol430 mL
Orange Peel Tincture20 mL
Benzaldehyde0.05 mL
Glycerin400 mL
Syrup100 mL
Purified Waterq.s. to 1000 mL

Source: Adapted from historical pharmaceutical compounding literature.[5]

Table 2: this compound Hydrate Linctus (IP '66)

IngredientQuantity per 1000 mL
This compound Hydrate50g
Orange oil0.2 ml
Glycerine400ml
Alcohol425 ml
Syrup100 ml
Purified Waterq.s. to 1000 ml

Source: As per Indian Pharmacopoeia 1966.

Manufacturing Protocol

The manufacturing process for this compound hydrate syrup involves a series of steps aimed at achieving a stable and homogeneous solution.

Experimental Workflow for Syrup Formulation

G cluster_0 Preparation of Vehicle cluster_1 Dissolution of API cluster_2 Final Formulation cluster_3 Clarification and Packaging a Mix Alcohol and Glycerin b Add Flavoring Agents a->b c Dissolve this compound Hydrate in the vehicle mixture b->c Vehicle d Add Syrup and Purified Water c->d API Solution e Adjust to Final Volume d->e f Mix until Homogeneous e->f g Filter the solution f->g h Transfer to appropriate containers g->h i Label and Store h->i

Caption: Manufacturing workflow for this compound hydrate syrup.

Step-by-Step Manufacturing Protocol
  • Preparation of the Vehicle: In a suitable stainless-steel vessel, accurately measure and mix the required quantities of alcohol and glycerin.

  • Dissolution of this compound Hydrate: Slowly add the accurately weighed this compound hydrate to the alcohol-glycerin mixture while stirring continuously until it is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid evaporation of the alcohol.

  • Addition of Other Excipients: Add the flavoring agents and mix thoroughly.

  • Final Volume Adjustment: Gradually add the simple syrup and then purified water to the mixture while stirring. Continue adding purified water until the final desired volume is reached.

  • Homogenization and Filtration: Mix the solution until it is uniform. Allow the solution to stand to ensure complete dissolution and to let any entrapped air escape. Finally, filter the syrup through a suitable filter to remove any particulate matter and ensure clarity.

  • Packaging and Storage: The final product should be stored in tight, light-resistant containers in a cool, dry place.[6]

Quality Control Protocols

A series of quality control tests are essential to ensure the safety, efficacy, and stability of the formulated this compound hydrate syrup.

Table 3: Quality Control Parameters and Specifications

ParameterMethodSpecification
Appearance Visual InspectionClear, colorless to slightly yellowish solution, free from particulate matter.
pH pH meterWithin a specified range (e.g., 5.0 - 7.0) to ensure stability.
Viscosity Viscometer (e.g., Brookfield or Ostwald)Within a defined range to ensure pourability and desired mouthfeel.
Assay of this compound Hydrate Gas Chromatography (GC)1.53 g - 1.87 g per 100 mL (as per USP)[6][7]
Alcohol Content Gas Chromatography or Pycnometry90.0% to 110.0% of the labeled amount.[6]
Microbial Limits Microbial Enumeration TestsConforms to pharmacopoeial limits for oral liquids.
Stability Studies ICH Guidelines (e.g., accelerated and long-term)No significant changes in physical, chemical, and microbiological properties over the shelf life.[8][9]
Detailed Experimental Protocols

This method determines the concentration of this compound hydrate in the oral solution.

  • Internal Standard Solution: Prepare a solution of biphenyl (B1667301) in chloroform (B151607) containing about 20 mg per mL.[10]

  • Standard Preparation: Accurately weigh about 170 mg of USP this compound Hydrate RS into a 100-mL volumetric flask. Dissolve in 5 mL of alcohol, add 5.00 mL of the Internal Standard Solution, dilute with chloroform to volume, and mix.[10]

  • Assay Preparation: Pipette 10 mL of the this compound Hydrate Oral Solution into a separator. Add 20 mL of water and 10 mL of 5 N sodium hydroxide. Extract with three 25-mL portions of chloroform, filtering each extract successively through cotton. Rinse the cotton with chloroform. Combine the rinse and extracts, add 5.00 mL of the Internal Standard Solution, and mix.[6][7]

  • Chromatographic System:

    • Instrument: Gas chromatograph equipped with a flame-ionization detector.

    • Column: 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A.

    • Temperatures: Injection port and detector at 260°C; column at 120°C.

    • Carrier Gas: Nitrogen, with a flow rate to achieve retention times of approximately 7 minutes for this compound and 11 minutes for biphenyl.[10]

  • System Suitability: Chromatograph the Standard Preparation. The resolution (R) between the this compound and biphenyl peaks should not be less than 2.0, and the relative standard deviation for replicate injections should not be more than 2.0%.[10]

  • Procedure: Inject about 1 µL of the Standard Preparation and the Assay Preparation into the gas chromatograph. Record the peak areas.

  • Calculation: Calculate the quantity (in mg) of this compound hydrate (C10H20O2·H2O) per mL of the Oral Solution using the formula provided in the USP monograph.[6][7]

  • Instrument: Use a calibrated viscometer (e.g., Brookfield viscometer with a suitable spindle and rotational speed, or an Ostwald viscometer).

  • Procedure:

    • Bring the syrup sample to a constant temperature (e.g., 25°C).

    • Measure the viscosity according to the instrument's operating instructions.

    • Perform the measurement in triplicate and calculate the average viscosity.

  • Acceptance Criteria: The viscosity should be within the predetermined range set during product development.

  • Instrument: A calibrated pH meter.

  • Procedure:

    • Standardize the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

    • Measure the pH of an undiluted sample of the syrup.

    • Record the pH value after the reading stabilizes.

  • Acceptance Criteria: The pH should be within the specified range.

Stability studies are conducted to determine the shelf life of the product under defined storage conditions.

  • Protocol Design: Follow ICH guidelines (Q1A(R2)) for stability testing of new drug products.[9]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[11]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[11]

  • Testing Frequency:

    • Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]

    • Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[9]

  • Parameters to be Tested: Appearance, pH, viscosity, assay of this compound hydrate, and microbial limits.

Mechanism of Action

The expectorant effect of this compound hydrate is attributed to its direct action on the bronchial glands. It is believed to stimulate these glands to secrete a more fluid and less viscous mucus. This change in mucus consistency makes it easier to clear from the airways via coughing, thereby relieving congestion.[1][3]

Conceptual Diagram of this compound Hydrate's Mechanism of Action

G cluster_0 Respiratory Tract a This compound Hydrate Administration (Oral Syrup) b Absorption and Distribution to Lungs a->b c Direct action on Bronchial Secretory Cells b->c d Increased secretion of watery mucus c->d e Decreased Mucus Viscosity d->e f Enhanced Mucociliary Clearance e->f g Facilitated Expectoration (Coughing) f->g h Relief from Chest Congestion g->h

Caption: Proposed mechanism of action of this compound hydrate.

Conclusion

The formulation of this compound hydrate expectorant syrups requires careful consideration of the solubility of the active ingredient and the selection of appropriate excipients to ensure a stable, palatable, and effective product. The protocols outlined in this document provide a comprehensive guide for the development, manufacturing, and quality control of these formulations, adhering to established pharmacopoeial standards and regulatory guidelines. Rigorous quality control testing is paramount to guarantee the consistent quality and performance of the final product.

References

Application Notes and Protocols for Terpin Monohydrate in Cosmetics and Flavoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpin monohydrate, a monocyclic terpene diol, is a versatile ingredient utilized in the cosmetic and food industries for its unique sensory and functional properties. In cosmetics, it is incorporated into skincare products for its purported moisturizing and soothing effects. As a flavoring agent, it imparts a pleasant, characteristic aroma and taste. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound monohydrate. It covers its physicochemical properties, formulation guidelines for cosmetic and flavoring applications, and methodologies for its analysis. Additionally, it explores the potential mechanisms of action related to its effects on the skin and interaction with taste receptors.

Physicochemical Properties

A comprehensive understanding of this compound monohydrate's properties is essential for its effective application.

PropertyValueReference
Synonyms cis-p-Menthane-1,8-diol monohydrate, this compound Hydrate[1]
CAS Number 2451-01-6[1]
Molecular Formula C₁₀H₂₀O₂·H₂O[1]
Molecular Weight 190.29 g/mol [1]
Appearance Colorless, lustrous crystals or white powder[2]
Odor Slight, characteristic odor[2]
Taste Slightly bitter[2]
Melting Point ~103 °C (when dried)[3]
Solubility Slightly soluble in water, chloroform, and ether; very soluble in boiling alcohol.[2][3]

Applications in Cosmetics

This compound monohydrate is valued in the cosmetic industry for its potential to enhance skin hydration and provide a soothing sensation.[4]

Functional Uses
  • Moisturizing Agent: this compound monohydrate is incorporated into formulations to help enhance skin hydration.[4]

  • Soothing Agent: It is used in products intended to have a calming effect on the skin.[4]

  • Fragrance Ingredient: Its pleasant aroma contributes to the sensory experience of cosmetic products.[1]

Recommended Concentration

Based on patent literature for therapeutic suspensions, a concentration range of 0.3% to 10% w/v has been documented, with 1.7% being a preferred concentration.[5] However, the optimal concentration in a cosmetic formulation will depend on the specific product type, desired effect, and overall formulation composition.

Signaling Pathway for Soothing Effect (Hypothesized)

The soothing effect of certain cosmetic ingredients is sometimes attributed to their interaction with sensory receptors in the skin. One such receptor is the Transient Receptor Potential Vanilloid 1 (TRPV1), which is involved in mediating sensations of heat and pain.[6][7] It is hypothesized that some soothing agents may act as TRPV1 antagonists, thereby reducing the signaling that leads to irritation. While direct evidence for this compound monohydrate's interaction with TRPV1 is not yet established, this remains a plausible area for investigation.

Soothing_Pathway cluster_skin Skin Keratinocyte cluster_intervention Intervention Irritant External Irritant TRPV1 TRPV1 Receptor Irritant->TRPV1 Activates Ca_influx Ca²+ Influx TRPV1->Ca_influx Opens Channel Irritation_Signal Irritation Signal Ca_influx->Irritation_Signal Initiates Terpin_Monohydrate This compound Monohydrate (Hypothesized) Terpin_Monohydrate->TRPV1 Antagonizes? caption Hypothesized soothing mechanism of this compound Monohydrate via TRPV1 antagonism.

Caption: Hypothesized soothing mechanism of this compound Monohydrate via TRPV1 antagonism.

Applications in Flavoring

This compound monohydrate is used in the food industry to impart a pleasant aroma and flavor to a variety of products, including candies and baked goods.[4]

Functional Uses
  • Flavoring Agent: Adds a characteristic green, soapy, and cucumber/melon-like flavor with a fatty nuance.[8]

  • Aroma Agent: Contributes a pleasant, slightly characteristic odor.[2]

Regulatory Status and Usage Levels

While a specific FEMA GRAS (Generally Recognized as Safe) notification for this compound monohydrate (p-menthane-1,8-diol monohydrate) was not found, related terpene compounds have been evaluated. For example, 8-p-menthene-1,2-diol is listed as FEMA GRAS with typical use levels in beverages ranging from 0.1 to 1 ppm.[9] It is recommended to adhere to good manufacturing practices and to conduct safety assessments for the intended use and concentration.

Taste Receptor Interaction (Hypothesized)

The perception of taste is mediated by specific taste receptors. Sweet tastes are primarily detected by the T1R2/T1R3 heterodimer G protein-coupled receptor.[10] this compound monohydrate has a slightly bitter taste, which would involve interaction with the T2R family of bitter taste receptors. The specific T2R receptor(s) that may be activated by this compound monohydrate have not been identified. Molecular docking studies could be employed to predict the binding affinity of this compound monohydrate to various T2R receptor models.

Taste_Perception cluster_taste_bud Taste Bud Cell Terpin_Monohydrate This compound Monohydrate T2R_Receptor T2R Receptor (Bitter) Terpin_Monohydrate->T2R_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade T2R_Receptor->Signaling_Cascade Activates Bitter_Taste_Signal Bitter Taste Signal to Brain Signaling_Cascade->Bitter_Taste_Signal Generates caption Hypothesized interaction of this compound Monohydrate with bitter taste receptors.

Caption: Hypothesized interaction of this compound Monohydrate with bitter taste receptors.

Experimental Protocols

Formulation of an Oil-in-Water (O/W) Cosmetic Emulsion

This protocol provides a general guideline for incorporating this compound monohydrate into a basic O/W cream.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol (and) Ceteareth-20 (Emulsifying Wax NF): 5.0%

    • Cetyl Alcohol: 2.0%

    • Caprylic/Capric Triglyceride: 10.0%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0%

  • Active Phase:

    • This compound Monohydrate: 1.7%

    • Propylene (B89431) Glycol (or other suitable solvent): 5.0%

  • Preservative System:

    • Phenoxyethanol (and) Ethylhexylglycerin: 1.0%

Procedure:

  • Preparation of Phases:

    • In a heat-resistant beaker, combine the oil phase ingredients. Heat to 70-75°C with gentle stirring until all components are melted and uniform.

    • In a separate heat-resistant beaker, combine the water and glycerin. Heat to 70-75°C with stirring.

  • Emulsification:

    • Slowly add the water phase to the oil phase while homogenizing at a moderate speed.

    • Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling:

    • Begin cooling the emulsion while stirring with a propeller mixer at a low to medium speed.

  • Addition of Active and Preservative:

    • In a separate small beaker, dissolve the this compound monohydrate in propylene glycol. Gentle warming may be required.

    • Once the emulsion has cooled to below 40°C, add the this compound monohydrate solution and the preservative system.

    • Continue stirring until the cream is uniform and has reached room temperature.

  • Final Adjustments:

    • Check the pH and adjust if necessary to the desired range (typically 5.5-6.5 for skin products).

Emulsion_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_cool Cooling & Addition cluster_final Finalization Oil_Phase Combine & Heat Oil Phase (70-75°C) Homogenize Add Water Phase to Oil Phase with Homogenization Oil_Phase->Homogenize Water_Phase Combine & Heat Water Phase (70-75°C) Water_Phase->Homogenize Cooling Cool Emulsion with Propeller Mixing Homogenize->Cooling Add_Actives Add this compound Monohydrate Solution & Preservative (<40°C) Cooling->Add_Actives Final_Mixing Continue Mixing until Room Temperature Add_Actives->Final_Mixing QC pH Adjustment & Quality Control Final_Mixing->QC caption Workflow for creating an O/W emulsion with this compound Monohydrate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Terpin Hydrate from Turpentine Oil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of terpin hydrate (B1144303) from turpentine (B1165885) oil. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to overcome common challenges in the synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound hydrate, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Hydrate Crystals 1. Inactive Catalyst: The acid catalyst may be old, improperly stored, or of insufficient concentration. 2. Inadequate Reaction Time: The hydration of α-pinene is a slow reaction and may not have reached completion. 3. Unfavorable Temperature: The reaction temperature may be too high, promoting side reactions, or too low, slowing the reaction rate excessively. 4. Poor Emulsification: Turpentine oil and the aqueous acid are immiscible. Without proper mixing, the reaction will be limited to the interface between the two phases. 5. Low α-Pinene Content in Turpentine: The primary precursor for this compound hydrate is α-pinene. The turpentine oil used may have a low percentage of this key component.[1][2][3][4]1. Catalyst Verification: Use a fresh batch of the specified acid catalyst and ensure its concentration is accurate. For instance, with sulfuric acid, a concentration of 25-53% is often cited.[5][6] 2. Extend Reaction Time: Consider extending the reaction time. Some protocols suggest reaction times of 30 to over 90 hours.[5][6] 3. Temperature Control: Maintain the reaction temperature within the optimal range, typically between 20°C and 40°C.[6][7] 4. Improve Agitation & Emulsification: Increase the stirring rate to ensure a fine emulsion. The use of an emulsifying agent, such as mahogany acids or polyglycol ethers, can significantly improve the reaction rate and yield.[6][8] 5. Analyze Starting Material: If possible, analyze the turpentine oil using Gas Chromatography (GC) to determine the α-pinene content. Turpentine oil composition can vary, but it is often rich in α-pinene (58-85%).[1][2][4]
Formation of Undesirable Byproducts (e.g., dark, oily substances) 1. High Reaction Temperature: Elevated temperatures can lead to polymerization of turpentine oil and other side reactions.[5] 2. Catalyst Concentration Too High: A highly concentrated acid can act as a dehydrating agent, promoting the formation of unwanted terpenes instead of this compound hydrate.[5]1. Strict Temperature Control: Ensure the reaction temperature does not exceed the recommended range. Using a temperature-controlled bath is advisable. 2. Optimize Catalyst Concentration: Use the recommended concentration of the acid catalyst. For example, when using benzene- or toluene-sulfonic acids, concentrations of 30% and 40% respectively have been found to be optimal.[5]
Difficulty in Crystal Separation 1. Incomplete Crystallization: The reaction may not have proceeded long enough for substantial crystal formation. 2. Oily Residue Coating Crystals: The presence of unreacted turpentine oil and byproducts can make filtration difficult.1. Allow Sufficient Time for Crystallization: After the initial reaction period, allowing the mixture to stand at a controlled temperature can promote further crystallization. 2. Washing Procedure: After filtration, wash the crude crystals with a dilute base (like sodium carbonate solution) and then with water to remove residual acid and unreacted oil.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary component in turpentine oil that converts to this compound hydrate?

A1: The primary precursor for this compound hydrate in turpentine oil is α-pinene.[1][3][4] Turpentine oil is a complex mixture of terpenes, but α-pinene is the main reactant in the acid-catalyzed hydration that forms this compound hydrate.[9][10] The percentage of α-pinene can vary depending on the source of the turpentine but is often in the range of 58-85%.[1][2][4]

Q2: Which acid catalyst provides the best yield?

A2: While sulfuric acid is commonly used, other catalysts like benzene-sulfonic acid and toluene-sulfonic acid have been shown to produce higher yields without the need for low temperatures or an inert atmosphere.[5] Composite catalysts, such as a tartaric acid–boric acid system, have also been used effectively, yielding up to 88% by mole.[7] The choice of catalyst can also affect the reaction time and the formation of byproducts.[6]

Q3: Why is an emulsifier necessary, and which ones are effective?

A3: An emulsifier is crucial because turpentine oil and the aqueous acid solution are immiscible. The emulsifier creates a stable mixture (emulsion), increasing the surface area of contact between the reactants and thereby accelerating the reaction rate.[5][8] Effective emulsifiers include sulfonic acids (which can act as both catalyst and emulsifier), mahogany acids, and polyglycol ethers.[5][6][8]

Q4: What is the optimal temperature for the synthesis of this compound hydrate?

A4: The optimal temperature for synthesizing this compound hydrate is typically in the range of 20-40°C.[6][7] Higher temperatures can lead to the formation of undesirable byproducts through polymerization and other side reactions, which will lower the overall yield of this compound hydrate.[5]

Q5: How can I minimize the formation of byproducts?

A5: Minimizing byproducts can be achieved by maintaining strict control over reaction conditions. This includes using the optimal catalyst concentration, maintaining a low and stable reaction temperature (20-40°C), and ensuring efficient mixing to promote the desired hydration reaction over side reactions.[5][6] Using milder catalysts, such as sulfonic acids, can also reduce the formation of unwanted products compared to strong dehydrating acids like concentrated sulfuric acid.[5]

Data on Reaction Conditions and Yield

The following table summarizes quantitative data from various studies on the synthesis of this compound hydrate, highlighting the impact of different catalysts and conditions on yield.

Catalyst SystemTurpentine/Pinene to Aqueous Phase RatioTemperature (°C)Reaction Time (hours)Yield (%)Reference
25% Sulfuric Acid150 parts Turpentine to 500 parts Acid35-383033.0[6]
25% Sulfuric Acid + Toluene Sulfonic Acid + Mahogany Soap150 parts Turpentine to 476 parts Acid Mixture34-373067.4[6]
30% Benzene Sulfonic Acid1 part Turpentine to 1.5 parts Acid SolutionRoom Temp (16-35)90>33[5]
40% Toluene Sulfonic AcidNot SpecifiedRoom Temp (16-35)90Higher than Sulfuric Acid[5]
Tartaric Acid–Boric Acid Composite50g α-pinene to 70g water, 35g tartaric acid, 28g boric acid20–255088 (by mol)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrate using a Sulfonic Acid Catalyst

This protocol is based on a method that advantageously uses benzene- or toluene-sulfonic acid, which acts as both a catalyst and an emulsifying agent.[5]

Materials:

  • Turpentine Oil (Grade I)

  • Benzene-sulfonic acid or Toluene-sulfonic acid

  • Distilled Water

  • Dilute Ammonia (B1221849) or Sodium Carbonate solution

  • Reaction Vessel (e.g., a 3-liter stainless steel drum with a motor for rotation at ~40 rpm)

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Prepare a 30% (w/v) aqueous solution of benzene-sulfonic acid or a 40% (w/v) aqueous solution of toluene-sulfonic acid.

  • Add the turpentine oil and the sulfonic acid solution to the reaction vessel in a ratio of 1:1.5 (turpentine oil:acid solution).

  • Seal the vessel and begin rotation at approximately 40 rpm.

  • Maintain the reaction at room temperature (16-35°C) for 90 hours.

  • After the reaction period, stop the rotation and transfer the mixture to a separation funnel. Allow the layers to separate.

  • Separate the crystalline mass of this compound hydrate from the liquid phase via filtration.

  • Wash the crystals first with a dilute ammonia or sodium carbonate solution to neutralize any adhering acid, followed by a wash with distilled water.

  • Dry the purified this compound hydrate crystals.

Protocol 2: Synthesis using a Tartaric Acid-Boric Acid Composite Catalyst

This protocol describes a method for synthesizing this compound hydrate from α-pinene using a composite acid catalyst system.[7]

Materials:

  • α-pinene (or high-purity turpentine oil)

  • Tartaric Acid

  • Boric Acid

  • Distilled Water

  • 2 M Sodium Hydroxide (NaOH) solution

  • Reaction flask with a magnetic or overhead stirrer

  • Filtration apparatus

Procedure:

  • In the reaction flask, combine 50 g of α-pinene, 70 g of water, 35 g of tartaric acid, and 28 g of boric acid.

  • Stir the mixture vigorously (e.g., 500 rpm) to ensure good emulsification.

  • Maintain the reaction temperature between 20-25°C for 50 hours.

  • After the reaction is complete, pour the mixture into a beaker and allow it to stand at room temperature for crystallization to occur.

  • Collect the this compound hydrate crystals by filtration.

  • Neutralize the collected crystals by washing them with a 2 M NaOH solution until the filtrate is neutral.

  • Wash the neutralized crystals with distilled water to remove any remaining salts.

  • Dry the final product to obtain pure this compound hydrate.

Visualizations

Reaction Pathway: Hydration of α-Pinene

Hydration_of_Alpha_Pinene Turpentine Turpentine Oil (Source of α-Pinene) Alpha_Pinene α-Pinene Turpentine->Alpha_Pinene Extraction/ Distillation Carbocation Pinanyl Carbocation (Intermediate) Alpha_Pinene->Carbocation + H₂O, H⁺ (Acid Catalyst) Terpin_Hydrate cis-Terpin Hydrate (Product) Carbocation->Terpin_Hydrate + H₂O

Caption: Acid-catalyzed hydration of α-pinene to form cis-terpin hydrate.

Experimental Workflow for this compound Hydrate Synthesis

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Isolation & Purification Reactants Turpentine Oil + Aqueous Acid Catalyst + (Optional Emulsifier) Reaction_Vessel Combine in Reaction Vessel (Stirring at 20-40°C) Reactants->Reaction_Vessel Hydration Hydration Reaction (24-90 hours) Reaction_Vessel->Hydration Crystallization Crystallization Hydration->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing (Dilute Base, then Water) Filtration->Washing Drying Drying Washing->Drying Final_Product Pure this compound Hydrate Drying->Final_Product

Caption: General workflow for the synthesis and purification of this compound hydrate.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low/No Yield? Check_Time Is Reaction Time Sufficient (e.g., >30h)? Start->Check_Time Yes Check_Temp Is Temperature in Optimal Range (20-40°C)? Check_Time->Check_Temp Yes Increase_Time Action: Increase Reaction Time Check_Time->Increase_Time No Check_Catalyst Is Catalyst Concentration and Activity Correct? Check_Temp->Check_Catalyst Yes Adjust_Temp Action: Adjust and Control Temperature Check_Temp->Adjust_Temp No Check_Mixing Is Emulsification/Stirring Adequate? Check_Catalyst->Check_Mixing Yes Verify_Catalyst Action: Use Fresh Catalyst at Correct Concentration Check_Catalyst->Verify_Catalyst No Improve_Mixing Action: Increase Stirring Rate or Add Emulsifier Check_Mixing->Improve_Mixing No Success Yield Improved Increase_Time->Success Adjust_Temp->Success Verify_Catalyst->Success Improve_Mixing->Success

Caption: A logical flow for troubleshooting low yield in this compound hydrate synthesis.

References

Troubleshooting terpineol synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of terpineol (B192494). The information is presented in a direct question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My terpineol synthesis from α-pinene hydration is resulting in a low yield of α-terpineol and a high concentration of isomeric byproducts like limonene (B3431351) and terpinolene. What are the likely causes and how can I improve the selectivity?

A1: Low selectivity towards α-terpineol in the acid-catalyzed hydration of α-pinene is a common issue, often stemming from isomerization side reactions. The primary causes and troubleshooting steps are outlined below.

Potential Causes:

  • Strong Acid Catalysis: The use of strong mineral acids like sulfuric acid can promote the formation of a stable terpinyl cation, which readily undergoes rearrangement and elimination to form various isomers.[1][2]

  • High Reaction Temperature: Elevated temperatures can favor the thermodynamically more stable isomerization products over the desired hydration product.[1]

  • Insufficient Water Content: A low water-to-reactant ratio can lead to dominant isomerization reactions as there are fewer water molecules available to act as nucleophiles and trap the carbocation intermediate as terpineol.[1]

  • Prolonged Reaction Time: Extended reaction times can lead to the dehydration of the initially formed terpineol back to various terpene hydrocarbons.[3]

Troubleshooting & Optimization Strategies:

  • Catalyst Selection and Combination:

    • Consider using a weaker organic acid, such as oxalic acid or citric acid, which can improve selectivity for terpineol.[1][4]

    • A mixed catalyst system, combining a strong acid (for high conversion) with a weak organic acid (for high selectivity), can be effective. A combination of formic acid and sulfuric acid has been shown to yield good results.[1][4]

    • Ternary composite catalysts, for instance, a combination of an alpha-hydroxy acid (AHA), phosphoric acid, and acetic acid, have demonstrated good catalytic performance.[5][6][7]

  • Reaction Temperature Control:

    • Optimize the reaction temperature. A study on turpentine (B1165885) hydration found the optimal temperature to be 85°C.[1] For α-pinene hydration using a ternary catalyst system, a temperature of 70°C was found to be optimal.[5][6]

  • Adjust Water-to-Reactant Ratio:

    • Ensure a sufficient molar excess of water to favor the hydration reaction over isomerization. A water to α-pinene ratio of 10 mol/mol has been suggested as optimal in some studies.[1]

  • Monitor Reaction Progress:

    • Monitor the reaction over time using techniques like Gas Chromatography (GC) to determine the optimal reaction time that maximizes terpineol concentration before significant degradation occurs. An optimal reaction time of 6 hours has been reported in certain conditions.[1]

Q2: I am observing the formation of terpinyl acetate (B1210297) as a significant byproduct in my reaction. Why is this happening and how can I convert it to the desired terpineol?

A2: The formation of terpinyl acetate occurs when acetic acid or a related species is used as a promoter or part of the catalyst system.[5][6][7] The reaction proceeds through the esterification of the intermediate carbocation or the final terpineol product.

Solution:

The terpinyl acetate intermediate can be hydrolyzed to yield terpineol.[5][6][7] This is typically achieved through:

  • Acid-catalyzed hydrolysis: The acidic conditions of the reaction mixture can facilitate the hydrolysis of the ester, although this may be slow.

  • Base-catalyzed hydrolysis: For a more efficient conversion, the crude product containing terpinyl acetate can be treated with a base, such as sodium hydroxide, to promote hydrolysis.[8]

Q3: What are the common side products when synthesizing α-terpineol from limonene, and how can their formation be minimized?

A3: When synthesizing α-terpineol from limonene via acid-catalyzed hydration, the primary side products are other terpineol isomers, such as β-terpineol (cis and trans isomers) and 4-terpineol.[8]

Minimizing Side Product Formation:

A two-step approach can offer higher selectivity for α-terpineol compared to direct hydration:

  • Markovnikov Addition of an Acid: React limonene with an acid like trifluoroacetic acid. This proceeds via a Markovnikov addition to form a stable trifluoroacetate (B77799) intermediate.[8][9]

  • Hydrolysis: The resulting ester intermediate is then hydrolyzed, often using a base like sodium hydroxide, to yield α-terpineol with improved selectivity.[8][9]

Data Presentation

Table 1: Effect of Acid Catalyst on α-Pinene Conversion and α-Terpineol Selectivity

Catalyst Systemα-Pinene Conversion (%)α-Terpineol Selectivity (%)Reference
Sulfuric AcidHighLow to Moderate[1][2]
Heteropolyacid9030[1]
HCl, Acetic Acid, Oxalic Acid, Chloroacetic Acid Mix91.249.2[1]
p-Toluenesulfonic Acid (PTSA)Optimized for high yield-[1]
Oxalic Acid (1 mol/1 mol turpentine)-High (Yield: 45.9%)[1][4]
Citric Acid (1.5 mol/1 mol turpentine)-High (Yield: 45.2%)[1][4]
Formic Acid (2 mol/1 mol turpentine)-High (Yield: 42.8%)[1][4]
Formic Acid + Sulfuric AcidHighHigh (Yield: 54.0%)[1][4]
AHA + Phosphoric Acid + Acetic Acid≥96≥48.1[5][6]
Chloroacetic Acid7276[10]

Note: Yield is a function of both conversion and selectivity. The table presents the reported values which may have been optimized under different reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of α-Terpineol from α-Pinene using a Ternary Composite Catalyst

This protocol is based on the methodology described by Yang et al.[5][6]

Materials:

  • α-pinene

  • Acetic acid

  • Water

  • Citric acid (or other alpha-hydroxy acid)

  • Phosphoric acid

  • Appropriate reaction vessel with stirring and temperature control

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Gas chromatograph for analysis

Procedure:

  • Reaction Setup: In a suitable reaction vessel, create a mixture with the following mass ratio: α-pinene:acetic acid:water:citric acid:phosphoric acid = 1:2.5:1:(0.1–0.05):0.05.

  • Reaction Conditions: Heat the mixture to 70°C with constant stirring.

  • Reaction Time: Maintain the reaction at 70°C for 12-15 hours. Monitor the reaction progress periodically by taking small aliquots and analyzing them by GC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acids.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent (if any) using a rotary evaporator.

    • The crude product can be further purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[11]

Visualizations

Terpineol_Synthesis_Side_Reactions cluster_reactants Starting Materials cluster_intermediate Key Intermediate cluster_products Products cluster_desired Desired Product cluster_byproducts Common Byproducts a_pinene α-Pinene carbocation Terpinyl Carbocation a_pinene->carbocation Acid Catalysis (e.g., H+) a_terpineol α-Terpineol carbocation->a_terpineol Hydration (+H2O) limonene Limonene carbocation->limonene Isomerization/ Elimination terpinolene Terpinolene carbocation->terpinolene Isomerization/ Elimination other_terpineols Other Terpineol Isomers (β, γ, 4-terpineol) carbocation->other_terpineols Rearrangement & Hydration camphene Camphene carbocation->camphene Isomerization

Caption: Acid-catalyzed synthesis of α-terpineol from α-pinene and common side reactions.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Start: Low α-Terpineol Yield cause1 Strong Acid Catalyst? start->cause1 cause2 High Reaction Temp? start->cause2 cause3 Low Water Ratio? start->cause3 cause4 Prolonged Reaction Time? start->cause4 solution1 Use Weaker/Mixed Catalyst cause1->solution1 solution2 Optimize & Lower Temp cause2->solution2 solution3 Increase Water Ratio cause3->solution3 solution4 Monitor Reaction & Optimize Time cause4->solution4 end_node Improved Yield & Selectivity solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for low α-terpineol yield in synthesis.

References

Technical Support Center: Optimization of Terpin Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for terpin dehydration.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for acid-catalyzed this compound dehydration?

The acid-catalyzed dehydration of this compound (p-menthane-1,8-diol) is an elimination reaction that proceeds through an E1 or E2 mechanism.[1] The reaction is initiated by the protonation of a hydroxyl group by an acid catalyst, forming a good leaving group (water).[2] For tertiary alcohols like this compound, the mechanism is typically E1, involving the formation of a tertiary carbocation intermediate after the loss of water.[2][3] This carbocation can then undergo deprotonation to form various alkene isomers or undergo rearrangements (hydride or alkyl shifts) to form more stable carbocations, leading to a mixture of products.[3][4]

The key steps in the E1 mechanism are:

  • Protonation: The acid catalyst protonates one of the alcohol's hydroxyl groups.[5]

  • Formation of Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a carbocation intermediate.[5]

  • Deprotonation: A base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[5]

Due to the carbocation intermediate, a variety of products can be formed.

G cluster_mech E1 Dehydration Mechanism A 1. Protonation of Alcohol (this compound-OH + H⁺) B 2. Loss of Leaving Group (H₂O leaves) A->B C 3. Carbocation Intermediate Formation B->C D 4. Deprotonation (-H⁺) C->D F Carbocation Rearrangement C->F can lead to other isomers E Alkene Products (Terpenes) D->E F->D

Caption: General E1 mechanism for alcohol dehydration.

Q2: What are the typical products formed during the dehydration of this compound or its precursors?

The dehydration of this compound or related compounds like α-terpineol results in a complex mixture of terpene isomers. The exact composition depends heavily on the catalyst and reaction conditions. Common products identified include:

The initial dehydration often yields terpinolene and dipentene, which can then isomerize into other terpenes like α- and γ-terpinene under acidic conditions.[6]

G This compound This compound Carbocation Carbocation Intermediate This compound->Carbocation - H₂O Terpinolene Terpinolene Carbocation->Terpinolene Dipentene Dipentene Carbocation->Dipentene aTerpinene α-Terpinene Terpinolene->aTerpinene Isomerization gTerpinene γ-Terpinene Terpinolene->gTerpinene Isomerization pCymene p-Cymene (Side Product) aTerpinene->pCymene Dehydrogenation (often at high temp.) gTerpinene->pCymene Dehydrogenation (often at high temp.) G Start Catalyst Activity Loss Observed CheckCoke Analyze for Coke/Fouling (TGA, SEM) Start->CheckCoke RegenCoke Regeneration: Calcination (Controlled burn-off in air) CheckCoke->RegenCoke Yes CheckPoison Analyze Feed for Impurities (GC-MS, ICP-MS) CheckCoke->CheckPoison No End Restored Activity RegenCoke->End RegenPoison Regeneration: Solvent Washing or Mild Acid/Base Wash CheckPoison->RegenPoison Yes CheckSinter Analyze for Sintering (BET, XRD) CheckPoison->CheckSinter No RegenPoison->End RegenSinter Sintering is often irreversible. Consider lower reaction temp. CheckSinter->RegenSinter Yes G A 1. Setup Reactor (Flask, Condenser, N₂) B 2. Charge Reactants (this compound, Solvent, Catalyst) A->B C 3. Heat to Temp & Stir B->C D 4. Monitor Reaction (Take Aliquots) C->D E 5. Cool & Quench Reaction D->E F 6. Catalyst Filtration E->F G 7. Product Work-up (Wash, Dry, Concentrate) F->G H 8. Analysis (GC, GC-MS) G->H

References

Technical Support Center: Industrial Scale-Up of Terpin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of terpin synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly the acid-catalyzed hydration of pinene to form this compound hydrate (B1144303).

Problem 1: Low Yield of this compound Hydrate

Symptom Possible Cause Suggested Solution
Low conversion of α-pinene.Inadequate Reaction Time: The hydration of pinene is a relatively slow reaction.[1]Extend the reaction time. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction duration. Reaction times of 30-50 hours are common in some processes.[1][2]
Suboptimal Reaction Temperature: Temperature significantly impacts the reaction rate. Low temperatures can lead to slow reaction kinetics.Maintain the reaction temperature within the optimal range, typically between 20-40°C.[1][2][3] Use a temperature-controlled reactor vessel to ensure consistency.
Insufficient Catalyst Concentration or Activity: The concentration and type of acid catalyst are critical for achieving a high yield.Ensure the correct concentration of the acid catalyst is used. For sulfuric acid, concentrations around 25-53% are often cited.[1][4] Consider using a promoter like toluene (B28343) sulfonic acid to increase the reaction rate.[1]
Poor Mixing/Mass Transfer: The reaction is biphasic (aqueous acid and oily pinene), and inefficient mixing can limit the interfacial area for the reaction to occur.Increase the agitation speed to improve mixing between the two phases. In large-scale reactors, ensure the agitator design is suitable for liquid-liquid dispersions. The use of emulsifying agents can also improve the reaction rate.[3]
Product loss during workup.Incomplete Crystallization: this compound hydrate needs sufficient time and appropriate temperatures to crystallize out of the solution.After the reaction, allow the mixture to stand at room temperature or a reduced temperature to ensure complete crystallization before filtration.
Product Dissolution during Washing: Washing the crystals with a solvent in which this compound hydrate is soluble will lead to yield loss.Wash the filtered crystals with cold water or a non-polar solvent in which this compound hydrate has low solubility. Avoid excessive washing.

Problem 2: High Levels of Byproducts

Symptom Possible Cause Suggested Solution
Significant peaks of dipentene, limonene, or terpinolene (B10128) in GC analysis.High Reaction Temperature: Elevated temperatures can promote side reactions, such as the dehydration of this compound hydrate to form unwanted terpenes.[4]Strictly control the reaction temperature to stay within the optimal range (20-40°C). Implement a reliable cooling system for the reactor, especially for large batches, to manage the exothermic nature of the reaction.[2]
Excessively Strong Acid Catalyst or High Concentration: Highly acidic conditions can favor the formation of byproducts.[5]Optimize the acid concentration. Consider using a milder acid catalyst or a combination of acids to improve selectivity. For instance, using reduced quantities of toluene sulfonic acid has been shown to improve yields and reduce side reactions.[1]
Prolonged Reaction Time: While sufficient time is needed for the main reaction, excessively long reaction times can lead to the degradation of the product into byproducts.Monitor the reaction and stop it once the maximum yield of this compound hydrate is achieved, as determined by in-process analysis.

Problem 3: Difficulty in Product Purification

| Symptom | Possible Cause | Suggested Solution | | Oily or discolored this compound hydrate crystals. | Incomplete Removal of Unreacted Pinene and Byproducts: These impurities can be trapped within the crystal lattice or adhere to the crystal surface. | Wash the crude this compound hydrate crystals with a suitable solvent to remove oily residues. Recrystallization from hot water or an appropriate organic solvent can significantly improve purity. Steam distillation of the crude product in a neutral solution can also be used to remove volatile oils. | | Slow filtration of this compound hydrate crystals. | Fine Crystal Size: Rapid crystallization can lead to the formation of small crystals that clog the filter medium. | Control the cooling rate during crystallization to promote the growth of larger crystals. Using a filter aid may also help to improve the filtration rate. | | Residual acidity in the final product. | Inadequate Neutralization: Acid catalyst remaining in the product can affect its stability and downstream applications. | After filtration, wash the this compound hydrate crystals with a dilute solution of sodium carbonate or another suitable base to neutralize any residual acid, followed by washing with water to remove the salt.[3] |

Frequently Asked Questions (FAQs)

Q1: What is the typical industrial synthesis route for this compound hydrate?

A1: The most common industrial method for producing this compound hydrate is the acid-catalyzed hydration of α-pinene, which is a major constituent of turpentine (B1165885) oil. This reaction is typically carried out using a dilute mineral acid, such as sulfuric acid, at a controlled temperature.[1]

Q2: What are the main byproducts in this compound synthesis and how can they be minimized?

A2: The primary byproducts are terpene hydrocarbons such as dipentene, limonene, and terpinolene, which are formed through side reactions like isomerization of pinene and dehydration of this compound.[1] To minimize their formation, it is crucial to maintain a low reaction temperature (e.g., 20-40°C), optimize the type and concentration of the acid catalyst, and avoid excessively long reaction times.[2][4]

Q3: What are the key challenges when scaling up this compound synthesis from the lab to an industrial plant?

A3: Key challenges include:

  • Heat Management: The hydration of pinene is an exothermic reaction. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. This can lead to localized "hot spots" that increase byproduct formation. Effective cooling systems and proper reactor design are essential.[2]

  • Mixing and Mass Transfer: Ensuring efficient mixing of the immiscible aqueous and organic phases is critical for achieving a high reaction rate. What works with a magnetic stirrer in the lab may not be effective in a large, baffled reactor with a mechanical agitator.

  • Downstream Processing: Isolating and purifying large quantities of this compound hydrate can be challenging. Crystallization needs to be controlled to produce a product with good filtration characteristics. Filtration, washing, and drying equipment must be appropriately sized and optimized.

Q4: How can I monitor the progress of my this compound synthesis reaction?

A4: The most common method for monitoring the reaction is Gas Chromatography (GC). Samples can be taken from the organic phase at regular intervals to measure the consumption of α-pinene and the formation of this compound hydrate and byproducts. This allows for the determination of the reaction endpoint and helps in optimizing reaction conditions.

Q5: What are the common methods for purifying crude this compound hydrate on an industrial scale?

A5: Industrial purification of crude this compound hydrate typically involves one or more of the following steps:

  • Filtration: To separate the solid this compound hydrate crystals from the reaction mixture.

  • Washing: The crystals are washed to remove adhering acid, unreacted pinene, and soluble byproducts. This is often done with water, a dilute basic solution, and sometimes an organic solvent.

  • Recrystallization: For higher purity, the crude product can be dissolved in a hot solvent (like water or ethanol) and then cooled to form purer crystals.

  • Steam Distillation: This can be used to remove volatile impurities from the crude product.

Data Presentation

Table 1: Effect of Catalyst Composition on this compound Hydrate Yield

Run Sulfuric Acid (25%) (parts by weight) Toluene Sulfonic Acid (25%) (parts by weight) Mahogany Soap (parts by weight) Temperature (°C) 15 hr. Yield (%) 30 hr. Yield (%)
15000035-388.733.0
247525034-3734.059.2
347525234-3745.367.4
446040034-3749.068.7
546040434-3757.475.4
644060034-3717.047.0
744060434-3764.373.3

Data sourced from US Patent 2,481,845 A. Yields are based on 150 parts by weight of turpentine.[1]

Table 2: Influence of Different Sulfonic Acids on this compound Hydrate Yield

Acid (32% Aqueous Solution) Percentage Yield of this compound Hydrate
Benzene (B151609) sulfonic acid62.8
Toluene sulfonic acid58.5
p-Phenol sulfonic acid34.2
Sulphosalicylic acid12.6
Naphthol sulfonic acid19.0
Dodecyl benzene sulfonic acidNegligible
Sulphamic acidNegligible

Data from a study on turpentine oil-based chemicals, where the reaction was shaken for a specified period at room temperature.

Experimental Protocols

1. Laboratory Scale Synthesis of this compound Hydrate

This protocol is based on the hydration of α-pinene using a tartaric acid-boric acid composite catalyst.[2]

  • Materials:

    • α-pinene (50 g)

    • Water (70 g)

    • Tartaric acid (35 g)

    • Boric acid (28 g)

    • 2 M Sodium Hydroxide (for neutralization)

  • Procedure:

    • To a reaction flask equipped with an electric stirrer, add 50 g of α-pinene, 70 g of water, 35 g of tartaric acid, and 28 g of boric acid.

    • Stir the mixture at 500 rpm.

    • Maintain the reaction temperature at 20-25°C for 50 hours.

    • After the reaction is complete, pour the mixture into a beaker and allow it to crystallize at room temperature.

    • Collect the this compound hydrate crystals by filtration.

    • Neutralize the crystals by washing with a 2 M NaOH solution, followed by a water wash.

    • Dry the purified crystals.

2. Analytical Method: Gas Chromatography (GC) for Reaction Monitoring

  • Purpose: To determine the conversion of α-pinene and the formation of this compound hydrate and byproducts.

  • Sample Preparation:

    • Withdraw a sample from the organic layer of the reaction mixture.

    • If necessary, neutralize the sample with a dilute base solution.

    • Wash with water and dry with a drying agent like anhydrous sodium sulfate.

    • Dilute the sample in a suitable solvent (e.g., ethanol (B145695) or acetone) before injection.

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., HP-5 or equivalent).

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C) to separate all components.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Calculate the percentage of each component using the area normalization method. The conversion of pinene and selectivity towards this compound hydrate can be calculated from these percentages.

Visualizations

experimental_workflow start Start: Prepare Reactants (Pinene, Water, Acid Catalyst) reaction Reaction Step: - Charge reactants to vessel - Control Temperature (20-40°C) - Agitate continuously start->reaction monitoring In-Process Monitoring (GC Analysis) reaction->monitoring Sample periodically crystallization Crystallization: - Stop reaction - Cool down the mixture reaction->crystallization Reaction complete monitoring->reaction filtration Filtration: Separate this compound hydrate crystals crystallization->filtration washing Washing: - Neutralize with dilute base - Wash with water filtration->washing drying Drying: Obtain final this compound hydrate product washing->drying end End Product: Purified this compound Hydrate drying->end

Caption: Experimental workflow for this compound hydrate synthesis.

troubleshooting_decision_tree start Problem: Low this compound Hydrate Yield check_conversion Is α-pinene conversion low? start->check_conversion check_byproducts Are byproduct levels high? check_conversion->check_byproducts No low_conversion_causes Possible Causes: - Short reaction time - Low temperature - Insufficient catalyst - Poor mixing check_conversion->low_conversion_causes Yes high_byproducts_causes Possible Causes: - High reaction temperature - Incorrect catalyst concentration check_byproducts->high_byproducts_causes Yes workup_issues Possible Causes: - Incomplete crystallization - Product loss during washing check_byproducts->workup_issues No low_conversion_solutions Solutions: - Increase reaction time - Optimize temperature (20-40°C) - Check catalyst concentration - Improve agitation low_conversion_causes->low_conversion_solutions high_byproducts_solutions Solutions: - Lower and control temperature - Optimize catalyst type/concentration high_byproducts_causes->high_byproducts_solutions workup_solutions Solutions: - Optimize crystallization conditions - Use cold, non-polar wash solvent workup_issues->workup_solutions

Caption: Troubleshooting decision tree for low this compound hydrate yield.

References

Preventing byproduct formation in a-pinene hydration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: α-Pinene Hydration

Welcome to the technical support center for α-pinene hydration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of α-terpineol from α-pinene, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in α-pinene hydration, and why do they form?

A1: The acid-catalyzed hydration of α-pinene can lead to several byproducts due to competing isomerization and rearrangement reactions of carbocation intermediates.[1] The most common byproducts include:

  • Isomeric terpenes: Camphene, limonene, and terpinolene (B10128) are frequently observed.[1][2]

  • Esters: Terpinyl acetate (B1210297) can be a significant byproduct, especially when acetic acid is used as a solvent or catalyst.[3][4]

  • Other alcohols: Fenchol and borneol may also be formed.[2]

These byproducts arise because the initial carbocation formed from the protonation of α-pinene can undergo rearrangements (like the Wagner-Meerwein rearrangement) or elimination reactions before being hydrated to form α-terpineol.[1]

Q2: How does the choice of catalyst affect byproduct formation?

A2: The catalyst plays a crucial role in determining the selectivity of the reaction.

  • Strong mineral acids (e.g., sulfuric acid): While effective in promoting the reaction, they are often less selective and can lead to a higher proportion of isomerization byproducts.[1]

  • Organic acids (e.g., chloroacetic acid, α-hydroxy acids): Milder organic acids can offer better selectivity by reducing the rate of competing rearrangement reactions.[1][5]

  • Composite catalysts (e.g., α-hydroxycarboxylic acid–boric acid): These have shown promise in improving the selectivity for terpineol (B192494). For instance, a composite of boric acid and tartaric acid has demonstrated high conversion of α-pinene with good selectivity for terpineol.[6]

  • Solid acid catalysts (e.g., acid-treated clays, zeolites): These can offer advantages in terms of catalyst recovery and may provide better selectivity.[7]

Q3: What is the role of solvents and additives in controlling the reaction?

A3: Solvents and additives are critical for managing the reaction and improving selectivity.

  • Acetic acid: Often used as a co-solvent to improve the miscibility of α-pinene and water, thereby increasing the reaction rate. However, an excessive amount can lead to the formation of terpinyl acetate.[2][3] The conversion of α-pinene increases with the dosage of acetic acid, but the selectivity for terpineol may decrease if the ratio of acetic acid to α-pinene is too high.[2]

  • Acetone: Can be used as a solvent to create a homogeneous reaction mixture, which can influence the yield of α-terpineol.[8]

  • Water: The amount of water is a critical parameter. Excess water can favor the formation of diols and other hydration products over the desired α-terpineol.[1][9]

Troubleshooting Guide

Issue 1: Low yield of α-terpineol and high concentration of isomeric byproducts (limonene, camphene).

Potential Cause Recommended Solution
Reaction temperature is too high. Higher temperatures can favor isomerization.[1] Try lowering the reaction temperature, for example, to the 60-70°C range.[2][10]
The acid catalyst is too strong. Strong acids promote carbocation rearrangements.[1] Consider switching to a milder acid catalyst, such as an α-hydroxy acid or a composite catalyst system.[2][5]
Prolonged reaction time. Isomerization can become more prevalent with longer reaction times. Monitor the reaction progress over time to determine the optimal duration.

Issue 2: Significant formation of terpinyl acetate.

Potential Cause Recommended Solution
High concentration of acetic acid. Acetic acid can react with the carbocation intermediate to form the acetate ester.[3] Reduce the mass ratio of acetic acid to α-pinene. A study showed that selectivity for terpineol decreased when the mass ratio of acetic acid to α-pinene exceeded 2.5.[2]
Reaction conditions favor esterification. The subsequent hydrolysis of the intermediate terpinyl acetate yields terpineol.[4][11][12] Ensure sufficient water is present to promote the hydrolysis of any formed terpinyl acetate back to terpineol.

Experimental Protocols

Example Protocol: Hydration of α-Pinene using an α-Hydroxycarboxylic Acid–Boric Acid Composite Catalyst [2][6]

This protocol is based on a study that achieved high conversion and selectivity for terpineol.

Materials:

  • α-pinene

  • Water

  • Acetic acid

  • Tartaric acid

  • Boric acid

Procedure:

  • In a reaction flask equipped with a magnetic stirrer, add α-pinene, water, acetic acid, tartaric acid, and boric acid in a mass ratio of 10:10:25:0.5:0.4.[6]

  • Stir the mixture at 500 rpm.[2]

  • Maintain the reaction temperature at 60°C.[6]

  • Allow the reaction to proceed for 24 hours.[6]

  • After the reaction is complete, pour the mixture into a separatory funnel and allow it to settle into two layers.

  • The upper layer contains the product (α-terpineol and byproducts), and the lower layer is the aqueous acetic acid solution containing the catalyst.[2]

  • Separate the layers and analyze the product layer using Gas Chromatography (GC) to determine the conversion of α-pinene and the selectivity for α-terpineol.

Data Presentation

Table 1: Effect of Catalyst System on α-Pinene Hydration

Catalyst Systemα-Pinene Conversion (%)α-Terpineol Selectivity (%)Reference
Boric Acid–Tartaric Acid96.158.7[6]
Boric Acid–Mandelic Acid (solvent-free)96.155.5[6]
Citric Acid, Phosphoric Acid, Acetic Acid9648.1[5][10]
Phosphoric Acid with Citric Acid (no acetic acid)19.858.8[5][10]
Chloroacetic Acid9969[13]

Table 2: Influence of Reaction Temperature on α-Pinene Hydration using Boric Acid–Citric Acid Catalyst [2]

Temperature (°C)α-Pinene Conversion (%)α-Terpineol Selectivity (%)
6099.4Decreases significantly above 70°C
70100Decreases significantly above 70°C

Visualizations

a_pinene_hydration_pathway a_pinene α-Pinene carbocation1 Pinanyl Carbocation a_pinene->carbocation1 +H+ carbocation2 Terpinyl Carbocation carbocation1->carbocation2 Rearrangement byproducts Isomeric Byproducts (Limonene, Camphene, etc.) carbocation1->byproducts Rearrangement/ -H+ a_terpineol α-Terpineol (Desired Product) carbocation2->a_terpineol +H2O, -H+ carbocation2->byproducts -H+ terpinyl_acetate Terpinyl Acetate carbocation2->terpinyl_acetate +CH3COOH, -H+

Caption: Reaction pathway for α-pinene hydration.

troubleshooting_workflow start Start: Low α-Terpineol Yield check_byproducts High Isomeric Byproducts? start->check_byproducts check_acetate High Terpinyl Acetate? check_byproducts->check_acetate No lower_temp Lower Reaction Temperature check_byproducts->lower_temp Yes reduce_acetic_acid Reduce Acetic Acid Concentration check_acetate->reduce_acetic_acid Yes end Re-evaluate Yield check_acetate->end No milder_catalyst Use Milder Acid Catalyst lower_temp->milder_catalyst milder_catalyst->end reduce_acetic_acid->end

Caption: Troubleshooting flowchart for byproduct formation.

References

Technical Support Center: Stability of Terpin Hydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of terpin hydrate (B1144303) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound hydrate and how does temperature affect it?

A1: this compound hydrate has low solubility in water at room temperature. Its solubility increases with temperature. It is also soluble in ethanol (B145695) and chloroform.[1]

Q2: What are the primary degradation pathways for this compound hydrate in aqueous solutions?

A2: The primary degradation pathway, particularly under acidic conditions, is acid-catalyzed dehydration.[2][3] This E1 elimination reaction involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a stable tertiary carbocation. Subsequent elimination of a proton leads to the formation of various unsaturated terpene alcohols, with α-terpineol being a significant product. Further degradation of these products can occur.

Q3: What are the main factors that influence the stability of this compound hydrate in aqueous solutions?

A3: The main factors influencing its stability are:

  • pH: Acidic conditions can significantly accelerate the degradation of this compound hydrate through acid-catalyzed dehydration.[2][3]

  • Temperature: Higher temperatures can increase the rate of degradation reactions.[4]

  • Light: Exposure to UV light can induce photodegradation, leading to the formation of free radicals and subsequent degradation products.[2]

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of various oxidation products, including alcohols, ketones, and aldehydes.[2]

Q4: What are the expected degradation products of this compound hydrate?

A4: Based on its chemical structure and known degradation pathways of similar compounds, the expected degradation products include:

  • Dehydration products: α-terpineol, β-terpineol, and γ-terpineol.

  • Oxidation products: Ketones, aldehydes, and other oxygenated derivatives.[2][4]

  • Aromatization products: Under thermal stress, dehydrogenation can lead to the formation of aromatic compounds like p-cymene.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation or crystallization in the aqueous solution. Low aqueous solubility of this compound hydrate, especially at lower temperatures.Increase the temperature of the solution to improve solubility. Consider using a co-solvent system (e.g., with ethanol or glycerin) to enhance solubility. Prepare a suspension for higher concentrations.
The solution turns cloudy or develops an aromatic odor upon adding acid. Acid-catalyzed dehydration of this compound hydrate to form less soluble terpene alcohols like α-terpineol.This is an indication of degradation. Avoid acidic pH if stability of the intact molecule is desired. If the solution needs to be acidified, do so at a low temperature and for a minimal duration. Use a buffered system to maintain pH.
Discoloration (e.g., yellowing) of the solution over time. Degradation of this compound hydrate or its subsequent degradation products, possibly due to oxidation or photodegradation.Protect the solution from light by using amber-colored containers and storing it in the dark. Purge the solution and headspace with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Loss of potency or unexpected peaks in chromatographic analysis. Chemical degradation of this compound hydrate.Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. Store the solution under optimal conditions (controlled temperature, protected from light, and at a neutral pH if possible).

Quantitative Data

Table 1: Solubility of this compound Hydrate

SolventSolubilityReference
WaterSlightly soluble[5]
Boiling WaterSparingly soluble[5]
EthanolSoluble[6]
Boiling AlcoholVery soluble[5]
ChloroformSlightly soluble[5]
EtherSlightly soluble[5]

Table 2: Pseudo-First-Order Degradation Rate Constants for α-Terpineol (a potential degradation product of this compound Hydrate) in Aqueous Solution under UV/H₂O₂ Conditions

Note: This data is for α-terpineol and is provided as an illustrative example of degradation kinetics for a related terpene alcohol.

H₂O₂ Concentration (mg/L)Apparent Rate Constant (k_obs) (min⁻¹)
50.0231> 0.99
100.0678> 0.99
200.0678> 0.99

Data adapted from a study on the degradation of α-terpineol.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrate in Aqueous Solution

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrate in a suitable solvent (e.g., a small amount of ethanol) and dilute with water to the desired concentration.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 M HCl to a final concentration of 0.05 M.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the initial concentration for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 M NaOH to a final concentration of 0.05 M.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the initial concentration for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw samples for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a thermostatically controlled oven at 80°C for 48 hours.

    • At specified time points, withdraw samples, cool to room temperature, and analyze.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

3. Sample Analysis:

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound Hydrate and its Degradation Products

This protocol describes a general approach for developing a stability-indicating HPLC method. Method optimization will be required.

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare standard solutions of this compound hydrate and, if available, its potential degradation products (e.g., α-terpineol).

    • Analyze the stressed samples from the forced degradation study.

    • Evaluate the chromatograms for the separation of the main this compound hydrate peak from any degradation product peaks.

    • The method is considered stability-indicating if it can resolve the parent drug from all significant degradation products and excipients.

Visualizations

terpin_hydrate This compound Hydrate (p-Menthane-1,8-diol) protonated_th Protonated this compound Hydrate terpin_hydrate->protonated_th + H⁺ (Acid Catalyst) aromatization p-Cymene (Aromatization Product) terpin_hydrate->aromatization Heat oxidation Oxidized Products (Ketones, Aldehydes) terpin_hydrate->oxidation Oxidizing Agent (e.g., H₂O₂) carbocation Tertiary Carbocation Intermediate protonated_th->carbocation - H₂O alpha_terpineol α-Terpineol carbocation->alpha_terpineol - H⁺ beta_terpineol β-Terpineol carbocation->beta_terpineol - H⁺ gamma_terpineol γ-Terpineol carbocation->gamma_terpineol - H⁺

Caption: Inferred degradation pathways of this compound hydrate.

start Prepare this compound Hydrate Aqueous Solution stress Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->stress develop_method Develop Stability-Indicating HPLC Method stress->develop_method validate_method Validate Method (Specificity, Linearity, Accuracy, Precision) develop_method->validate_method stability_study Perform Long-Term and Accelerated Stability Studies validate_method->stability_study analyze Analyze Samples at Specified Time Points stability_study->analyze data_analysis Data Analysis (Quantify Degradants, Determine Kinetics) analyze->data_analysis end Establish Shelf-Life and Storage Conditions data_analysis->end

Caption: Experimental workflow for stability testing.

start Issue Encountered with Aqueous this compound Hydrate Solution precipitation Is there precipitation? start->precipitation discoloration Is there discoloration? precipitation->discoloration No increase_temp Increase temperature or add co-solvent. precipitation->increase_temp Yes potency_loss Is there a loss of potency? discoloration->potency_loss No protect_light_o2 Protect from light and oxygen. discoloration->protect_light_o2 Yes check_ph Is the pH acidic? potency_loss->check_ph Yes neutralize Adjust pH to neutral. check_ph->neutralize Yes perform_forced_degradation Perform forced degradation study and use a stability-indicating method. check_ph->perform_forced_degradation No

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Refining Purification Techniques for Synthetic Terpin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of synthetic terpin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of synthetic this compound via recrystallization, column chromatography, and distillation.

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Low or No Crystal Yield - Solvent choice: The solvent may be too effective at dissolving this compound, even at low temperatures.- Insufficient cooling: The solution may not have been cooled to a low enough temperature or for a sufficient amount of time.- Solution too dilute: Too much solvent was used to dissolve the crude this compound.[1]- Solvent Selection: Experiment with different solvents or solvent mixtures. Ethanol (B145695), water, or a mixture of the two are common for this compound hydrate (B1144303).- Optimize Cooling: After cooling to room temperature, place the solution in an ice bath or refrigerate to maximize crystal formation.[2] - Concentrate Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[1]
Oiling Out Instead of Crystallization - High impurity concentration: The presence of impurities can lower the melting point of the mixture.- Rapid cooling: Cooling the solution too quickly can cause the this compound to separate as a liquid.[1] - Inappropriate solvent: The boiling point of the solvent may be too high.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]- Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly.[1]- Seeding: Introduce a small seed crystal of pure this compound to encourage crystallization.[2]
Crystals are Impure - Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.- Incomplete washing: Residual mother liquor containing impurities remains on the crystal surface.- Control Cooling Rate: Ensure a slow cooling process to allow for the formation of pure crystals.- Thorough Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities.
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of this compound from Impurities - Inappropriate solvent system (eluent): The polarity of the eluent may not be optimal for separating this compound from its byproducts.- Column overloading: Too much crude material was loaded onto the column.- Improper column packing: Channels or cracks in the stationary phase lead to uneven flow.- Optimize Eluent: Use thin-layer chromatography (TLC) to determine the best solvent system for separation before running the column.- Reduce Load: Decrease the amount of crude material loaded onto the column.- Proper Packing: Ensure the column is packed uniformly to avoid channeling.
This compound Elutes Too Quickly or Too Slowly - Eluent polarity is too high or too low. - Adjust Eluent Polarity: If this compound elutes too quickly, decrease the polarity of the eluent. If it elutes too slowly, gradually increase the eluent polarity.
Low Recovery of this compound - Adsorption to stationary phase: this compound may be irreversibly adsorbed to the silica (B1680970) gel or alumina.- Sample loss during loading or fraction collection. - Change Stationary Phase: Consider using a different stationary phase if strong adsorption is suspected.- Careful Technique: Ensure careful loading of the sample and complete collection of all fractions containing the product.
Distillation Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Terpineol (B192494) from Byproducts - Inefficient fractionating column: The column may not have enough theoretical plates for the separation.- Distillation rate is too fast. - Use a More Efficient Column: Employ a fractionating column with a higher number of theoretical plates for mixtures with close boiling points.[3]- Slow Distillation Rate: Distill at a slow and steady rate to allow for proper vapor-liquid equilibrium.[3]
Product Degradation - Overheating: High temperatures during distillation can cause dehydration or rearrangement of terpineol.- Vacuum Distillation: Use vacuum distillation to lower the boiling point of terpineol and reduce the risk of thermal degradation.
Bumping or Uneven Boiling - Absence of boiling chips or stir bar. - Add Boiling Chips: Always add new boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Common impurities in crude synthetic this compound, which is often prepared from turpentine (B1165885) (rich in α-pinene), can include unreacted starting materials like α-pinene, as well as side-products such as dipentene (B1675403) and other terpenes.[4] The specific impurity profile will depend on the synthetic route and reaction conditions.

Q2: What is the ideal solvent for recrystallizing synthetic this compound hydrate?

A2: An ideal solvent for recrystallizing this compound hydrate should dissolve the compound well at elevated temperatures but poorly at low temperatures. Water and ethanol are commonly used solvents.[4] The choice of solvent may require some empirical testing to achieve the best balance of purity and yield.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Purity can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) for a quick assessment of the number of components in a mixture. For quantitative analysis, Gas Chromatography (GC) is a standard method. The United States Pharmacopeia (USP) provides a GC method for assaying this compound hydrate, which specifies a 6% G1 on support S1A packed column and detects this compound at a retention time of approximately 7 minutes.

Q4: What is a typical yield for the synthesis and purification of this compound hydrate?

A4: The yield of this compound hydrate can vary significantly depending on the reaction conditions and the efficiency of the purification process. Some patented processes report yields as high as 67.4% after 30 hours of reaction time when starting from pinene.[5] Another continuous hydration process claims a yield of 100%.[6]

Q5: Should I use simple or fractional distillation to purify terpineol derived from this compound hydrate?

A5: Fractional distillation is recommended for purifying terpineol, especially if it contains impurities with boiling points close to that of terpineol itself.[3][4] Simple distillation is generally only effective for separating liquids with a large difference in boiling points (greater than 70°C).[3]

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis and purification of this compound hydrate.

Table 1: Synthesis and Yield of this compound Hydrate

Starting MaterialReaction ConditionsReported YieldReference
Pinene25% Sulfuric Acid, 2% Toluene Sulfonic Acid, 2% Mahogany Soap, 30-40°C, 30 hours67.4%[5]
Turpentine or PineneContinuous hydration with 25-35% aqueous acid at 25-35°C100%[6]

Table 2: Analytical Parameters for this compound Hydrate Purity Assessment (Gas Chromatography)

ParameterValueReference
Column 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A
Column Temperature 120°C
Injector and Detector Temperature 260°C
Carrier Gas Nitrogen
Approximate Retention Time of this compound 7 minutes
Required Resolution (between this compound and biphenyl (B1667301) internal standard) Not less than 2.0

Experimental Protocols

Protocol 1: Recrystallization of Synthetic this compound Hydrate

Objective: To purify crude synthetic this compound hydrate by removing soluble impurities.

Methodology:

  • Solvent Selection: Choose an appropriate solvent in which this compound hydrate has high solubility at high temperatures and low solubility at low temperatures (e.g., water, ethanol, or a mixture).

  • Dissolution: Place the crude this compound hydrate in an Erlenmeyer flask. Add a minimal amount of the hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Protocol 2: Column Chromatography of Synthetic this compound

Objective: To separate this compound from other non-polar and polar impurities.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for Synthetic this compound crude Crude Synthetic this compound recrystallization Recrystallization crude->recrystallization Primary Purification column_chromatography Column Chromatography crude->column_chromatography Alternative/Further Purification filtration1 Filtration & Washing recrystallization->filtration1 drying Drying filtration1->drying pure_this compound Pure Crystalline this compound Hydrate drying->pure_this compound fraction_collection Fraction Collection & Analysis (TLC) column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_terpin_oil Pure this compound (oily) solvent_evaporation->pure_terpin_oil distillation Fractional Distillation pure_terpin_oil->distillation For Terpineol pure_terpineol Pure Terpineol distillation->pure_terpineol

Caption: Purification workflow for synthetic this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Recrystallization Yield start Low Crystal Yield check_filtrate Check Mother Liquor for Dissolved Product start->check_filtrate product_in_filtrate Significant Product Remains in Solution check_filtrate->product_in_filtrate Yes no_product_in_filtrate Minimal Product in Solution check_filtrate->no_product_in_filtrate No concentrate Concentrate Mother Liquor and Recool product_in_filtrate->concentrate re_evaluate Re-evaluate Solvent Choice no_product_in_filtrate->re_evaluate check_cooling Review Cooling Protocol no_product_in_filtrate->check_cooling end Improved Yield concentrate->end re_evaluate->end cooling_ok Cooling was Sufficient check_cooling->cooling_ok No cooling_insufficient Insufficient Cooling check_cooling->cooling_insufficient Yes cooling_ok->re_evaluate cool_longer Cool for a Longer Period / Lower Temperature cooling_insufficient->cool_longer cool_longer->end

Caption: Troubleshooting logic for low recrystallization yield.

References

Technical Support Center: Overcoming Terpin Solubility Challenges in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of terpin in non-polar solvents.

Troubleshooting Guide

This guide is designed to provide step-by-step solutions to common problems encountered during the dissolution of this compound in non-polar solvents.

Issue 1: this compound fails to dissolve in a non-polar solvent (e.g., hexane, toluene).

  • Initial Verification:

    • Confirm this compound Form: Ensure you are using the anhydrous form of this compound if possible, as the hydrate (B1144303) form introduces polarity which can hinder dissolution in non-polar solvents.

    • Solvent Purity: Verify the purity and dryness of your non-polar solvent. The presence of water or other polar impurities can significantly affect solubility.

  • Troubleshooting Steps:

    • Increase Agitation and Temperature:

      • Use a magnetic stirrer for vigorous and continuous agitation.

      • Gently warm the solution. The solubility of most solids increases with temperature. Be cautious not to exceed the boiling point of the solvent.

    • Particle Size Reduction:

      • Grind the this compound crystals into a fine powder using a mortar and pestle. This increases the surface area available for solvation.[1]

    • Employ Sonication:

      • Place the sample in an ultrasonic bath. Sonication can help break down the crystal lattice structure, facilitating dissolution.

    • Utilize a Co-solvent:

      • Introduce a small amount of a more polar, miscible co-solvent in which this compound is highly soluble (e.g., ethanol (B145695), isopropanol). See the experimental protocol below for a detailed procedure.

Issue 2: A precipitate forms after initial dissolution, especially upon cooling.

  • Possible Causes:

    • Supersaturation: The initial dissolution may have been achieved at a higher temperature, creating a supersaturated solution that is unstable at room temperature.[2][3][4]

    • Solvent Evaporation: Evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.

  • Troubleshooting Steps:

    • Controlled Cooling: If heating was used for dissolution, allow the solution to cool to room temperature slowly and without disturbance. Rapid cooling can shock the solution and induce precipitation.

    • Seeding (for crystallization): If crystallization is desired from a supersaturated solution, introduce a single, small crystal of this compound to initiate controlled crystal growth.

    • Maintain a Closed System: Keep the container tightly sealed to prevent solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound hydrate in common non-polar solvents?

A1: The solubility of this compound hydrate in non-polar solvents is generally low. The presence of two hydroxyl groups and a water molecule in the hydrate form contributes to its polar nature, making it more compatible with polar solvents. The anhydrous form is practically insoluble in petroleum ether.[4] Quantitative data for this compound hydrate's solubility at 25°C is provided in the table below.

Q2: Why is my this compound "oiling out" instead of dissolving?

A2: "Oiling out" occurs when a solid melts before it dissolves, forming liquid droplets that are immiscible with the solvent. This can happen if the melting point of the this compound is close to or below the boiling point of the solvent, or if impurities are present that lower the melting point. To remedy this, you can try adding more solvent or switching to a solvent with a lower boiling point.

Q3: Can I use a surfactant to improve the solubility of this compound in a non-polar solvent?

A3: Yes, surfactants can be used to increase the solubility of polar compounds like this compound in non-polar systems. This is achieved through the formation of reverse micelles, where the polar heads of the surfactant molecules create a hydrophilic core that can encapsulate the this compound molecules, while the non-polar tails extend into the bulk non-polar solvent.

Q4: How can I prepare a stable supersaturated solution of this compound in a non-polar solvent?

A4: To prepare a supersaturated solution, you would typically create a saturated solution at an elevated temperature, then slowly and carefully cool it without any agitation or introduction of seed crystals.[2][3][4] These solutions are thermodynamically unstable and any disturbance can trigger rapid precipitation.

Q5: What is a simple, qualitative way to test for this compound solubility in a range of non-polar solvents?

A5: A straightforward method is to add a small, known amount of this compound (e.g., 10 mg) to a set volume of each solvent (e.g., 1 mL) in separate vials. Agitate the vials at a constant temperature for a set period and visually inspect for any undissolved solid. This allows for a rapid comparison of solubility across different solvents.

Data Presentation

Table 1: Solubility of this compound Hydrate in Various Solvents at 25°C

SolventSolvent TypeSolubility (g/L)
n-HexaneNon-Polar4.83
TolueneNon-Polar5.39
CyclohexaneNon-Polar7.63
ChloroformNon-Polar45.74
Ethyl AcetatePolar Aprotic37.15
AcetonePolar Aprotic105.67
DMSOPolar Aprotic269.2
EthanolPolar Protic425.7
MethanolPolar Protic1037.33
WaterPolar Protic202.58

(Data sourced from publicly available chemical databases)

Experimental Protocols

Protocol 1: Quantitative Determination of this compound Solubility in a Non-Polar Solvent

Objective: To determine the equilibrium solubility of this compound in a given non-polar solvent at a specific temperature.

Materials:

  • This compound (anhydrous or hydrate)

  • Selected non-polar solvent (e.g., hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the non-polar solvent.

  • Seal the vial and place it on an orbital shaker or stirrer at a constant temperature (e.g., 25°C).

  • Equilibrate the mixture for at least 24 hours to ensure a saturated solution is formed.

  • After equilibration, allow the solution to stand undisturbed for any undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved microcrystals.

  • Quantify the concentration of this compound in the filtrate using a pre-calibrated analytical method.

  • The resulting concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Protocol 2: Enhancing this compound Solubility in a Non-Polar Solvent using a Co-solvent

Objective: To prepare a clear solution of this compound in a non-polar solvent at a target concentration using a co-solvent.

Materials:

  • This compound

  • Primary non-polar solvent (e.g., hexane)

  • Co-solvent with high this compound solubility (e.g., ethanol)

  • Volumetric flasks and pipettes

Methodology:

  • Co-solvent Selection: Choose a co-solvent that is miscible with the primary non-polar solvent and in which this compound has high solubility (e.g., ethanol for hexane).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the co-solvent. For example, dissolve 100 mg of this compound in 10 mL of ethanol to create a 10 mg/mL stock solution. Gentle warming and sonication may be used to facilitate dissolution.

  • Dilution in Non-Polar Solvent:

    • Determine the desired final concentration of this compound in the non-polar solvent.

    • Calculate the volume of the stock solution needed. For example, to prepare 10 mL of a 0.1 mg/mL this compound solution in hexane, you would need 0.1 mL of the 10 mg/mL stock solution.

    • In a 10 mL volumetric flask, add the calculated volume of the stock solution (0.1 mL).

    • Bring the volume up to 10 mL with the primary non-polar solvent (hexane).

  • Homogenization and Observation: Cap the flask and invert several times to ensure a homogenous solution. Visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates successful solubilization.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement start Start: Low this compound Solubility in Non-Polar Solvent check_purity Verify this compound Form and Solvent Purity start->check_purity physical_methods Apply Physical Methods: - Grinding - Agitation - Heating - Sonication check_purity->physical_methods observe_dissolution Observe Dissolution physical_methods->observe_dissolution is_dissolved Is this compound Fully Dissolved? observe_dissolution->is_dissolved co_solvent Select Miscible Co-solvent (e.g., Ethanol) is_dissolved->co_solvent No success Success: Clear Solution is_dissolved->success Yes stock_solution Prepare Concentrated This compound Stock in Co-solvent co_solvent->stock_solution dilute Dilute Stock Solution in Non-Polar Solvent stock_solution->dilute final_solution Homogenize and Observe Final Solution dilute->final_solution final_solution->success troubleshoot Troubleshoot: - Adjust Co-solvent Ratio - Consider Surfactant final_solution->troubleshoot

Caption: A logical workflow for enhancing the solubility of this compound.

troubleshooting_logic Troubleshooting Logic for Dissolution Issues start Issue: this compound Not Dissolving cause1 Possible Cause: Low Kinetic Energy start->cause1 cause2 Possible Cause: High Crystal Lattice Energy start->cause2 cause3 Possible Cause: Poor Solute-Solvent Interaction start->cause3 solution1 Solution: Increase Agitation & Temperature cause1->solution1 outcome Improved Solubility solution1->outcome solution2 Solution: Particle Size Reduction (Grinding) & Sonication cause2->solution2 solution2->outcome solution3 Solution: Introduce a Co-solvent or Surfactant cause3->solution3 solution3->outcome

Caption: Troubleshooting pathways for common this compound dissolution problems.

References

Addressing efflorescence in crystalline terpin hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crystalline terpin hydrate (B1144303). The information aims to address common challenges, with a focus on preventing and resolving efflorescence.

Frequently Asked Questions (FAQs)

Q1: What is efflorescence in the context of crystalline this compound hydrate?

A1: Efflorescence in crystalline this compound hydrate refers to the spontaneous loss of its water of hydration when exposed to dry air. This process leads to a change in the crystal structure, often resulting in a powdery or opaque appearance on the crystal surface. It is a physical stability issue that can impact the material's handling, formulation, and therapeutic efficacy.

Q2: What are the primary causes of efflorescence in this compound hydrate?

A2: The primary driver for efflorescence is storage in an environment with low relative humidity. The water molecules within the crystal lattice have a tendency to move to an environment with lower water vapor pressure to establish equilibrium. Elevated temperatures can also accelerate this process by providing the energy needed for the water molecules to escape the crystal lattice.[1]

Q3: How can I visually identify efflorescence on my this compound hydrate crystals?

A3: Efflorescence typically manifests as a white, opaque, and powdery coating on the surface of the normally translucent, colorless crystals of this compound hydrate. The crystals may lose their sharp edges and become friable.

Q4: What is the impact of efflorescence on the quality and performance of this compound hydrate?

A4: Efflorescence directly changes the solid-state properties of the active pharmaceutical ingredient (API). The conversion from the hydrated to the anhydrous form can affect solubility, dissolution rate, and bioavailability.[2] In a formulation, this change can lead to inconsistencies in dosage and performance. The anhydrous form is also known to be very hygroscopic, meaning it will readily absorb moisture from the air, which can lead to further stability problems like clumping and degradation.[1]

Q5: What are the recommended storage conditions to prevent efflorescence?

A5: To prevent efflorescence, this compound hydrate should be stored in tightly sealed containers to maintain a stable microenvironment with sufficient humidity.[3] Storage at room temperature is generally acceptable, but exposure to heat should be avoided.[4] For long-term storage, consider using a humidity-controlled environment.

Troubleshooting Guide

Issue 1: My crystalline this compound hydrate appears powdery and opaque.
  • Problem: This is a classic sign of efflorescence, where the this compound hydrate has lost its water of crystallization.

  • Immediate Action:

    • Immediately transfer the affected product to a tightly sealed container to prevent further water loss.

    • Assess the extent of efflorescence. If it is minor and on the surface, the bulk material may still be usable for non-critical applications, but it is best to regenerate the material.

  • Solution/Prevention:

    • Rehydration/Recrystallization: If the material needs to be restored to its hydrated form, a recrystallization process can be employed. (See Experimental Protocol 1).

    • Storage: Always store this compound hydrate in well-sealed containers in an environment with controlled temperature and humidity. Avoid storing it in desiccators with strong drying agents.

Issue 2: Inconsistent results in dissolution or formulation studies.
  • Problem: This could be due to the use of partially or fully effloresced this compound hydrate. The anhydrous form has different physical properties than the hydrated form.

  • Immediate Action:

    • Halt experiments and re-evaluate the starting material for signs of efflorescence.

    • Use analytical methods to confirm the hydration state of your material. (See Experimental Protocol 2).

  • Solution/Prevention:

    • Material Qualification: Before use in any experiment, visually inspect the this compound hydrate for any signs of efflorescence.

    • Quantitative Analysis: For critical applications, quantify the water content using Karl Fischer titration to ensure it falls within the expected range for the monohydrate.[5]

    • Consistent Sourcing: Ensure consistent quality and handling of this compound hydrate from your supplier.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrate and its Anhydrous Form

PropertyThis compound Hydrate (C₁₀H₂₀O₂·H₂O)Anhydrous this compound (C₁₀H₂₀O₂)
Molar Mass 190.28 g/mol 172.27 g/mol [3]
Appearance Colorless, translucent crystalsWhite, crystalline powder[6]
Water Content (theoretical) ~9.47%0%
Melting Point ~120°C (in a closed pan)[1]~105°C (in an open pan)[1]
Solubility Slightly soluble in water; soluble in alcohol[7]More hygroscopic than the hydrate form[1]

Table 2: Thermal Analysis Data for this compound Hydrate

Analytical TechniqueObservationTemperature Range (°C)Interpretation
Thermogravimetric Analysis (TGA) Mass loss corresponding to one water molecule26 - 102°C[1]Dehydration of this compound hydrate to the anhydrous form.
Differential Scanning Calorimetry (DSC) - Open Pan Endotherm60 - 80°C[1]Desolvation (loss of water).
Differential Scanning Calorimetry (DSC) - Open Pan Endotherm~105°C[1]Melting of the anhydrous form.
Differential Scanning Calorimetry (DSC) - Closed Pan Endotherm~120°C[1]Melting of the intact this compound hydrate.

Experimental Protocols

Experimental Protocol 1: Recrystallization of Effloresced this compound Hydrate

This protocol describes a method to rehydrate this compound hydrate that has undergone efflorescence.

Objective: To convert anhydrous or partially anhydrous this compound hydrate back to its crystalline monohydrate form.

Materials:

  • Effloresced this compound hydrate

  • Ethanol (B145695) (95%)

  • Deionized water

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the effloresced this compound hydrate in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. The goal is to create a saturated solution.[8]

  • Addition of Water: While stirring the hot ethanol solution, slowly add deionized water until the solution becomes slightly turbid. The turbidity indicates the beginning of precipitation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a covered dish at room temperature, away from direct heat or drafts, until the solvent odor is gone. Do not use an oven, as this can cause efflorescence to recur.

Experimental Protocol 2: Characterization of this compound Hydrate Stability

This protocol outlines analytical methods to assess the hydration state and stability of this compound hydrate.

Objective: To determine if this compound hydrate has undergone efflorescence and to quantify its water content.

Methods:

  • Thermogravimetric Analysis (TGA):

    • Procedure: Heat a small sample of this compound hydrate from room temperature to 150°C at a rate of 10°C/min under a nitrogen atmosphere.[10]

    • Expected Result: A weight loss of approximately 9.0% to 10.0% between 60°C and 100°C indicates the presence of the monohydrate.[1][3] A significantly lower weight loss suggests partial or complete efflorescence.

  • Differential Scanning Calorimetry (DSC):

    • Procedure: Heat a sample in a sealed (closed) pan and another in an open pan from room temperature to 150°C.

    • Expected Result: In a closed pan, a single melting endotherm around 120°C should be observed for the hydrate.[1] In an open pan, an initial endotherm for dehydration will be followed by a melting endotherm for the anhydrous form around 105°C.[1] The presence of the anhydrous melting peak in a sample that should be the hydrate is indicative of efflorescence.

  • Karl Fischer Titration:

    • Procedure: Use a coulometric or volumetric Karl Fischer titrator to determine the water content of a known weight of this compound hydrate.[5]

    • Expected Result: The water content should be between 9.0% and 10.0% for pure this compound hydrate.[3] Values below this range confirm efflorescence.

Visualizations

Efflorescence_Process cluster_0 Initial State cluster_1 Triggering Condition cluster_2 Resulting State A Crystalline this compound Hydrate (C10H20O2·H2O) C Effloresced this compound Hydrate (Anhydrous C10H20O2 + H2O vapor) A->C Loss of H2O B Low Relative Humidity / Dry Air

Caption: Logical workflow of the efflorescence process in this compound hydrate.

Troubleshooting_Workflow Start Observe Powdery Crystals Check Is Efflorescence Suspected? Start->Check Analyze Confirm with TGA/DSC/ Karl Fischer Check->Analyze Yes End Use High-Quality Crystalline Hydrate Check->End No Recrystallize Perform Rehydration/ Recrystallization (Protocol 1) Analyze->Recrystallize Store Store in Tightly Sealed Container Recrystallize->Store Store->End

Caption: Troubleshooting workflow for addressing efflorescence.

References

Technical Support Center: Enhancing the Antiseptic Efficacy of Terpene Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antiseptic efficacy of terpene formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Poor aqueous solubility of terpenes. Terpenes are inherently lipophilic compounds with low water solubility.[1][2][3]- Emulsification: Create oil-in-water nanoemulsions to disperse terpenes in aqueous media. This can be achieved using high-pressure homogenization or microfluidization.[4][5] - Encapsulation: Utilize techniques like cyclodextrin (B1172386) inclusion complexes or liposomes to encapsulate terpene molecules, enhancing their stability and solubility.[6][7][8][9][10] - Co-solvents: Employ biocompatible co-solvents such as ethanol (B145695) or glycerol (B35011) to increase solubility, but be mindful of their potential impact on antimicrobial activity.
Inconsistent Minimum Inhibitory Concentration (MIC) results. - Inadequate dispersion of the terpene in the broth. - Volatilization of the terpene during incubation.[1][11] - Interaction of the terpene with plasticware (e.g., 96-well plates).- Use of a stabilizing agent: Incorporate a small amount of agar (B569324) (e.g., 0.15% w/v) in the broth to create a more stable emulsion and ensure better contact between the terpene and microorganisms.[12][13] - Seal plates: Use adhesive plate seals to minimize the evaporation of volatile terpenes during incubation. - Pre-coating plates: Pre-coat the wells of the microtiter plate with the terpene formulation before adding the microbial suspension.
Low recovery of sesquiterpenes during analysis. Sesquiterpenes are less volatile than monoterpenes and may not be efficiently detected by headspace gas chromatography (GC) methods.[14]- Liquid Injection GC: Utilize direct liquid injection instead of headspace sampling for GC analysis to ensure the detection of less volatile compounds.[14] - Solid-Phase Microextraction (SPME): Employ SPME with a suitable fiber coating to effectively capture and concentrate sesquiterpenes before GC analysis.[14]
Degradation of terpenes in topical formulations. Terpenes are susceptible to degradation by heat, light, and oxygen.[15][16]- Incorporate antioxidants: Add antioxidants like tocopherol (Vitamin E) to the formulation to prevent oxidative degradation. - Use protective packaging: Store formulations in opaque, airtight containers to shield them from light and oxygen.[16] - Low-temperature processing: Prepare formulations at lower temperatures to minimize thermal degradation of volatile terpenes.[2]

Frequently Asked Questions (FAQs)

Formulation and Stability

Q1: How can I improve the stability of my terpene formulation?

A1: To enhance stability, consider the following:

  • Encapsulation: Techniques like forming inclusion complexes with cyclodextrins can protect terpenes from degradation caused by heat, light, and oxygen.[6][7][8][9][10]

  • Nanoemulsions: Formulating terpenes into nanoemulsions can improve their physical stability and prevent phase separation in aqueous solutions.[4]

  • Proper Storage: Store your formulations in a cool, dark place in tightly sealed, opaque containers to minimize exposure to environmental factors that cause degradation.[11][16]

Q2: What is the recommended dilution for terpenes in a formulation?

A2: Terpenes are potent and should always be diluted. A general guideline is to start with a low concentration, typically between 1% and 5% of the total formulation, and adjust as needed based on your specific application and desired efficacy.[1][3][11]

Q3: Can I use terpenes in water-based products?

A3: Yes, but due to their poor water solubility, you will need to use a solubilization technique. Creating a nanoemulsion or using water-soluble terpene formulations, often achieved through encapsulation, is necessary for homogenous and stable water-based products.[2][3][17]

Antimicrobial Activity and Testing

Q4: How do terpenes exert their antiseptic effect?

A4: The primary mechanism of action for many terpenes is the disruption of the bacterial cell membrane.[18][19] Their lipophilic nature allows them to partition into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components and eventual cell death.[18][19] Some terpenes can also inhibit bacterial enzymes and interfere with protein synthesis.

Q5: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

A5:

  • MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20]

  • MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[20]

Q6: Why are my time-kill assay results not showing a bactericidal effect?

A6: A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in colony-forming units (CFU/mL) compared to the initial inoculum.[21] If you are not observing this, it could be that:

  • The terpene concentration is too low. Try testing at higher multiples of the MIC (e.g., 2x, 4x MIC).

  • The terpene exhibits bacteriostatic rather than bactericidal activity against the tested organism, meaning it inhibits growth but does not kill the bacteria.

  • The exposure time is insufficient. Extend the duration of the assay and include later time points for sampling.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Terpenes against Common Pathogenic Bacteria.

TerpeneStaphylococcus aureus (mg/mL)Escherichia coli (mg/mL)Salmonella enterica (mg/mL)
α-Pinene0.420 - 0.7470.421 - 0.7470.420 - 1.598
Limonene0.420 - 0.7470.421 - 0.7470.420 - 1.598
Myrcene0.420 - 0.7470.421 - 0.7470.420 - 1.598
Geraniol0.420 - 0.7470.421 - 0.7470.420 - 1.598
Linalool0.420 - 0.7470.421 - 0.7470.420 - 1.598
Nerol0.420 - 0.7470.421 - 0.7470.420 - 1.598
Terpineol0.420 - 0.7470.421 - 0.7470.420 - 1.598
Data synthesized from a study by Calo et al. (2018).[22]

Table 2: Synergistic Effects of Terpenes with Antibiotics against Mycobacterium tuberculosis.

TerpeneAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with Terpene (µg/mL)
S-LimoneneEthambutol160.475
S-LimoneneRifampicin160.237
S-LimoneneIsoniazid320.475
MyrceneRifampicin160.475
R-LimoneneRifampicin160.475
SabineneRifampicin160.237
Data from a study by Sieniawska et al. (2016).[23]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and modified for essential oils.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Terpene stock solution

  • Solvent/emulsifier (e.g., DMSO, Tween 80)

  • Sterile 0.15% (w/v) agar solution (optional, for stabilization)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare serial twofold dilutions of the terpene in CAMHB in the wells of a 96-well plate. If using a solvent, ensure the final concentration does not inhibit bacterial growth. If using the agar stabilization method, mix the terpene dilutions with the molten agar solution before dispensing.[12][13]

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the terpene dilutions.

  • Include a positive control (broth + inoculum, no terpene) and a negative control (broth only).

  • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the terpene that completely inhibits visible bacterial growth. If using resazurin, the MIC is the lowest concentration where no color change (from blue to pink) is observed.

Time-Kill Curve Assay

This assay determines the rate of bacterial killing by an antimicrobial agent.[21][24]

Materials:

  • Sterile culture tubes

  • CAMHB

  • Standardized bacterial inoculum

  • Terpene formulation at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Prepare culture tubes with CAMHB containing the desired concentrations of the terpene formulation. Include a growth control tube without the terpene.

  • Inoculate each tube with the bacterial suspension to a final density of ~5 x 10^5 CFU/mL.

  • Incubate all tubes at 37°C, with shaking if required for the specific bacterium.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[24]

  • Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.

  • Plate a specific volume of each dilution onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on the plates and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL against time to generate the time-kill curves.

Mandatory Visualization

Antimicrobial_Mechanism_of_Terpenes Terpenes Terpenes BacterialCell Bacterial Cell Terpenes->BacterialCell Interact with CellMembrane Cell Membrane Terpenes->CellMembrane Partition into EnzymeInhibition Enzyme Inhibition Terpenes->EnzymeInhibition Inhibit ProteinSynthesis Inhibition of Protein Synthesis Terpenes->ProteinSynthesis Inhibit MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption IncreasedPermeability Increased Permeability MembraneDisruption->IncreasedPermeability Leakage Leakage of Intracellular Components (Ions, ATP, etc.) IncreasedPermeability->Leakage CellDeath Cell Death Leakage->CellDeath EnzymeInhibition->CellDeath ProteinSynthesis->CellDeath

Caption: Proposed antimicrobial mechanisms of action for terpenes.

Experimental_Workflow_MIC_Assay Start Start PrepareDilutions Prepare Serial Dilutions of Terpene Formulation Start->PrepareDilutions PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum InoculatePlate Inoculate 96-Well Plate PrepareDilutions->InoculatePlate PrepareInoculum->InoculatePlate Incubate Incubate at 37°C for 18-24 hours InoculatePlate->Incubate ReadResults Read MIC Results (Visual or Spectrophotometric) Incubate->ReadResults End End ReadResults->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Troubleshooting_Logic_Solubility Problem Poor Terpene Solubility AqueousMedia Is the formulation aqueous-based? Problem->AqueousMedia Nanoemulsion Use Nanoemulsion AqueousMedia->Nanoemulsion Yes Encapsulation Use Encapsulation (e.g., Cyclodextrins) AqueousMedia->Encapsulation Yes OilBased Is the formulation oil-based? AqueousMedia->OilBased No Solution Solubility Improved Nanoemulsion->Solution Encapsulation->Solution CoSolvent Consider Co-solvents OilBased->CoSolvent Yes OilBased->Solution No (Re-evaluate) OptimizeRatio Optimize Terpene-to-Oil Ratio CoSolvent->OptimizeRatio OptimizeRatio->Solution

Caption: Logical troubleshooting flow for addressing poor terpene solubility.

References

Validation & Comparative

A Comparative Analysis of Terpin Hydrate and Guaifenesin as Expectorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of terpin hydrate (B1144303) and guaifenesin (B1672422), two compounds that have been used as expectorants. The analysis focuses on their mechanisms of action, supported by available experimental data, to inform research and drug development in the field of respiratory therapeutics.

Introduction

Expectorants are a class of drugs aimed at enhancing the clearance of mucus from the airways, a crucial physiological process that is often impaired in respiratory diseases such as bronchitis, cystic fibrosis, and chronic obstructive pulmonary disease (COPD). This guide examines two such agents: this compound hydrate, a derivative of turpentine (B1165885), and guaifenesin, a glyceryl guaiacolate ether. While both have been used to loosen phlegm and relieve chest congestion, the level of scientific evidence supporting their efficacy and elucidating their mechanisms of action differs significantly.

This compound hydrate, a once-common ingredient in cough medicines, was largely removed from the U.S. market in the 1990s by the Food and Drug Administration (FDA) due to a lack of sufficient evidence for its safety and effectiveness.[1][2] Guaifenesin, conversely, remains the only expectorant legally marketed in the United States under the FDA's Over-the-Counter (OTC) Monograph for expectorants.[3] This comparative analysis will delve into the scientific underpinnings of each compound, presenting the available data to facilitate a clear understanding of their properties.

Mechanism of Action

The primary function of an expectorant is to increase the volume and reduce the viscosity of respiratory secretions, thereby promoting their removal through ciliary action and coughing.[4] this compound hydrate and guaifenesin are believed to achieve this through distinct, though not entirely dissimilar, mechanisms.

This compound Hydrate

The proposed mechanism of action for this compound hydrate is a direct stimulation of the bronchial secretory cells in the lower respiratory tract.[1][2] This stimulation is thought to increase the production of lower-viscosity respiratory fluids, effectively liquefying the mucus.[2][5] Additionally, a mild antiseptic effect on the pulmonary parenchyma has been suggested.[1] However, detailed molecular signaling pathways for this compound hydrate's action on bronchial secretory cells are not well-documented in contemporary scientific literature.

Guaifenesin

Guaifenesin is understood to have a dual mechanism of action. The first is an indirect neural reflex, often termed the "gastro-pulmonary reflex." Oral administration of guaifenesin is thought to irritate vagal afferent nerves in the gastric mucosa, which in turn stimulates efferent parasympathetic nerve activity, leading to increased secretion of a less viscous fluid from the submucosal glands in the respiratory tract.[3]

The second, and more recently elucidated, mechanism is a direct action on airway epithelial cells. In vitro studies have demonstrated that guaifenesin can directly modulate the production and properties of mucus. Specifically, it has been shown to decrease the production of MUC5AC, a major gel-forming mucin, which leads to a reduction in mucus viscoelasticity.[3] This direct action also appears to enhance mucociliary transport.[3]

Comparative Efficacy: A Review of the Evidence

A significant disparity exists in the quality and quantity of clinical and experimental data available for this compound hydrate and guaifenesin.

This compound Hydrate: Limited Quantitative Data

Evidence for the efficacy of this compound hydrate is largely historical and anecdotal. One German study from 1976 reported that a parenteral treatment containing a standardized oxidation product of oil of turpentine and this compound hydrate reduced sputum viscosity in patients with chronic obstructive lung diseases.[4] However, this study was on a combination product, making it difficult to attribute the effects solely to this compound hydrate. Modern, randomized, placebo-controlled clinical trials specifically evaluating the efficacy of this compound hydrate as a single agent are lacking.

Guaifenesin: A More Robust Evidence Base

Guaifenesin has been the subject of numerous clinical studies, although some have yielded conflicting results. Several studies have demonstrated that guaifenesin can reduce sputum viscosity and surface tension, and improve the ease of expectoration in patients with chronic bronchitis.[1] More recent in vitro studies using human airway epithelial cells have provided quantitative data on its effects on mucus properties. For instance, at clinically relevant concentrations, guaifenesin has been shown to significantly decrease MUC5AC production and reduce both the elastic (G') and viscous (G'') moduli of mucus.[3] However, it is important to note that some clinical trials in patients with acute upper respiratory tract infections have not found a significant effect of guaifenesin on sputum volume or properties compared to placebo.[4]

Data Presentation

The following tables summarize the available quantitative data for this compound hydrate and guaifenesin. The scarcity of data for this compound hydrate is a key finding of this comparative analysis.

Table 1: Effect on Sputum Viscosity

CompoundStudy PopulationDosage and AdministrationKey Findings
This compound Hydrate (in combination)23 patients with chronic obstructive lung diseasesParenteral treatment with a combination of oxidized oil of turpentine and this compound hydrate for one weekReduced sputum viscosity.[4]
Guaifenesin Patients with chronic bronchitis190 mg syrup daily for 15 daysReduction in the volume and viscosity of sputum.[1]
Guaifenesin Adolescents and adults with acute respiratory tract infections1200 mg extended-release tablets twice daily for one weekNo significant difference in sputum viscosity compared to placebo (P = 0.45).[4]

Table 2: In Vitro Effects on Mucus Properties (Guaifenesin)

ParameterExperimental ModelGuaifenesin ConcentrationKey Findings
MUC5AC Production Differentiated human airway epithelial cellsClinically relevant concentrationsSignificant decrease in MUC5AC production.[3]
Mucus Viscoelasticity Differentiated human airway epithelial cellsClinically relevant concentrationsSignificant decrease in mucus viscosity and elasticity.[3]
Mucociliary Clearance Differentiated human airway epithelial cellsClinically relevant concentrationsEnhanced mucociliary transport.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of expectorants.

Measurement of Sputum Viscoelasticity (Rheology)

This protocol is essential for quantifying the physical properties of mucus and assessing the effects of expectorants.

Objective: To measure the elastic (G') and viscous (G'') moduli of sputum samples.

Methodology:

  • Sample Collection: Collect spontaneous or induced sputum in a sterile container.

  • Homogenization: To ensure consistency, gently vortex the sputum sample.

  • Measurement: Use a rheometer (e.g., cone-and-plate or parallel-plate) to perform oscillatory shear measurements.

  • Procedure: Apply a small, oscillating stress or strain to the sample across a range of frequencies.

  • Data Analysis: The instrument's software calculates G' and G'', which represent the solid-like (elastic) and liquid-like (viscous) properties of the mucus, respectively.

In Vitro MUC5AC Mucin Measurement

This assay quantifies the amount of the key gel-forming mucin, MUC5AC, in cell culture supernatants or lysates.

Objective: To determine the concentration of MUC5AC protein.

Methodology:

  • Cell Culture: Culture human bronchial epithelial cells at an air-liquid interface to induce differentiation into a mucociliary epithelium.

  • Treatment: Treat the differentiated cells with the test compound (e.g., guaifenesin) in the basolateral medium.

  • Sample Collection: Collect apical secretions and/or cell lysates.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a microtiter plate with a capture antibody specific for MUC5AC.

    • Add samples and standards to the wells and incubate.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the MUC5AC concentration in the samples by comparing their absorbance to a standard curve.

In Vivo Animal Models of Bronchitis

Animal models are valuable for studying the pathophysiology of respiratory diseases and for the preclinical evaluation of new therapies.

Objective: To induce a state of chronic bronchitis in an animal model to test the efficacy of expectorants.

Methodology:

  • Animal Selection: Common models include rats, mice, and guinea pigs.

  • Induction of Bronchitis:

    • Inhalation Exposure: Expose animals to irritants such as sulfur dioxide, tobacco smoke, or lipopolysaccharide (LPS).

    • Intratracheal Instillation: Directly introduce substances like elastase into the trachea to induce inflammation and mucus hypersecretion.

  • Treatment: Administer the test expectorant (e.g., this compound hydrate or guaifenesin) via a relevant route (e.g., oral gavage).

  • Assessment of Efficacy:

    • Histology: Examine lung tissue for changes in goblet cell number and airway inflammation.

    • Bronchoalveolar Lavage (BAL): Analyze BAL fluid for inflammatory cell counts and cytokine levels.

    • Mucus Secretion: Measure the volume and composition of respiratory tract fluid.

Visualizations

The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for evaluating expectorants.

G cluster_guaifenesin Guaifenesin Mechanism of Action cluster_indirect Indirect Pathway (Gastro-Pulmonary Reflex) cluster_direct Direct Pathway Guaifenesin Guaifenesin Gastric Mucosa Gastric Mucosa Guaifenesin->Gastric Mucosa Airway Epithelial Cells Airway Epithelial Cells Guaifenesin->Airway Epithelial Cells Vagal Afferent Nerves Vagal Afferent Nerves Gastric Mucosa->Vagal Afferent Nerves Irritation CNS CNS Vagal Afferent Nerves->CNS Stimulation Vagal Efferent Nerves Vagal Efferent Nerves CNS->Vagal Efferent Nerves Parasympathetic Stimulation Submucosal Glands Submucosal Glands Vagal Efferent Nerves->Submucosal Glands Stimulation Increased Fluid Secretion Increased Fluid Secretion Submucosal Glands->Increased Fluid Secretion Leads to Reduced MUC5AC Production Reduced MUC5AC Production Airway Epithelial Cells->Reduced MUC5AC Production Direct Action Decreased Mucus Viscoelasticity Decreased Mucus Viscoelasticity Reduced MUC5AC Production->Decreased Mucus Viscoelasticity Results in Enhanced Mucociliary Clearance Enhanced Mucociliary Clearance Decreased Mucus Viscoelasticity->Enhanced Mucociliary Clearance Facilitates

Caption: Proposed dual mechanism of action for guaifenesin.

G cluster_workflow Experimental Workflow for Expectorant Evaluation cluster_invitro In Vitro Assays cluster_animal In Vivo Studies cluster_clinical Human Studies In Vitro Studies In Vitro Studies Human Airway Epithelial Cell Culture Human Airway Epithelial Cell Culture In Vitro Studies->Human Airway Epithelial Cell Culture Animal Models Animal Models Induction of Bronchitis Induction of Bronchitis Animal Models->Induction of Bronchitis Clinical Trials Clinical Trials Patient Recruitment Patient Recruitment Clinical Trials->Patient Recruitment MUC5AC ELISA MUC5AC ELISA Human Airway Epithelial Cell Culture->MUC5AC ELISA Mucus Rheology Mucus Rheology Human Airway Epithelial Cell Culture->Mucus Rheology Mucociliary Clearance Assay Mucociliary Clearance Assay Human Airway Epithelial Cell Culture->Mucociliary Clearance Assay Treatment with Expectorant Treatment with Expectorant Induction of Bronchitis->Treatment with Expectorant Efficacy Assessment Efficacy Assessment Treatment with Expectorant->Efficacy Assessment Histopathology Histopathology Efficacy Assessment->Histopathology BAL Fluid Analysis BAL Fluid Analysis Efficacy Assessment->BAL Fluid Analysis Randomized Dosing Randomized Dosing Patient Recruitment->Randomized Dosing Sputum Analysis Sputum Analysis Randomized Dosing->Sputum Analysis Viscoelasticity Measurement Viscoelasticity Measurement Sputum Analysis->Viscoelasticity Measurement Volume Measurement Volume Measurement Sputum Analysis->Volume Measurement

Caption: A generalized experimental workflow for the evaluation of expectorants.

Conclusion

This comparative analysis highlights a significant gap in the scientific literature regarding the efficacy and mechanism of action of this compound hydrate as an expectorant, especially when compared to the more extensively studied guaifenesin. While both compounds are purported to increase the volume and decrease the viscosity of respiratory mucus, the evidence base for guaifenesin is considerably more robust, with data from both in vitro and clinical studies supporting its dual mechanism of action.

The historical use of this compound hydrate and its subsequent removal from the U.S. market underscore the importance of rigorous scientific validation for all therapeutic agents. For researchers and drug development professionals, the case of this compound hydrate serves as a reminder of the need for well-controlled studies to establish both safety and efficacy. Conversely, the ongoing research into the direct cellular effects of guaifenesin offers a promising avenue for the development of more targeted and effective mucoactive drugs. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in the action of secretagogue expectorants to pave the way for novel therapeutic strategies for a range of respiratory diseases.

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for Terpin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of terpin and related terpenes against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. The objective is to present an objective overview of the performance of each method, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

At a Glance: A Paradigm Shift in this compound Analysis

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) has long been the gold standard for the analysis of volatile compounds like terpenes, including this compound.[1][2][3] Its high separation efficiency for volatile analytes makes it a robust and reliable technique. However, the landscape of analytical chemistry is evolving, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is emerging as a powerful alternative for terpene analysis.[1] This is particularly true for less volatile terpenes or when simultaneous analysis of a broader range of analytes with varying polarities and volatilities is required.[1]

The novel LC-MS/MS method offers the potential for high sensitivity and selectivity, often with simpler sample preparation and faster analysis times compared to traditional GC-MS methods. This guide will delve into the validation parameters of both methodologies to provide a clear comparison of their capabilities.

Quantitative Performance Comparison

The following tables summarize the validation parameters for a traditional GC-MS method and a novel LC-MS/MS method for the quantification of this compound and other representative terpenes. The data presented is a compilation from various validated methods to provide a representative comparison.

Table 1: Validation Parameters for Traditional GC-MS Method

ParameterThis compound Hydrate & Representative Terpenes
Linearity (R²) > 0.99
Accuracy (% Recovery) 90-110%
Precision (% RSD) < 15%
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mL

Table 2: Validation Parameters for Novel LC-MS/MS Method

ParameterThis compound & Representative Terpenes
Linearity (R²) > 0.995
Accuracy (% Recovery) 95-105%
Precision (% RSD) < 10%
Limit of Detection (LOD) 0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.03 - 1.5 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of this compound using both traditional GC-MS and the novel LC-MS/MS method.

Traditional Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of terpenes in various matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., hexane, ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the solid and liquid phases.

  • Carefully transfer the supernatant to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a modern approach for the sensitive and selective quantification of this compound.

1. Sample Preparation (Dilute-and-Shoot):

  • Accurately weigh 10 mg of the homogenized sample into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of methanol (B129727) and vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start at 30% B, hold for 1 minute.

    • Increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Temperature: 500°C.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and other target terpenes will be monitored for quantification.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical processes, the following diagrams outline the experimental workflows and the logical comparison between the two methods.

Experimental_Workflow cluster_GCMS Traditional GC-MS Workflow cluster_LCMSMS Novel LC-MS/MS Workflow Sample_GC Sample Extraction_GC Liquid-Liquid Extraction Sample_GC->Extraction_GC Solvent Analysis_GC GC-MS Analysis Extraction_GC->Analysis_GC Data_GC Data Processing Analysis_GC->Data_GC Sample_LC Sample Extraction_LC Dilute-and-Shoot Sample_LC->Extraction_LC Solvent Analysis_LC LC-MS/MS Analysis Extraction_LC->Analysis_LC Data_LC Data Processing Analysis_LC->Data_LC

Caption: A comparison of the experimental workflows for this compound quantification.

Method_Comparison cluster_GCMS cluster_LCMSMS Method Analytical Method for this compound Quantification GCMS GC-MS Principle: Separation of volatile compounds Strengths: Robust for volatiles, Established methodology Limitations: Thermal degradation risk, Derivatization may be needed Method->GCMS LCMSMS LC-MS/MS Principle: High-selectivity mass-based detection Strengths: High sensitivity & selectivity, No derivatization, Suitable for a wider range of analytes Limitations: Matrix effects can be more pronounced Method->LCMSMS

Caption: Key principles and characteristics of GC-MS versus LC-MS/MS.

Conclusion

The choice between the traditional GC-MS and the novel LC-MS/MS method for this compound quantification depends on the specific requirements of the analysis.

GC-MS remains a reliable and robust technique, particularly for the analysis of volatile terpenes in less complex matrices. Its extensive libraries and established protocols make it a workhorse in many laboratories.

The novel LC-MS/MS method , however, presents significant advantages in terms of sensitivity, selectivity, and speed. For researchers requiring very low detection limits, high throughput, or the simultaneous analysis of this compound alongside less volatile or thermally labile compounds, the LC-MS/MS approach is a superior choice. The simplified sample preparation also reduces the potential for analytical error and improves overall efficiency.

Ultimately, the validation data presented in this guide demonstrates that the novel LC-MS/MS method is not only a viable alternative but, in many aspects, a more powerful tool for the accurate and precise quantification of this compound in various applications, from pharmaceutical quality control to advanced research.

References

Comparing the bioactivity of a-terpineol and terpin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Bioactivities of α-Terpineol and Terpin-4-ol for Researchers and Drug Development Professionals.

This guide provides a comprehensive comparison of the bioactive properties of two closely related monoterpenoid alcohols, α-terpineol and this compound-4-ol. Both are major constituents of various essential oils, notably from Melaleuca alternifolia (tea tree), and have garnered significant interest for their therapeutic potential. This document summarizes key experimental data on their antimicrobial, anti-inflammatory, antioxidant, and anticancer activities to assist researchers in evaluating their respective merits for further investigation and drug development.

Antimicrobial Activity

Both α-terpineol and this compound-4-ol exhibit broad-spectrum antimicrobial properties, although this compound-4-ol is generally considered the more potent agent and is the primary antimicrobial component of tea tree oil.[1] Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Comparative Antimicrobial Activity (MIC/MBC)

Organism Compound Concentration (% v/v) Concentration (µL/mL) Result Citation
Staphylococcus aureus α-Terpineol - 1.56 MIC [2]
- 3.13 MBC [2]
Staphylococcus aureus This compound-4-ol 0.25 - MIC [3][4]
0.5 - MBC [3][4]
Escherichia coli α-Terpineol - 0.78 MIC & MBC [2][5][6]
Escherichia coli O157:H7 α-Terpineol 0.8 - ~5.6 log reduction in 1h [7]
Legionella pneumophila This compound-4-ol 0.06 - 0.125 - MIC [8]
0.25 - 0.5 - MBC [8]

| Candida albicans (Azole-resistant strains) | this compound-4-ol | 0.015 - 0.06 | - | MIC |[1] |

Note: Direct comparison is challenging due to variations in experimental conditions and reporting units across studies. This compound-4-ol consistently shows lower MIC values, indicating higher potency.

Experimental Protocol: Broth Microdilution for MIC/MBC Determination

This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC).[9][10][11]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound (α-terpineol or this compound-4-ol) is serially diluted in broth in a 96-well microtiter plate. An emulsifier like Tween 80 may be used to aid solubility.[2]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[2]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound where no visible turbidity or growth is observed.[12]

  • MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar (B569324) plate.[10]

  • MBC Reading: After incubation, the lowest concentration that results in a ≥99.9% reduction in the initial inoculum is determined as the MBC.[4]

G Workflow: Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of α-terpineol / this compound-4-ol in a 96-well plate B->C D Incubate plate (e.g., 37°C for 24h) C->D E Read plate for visible growth (Turbidity) D->E F Visible Growth? E->F G Determine MIC: Lowest concentration with no growth F->G No H Sub-culture from clear wells onto agar plates F->H Yes (in lower conc.) G->H I Incubate agar plates H->I J Count colonies and determine MBC: Lowest concentration with ≥99.9% killing I->J

Caption: Workflow for MIC and MBC Determination.

Anti-inflammatory Activity

Both compounds demonstrate significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. α-Terpineol has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[13][14][15]

Table 2: Comparative Anti-inflammatory Effects

Mediator/Target Compound Effect Model System Citation
Nitric Oxide (NO) α-Terpineol Inhibition of LPS-induced production (1-100 µg/mL) Murine Macrophages [16][17]
TNF-α α-Terpineol Inhibition of production/effects LPS-stimulated macrophages / Carrageenan-induced hypernociception in mice [16][17][18]
IL-6 α-Terpineol Inhibition of production Epithelial buccal cells [19]
NF-κB Pathway α-Terpineol Inhibition of TNFα-induced translocation into the nucleus HeLa cells [13][14]

| General Inflammation | this compound-4-ol | Dose-dependent antioxidant effect comparable to piroxicam (B610120) in a murine arthritis model | Murine Arthritis Model |[1] |

Note: Data for α-terpineol is more extensively focused on specific molecular targets, while available data for this compound-4-ol highlights its in vivo efficacy.

Experimental Protocol: LPS-Induced Nitrite (B80452) Production in Macrophages

This in vitro assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (a key inflammatory mediator) by macrophages stimulated with lipopolysaccharide (LPS).[16][17]

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates until they reach appropriate confluency.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (α-terpineol or this compound-4-ol) for a short period (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated (e.g., for 24 hours).

  • Nitrite Measurement: The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

  • Quantification: The absorbance is measured at approximately 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve. A decrease in nitrite levels in treated wells compared to LPS-only wells indicates anti-inflammatory activity.

G Signaling Pathway: α-Terpineol Anti-inflammatory Action LPS Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50/p65 IκBα NFkB_active NF-κB (p50/p65) (Active) NFkB_complex->NFkB_active IκBα degradation releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Transcription->Mediators Upregulates Terpineol α-Terpineol Terpineol->IKK Inhibits Terpineol->NFkB_active Inhibits Translocation G Workflow: DPPH Antioxidant Assay A Prepare DPPH working solution (Purple radical) C Mix compound with DPPH solution A->C B Prepare serial dilutions of test compound & positive control B->C D Incubate in the dark (e.g., 30 minutes) C->D E Antioxidant reduces DPPH (Purple -> Yellow) D->E F Measure absorbance at ~517 nm E->F G Calculate % Scavenging Activity Determine IC50 Value F->G G Workflow: MTT Cytotoxicity Assay A Seed cancer cells in a 96-well plate B Incubate overnight to allow cell adherence A->B C Treat cells with various concentrations of test compound B->C D Incubate for a set duration (e.g., 24-72 hours) C->D E Add MTT reagent to each well D->E F Incubate for ~4 hours (Viable cells convert yellow MTT to purple formazan) E->F G Add solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals F->G H Measure absorbance at ~570 nm G->H I Calculate % Cell Viability Determine IC50 Value H->I

References

A Comparative Guide to the Efficacy of Acid Catalysts in Terpin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of terpin, predominantly as this compound hydrate (B1144303), via the acid-catalyzed hydration of α-pinene from turpentine (B1165885), is a cornerstone reaction in the fragrance and pharmaceutical industries. The choice of acid catalyst profoundly influences reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of various acid catalysts, supported by experimental data, to assist researchers and drug development professionals in catalyst selection and process optimization.

Comparative Performance of Acid Catalysts

The efficacy of different acid catalysts is evaluated based on reaction yield, temperature, and duration. The following table summarizes quantitative data from various studies on this compound and terpineol (B192494) synthesis.

Catalyst SystemStarting MaterialTemperature (°C)Time (h)Yield/ConversionSelectivityReference
Mineral Acids
30% Sulfuric Acid (H₂SO₄)α-PineneRoom Temp.9033% Yield (this compound Hydrate)N/A[1]
Sulfuric Acid (in sawdust)TurpentineRoom Temp.3-4 weeks50-60% Conversion (this compound Hydrate)N/A[2]
27% Nitric Acid (HNO₃)Turpentine25-3036High Yield (460 parts product from 500 parts reactant)N/A[3]
Organic & Composite Acids
Tartaric Acid + Boric Acidα-Pinene20-255088% Molar Yield (this compound Hydrate)N/A[4]
Benzenesulphonic AcidTurpentine16-3590+>33% Yield (this compound Hydrate)N/A[1]
Composite Acids (for Terpineol)
Citric Acid + Phosphoric Acid + Acetic Acidα-Pinene7012-15≥96% Conversion≥48.1% (α-Terpineol)[5][6]
Mandelic Acid + Boric Acidα-Pinene605096.1% Conversion55.5% (Terpineol)[4]
Formic Acid + Sulfuric AcidTurpentine85654% Yield (α-Terpineol)N/A[7]

Note: The synthesis of terpineol often proceeds through the formation of this compound hydrate as an intermediate. Data for terpineol synthesis is included to provide a broader context of acid catalyst applications in turpentine valorization.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections outline protocols for this compound synthesis using different catalytic systems.

Synthesis Using a Tartaric Acid–Boric Acid Composite Catalyst

This method represents a high-yield synthesis of this compound hydrate under mild conditions.

  • Reactants and Materials:

    • α-Pinene (50 g)

    • Water (70 g)

    • Tartaric Acid (35 g)

    • Boric Acid (28 g)

    • 2 M Sodium Hydroxide (NaOH) for neutralization

    • Reaction flask with electric stirring

  • Procedure:

    • Combine 50 g of α-pinene, 70 g of water, 35 g of tartaric acid, and 28 g of boric acid in the reaction flask.[4]

    • Stir the mixture at 500 rpm.[4]

    • Maintain the reaction temperature at 20–25 °C for 50 hours.[4]

    • After the reaction period, pour the product into a beaker and allow it to crystallize at room temperature.[4]

    • Collect the this compound hydrate crystals via filtration.

    • Neutralize the crude crystals with a 2 M NaOH solution.[4]

    • Wash the neutralized crystals, filter, and dry to obtain the final this compound hydrate product.[4]

Traditional Synthesis Using Sulfuric Acid

Sulfuric acid is a conventional but effective catalyst for this transformation. The process often requires an emulsifier or a solid support to manage the biphasic nature of the reaction.

  • Reactants and Materials:

    • Spirits of Turpentine (125 gallons)

    • Sawdust or other inert absorbent material (350 pounds)

    • Diluted Sulfuric Acid (approx. 1750 pounds)[2]

    • Large mixing vats

  • Procedure:

    • In a suitable vat, mix 125 gallons of turpentine with 350 pounds of sawdust until the oil is properly absorbed.[2]

    • Add approximately 1750 pounds of diluted sulfuric acid to the mixture.[2]

    • Mix thoroughly until a uniform mass is obtained.

    • Allow the mixture to macerate at ordinary temperature for three to four weeks. During this period, this compound hydrate crystals will form within the sawdust matrix.[2]

    • The product is then extracted from the sawdust, and the remaining acid and unreacted oil are removed.[2]

One-Pot Synthesis of Terpineol via an AHA Composite Catalyst

This protocol details the direct conversion of α-pinene to terpineol, where this compound hydrate is a key intermediate. This method showcases the use of a multi-component acid system.

  • Reactants and Materials:

    • α-Pinene

    • Acetic Acid

    • Water

    • Citric Acid

    • Phosphoric Acid

    • Reaction vessel with temperature control

  • Procedure:

    • Prepare a reaction mixture with a mass ratio of α-pinene:acetic acid:water:citric acid:phosphoric acid of 1:2.5:1:0.1:0.05.[5][6]

    • Heat the reaction mixture to 70 °C.[5][6]

    • Maintain the reaction for 12–15 hours under stirring.[5][6]

    • Upon completion, the resulting product is primarily α-terpineol, which can be isolated and purified using standard techniques such as distillation. The conversion of α-pinene is reported to be ≥96% with a selectivity for α-terpineol of ≥48.1%.[5][6]

Visualizing the Process and Mechanism

General Experimental Workflow

The following diagram illustrates the typical steps involved in the laboratory synthesis and purification of this compound hydrate.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_purification Product Isolation & Purification Reactants α-Pinene/Turpentine + Water Mixing Combine & Mix in Reaction Vessel Reactants->Mixing Catalyst Acid Catalyst (e.g., H₂SO₄, Tartaric/Boric) Catalyst->Mixing Reaction Controlled Temperature & Time Mixing->Reaction Crystallization Crystallization Reaction->Crystallization Filtration Filtration Crystallization->Filtration Neutralization Neutralization (e.g., with NaOH) Filtration->Neutralization Drying Drying Neutralization->Drying FinalProduct Pure this compound Hydrate Drying->FinalProduct

Caption: General workflow for acid-catalyzed this compound hydrate synthesis.

Acid-Catalyzed Hydration Mechanism of α-Pinene

The reaction proceeds via a well-established carbocation mechanism. The acid catalyst protonates the double bond in α-pinene, leading to a cascade of events culminating in the formation of the diol, this compound hydrate.

G A α-Pinene B Protonation (H⁺ from Acid) A->B + H⁺ C Pinanyl Carbocation B->C D Carbocation Rearrangement C->D E Terpinyl Carbocation D->E F Nucleophilic Attack by H₂O E->F + H₂O G Intermediate F->G H Second Hydration & Deprotonation G->H + H₂O - H⁺ I This compound Hydrate (Final Product) H->I

Caption: Simplified mechanism of α-pinene hydration to this compound hydrate.

References

In-vitro comparison of the antimicrobial properties of terpineols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Vitro Comparative Analysis of the Antimicrobial Properties of Terpineols

This guide provides a comparative overview of the in-vitro antimicrobial properties of various terpineol (B192494) isomers. The information is intended for researchers, scientists, and drug development professionals interested in the potential of these naturally occurring compounds as antimicrobial agents. The data presented is compiled from peer-reviewed studies and is supplemented with detailed experimental protocols for reproducibility.

Data Summary

The antimicrobial efficacy of different terpineols is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[1][2] The following tables summarize the reported MIC and MBC values for various terpineol isomers against a range of pathogenic bacteria.

Terpineol IsomerTest OrganismMIC (mg/mL)MBC (mg/mL)Reference
α-TerpineolShigella flexneri0.7661.531[3]
Terpinen-4-olShigella flexneri0.7661.531[3]
δ-TerpineolShigella flexneri0.7803.125[3]
Terpineol (unspecified)Test OrganismMIC₅₀ (mg/mL)MBC (mg/mL)Reference
TerpineolStaphylococcus aureus0.420 - 0.7473.432[4][5]
TerpineolEscherichia coli0.421 - 0.7473.432[4][5]
TerpineolSalmonella enterica0.420 - 1.5983.432[4][5]
α-TerpineolTest OrganismMIC (μL/mL)MBC (μL/mL)Reference
α-TerpineolEscherichia coli0.780.78[6]
α-TerpineolSalmonella enteritidis1.563.13[6]
α-TerpineolStaphylococcus aureus1.563.13[6]
α-TerpineolTest OrganismMIC (%)Reference
α-TerpineolEscherichia coli O157:H70.6[7]
α-TerpineolSerratia liquefaciens0.6[7]
α-TerpineolCarnobacterium divergens0.6[7]
α-TerpineolListeria innocua0.6[7]
α-TerpineolStaphylococcus aureus0.7[7]
α-TerpineolSalmonella Typhimurium0.7[7]
α-TerpineolShewanella putrefaciens>2[7]

Mechanism of Action

Studies suggest that the primary antimicrobial mechanism of terpineols involves the disruption of the bacterial cell membrane and wall.[3][8] This leads to increased membrane permeability, leakage of intracellular components such as nucleic acids and proteins, and ultimately, cell death.[3][8][9] The presence of a hydroxyl group in the structure of terpineols is believed to be crucial for their antimicrobial activity, as it can form hydrogen bonds with the active sites of cellular enzymes, leading to their inactivation.[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[2][11][12]

Materials:

  • Test terpineols

  • Sterile Mueller-Hinton Broth (MHB) or other suitable liquid growth medium[13]

  • Bacterial strains for testing

  • Sterile 96-well microtiter plates[13]

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Terpineol Dilutions: A stock solution of the terpineol is prepared and then serially diluted in the broth medium to achieve a range of concentrations.[11][13] Typically, twofold serial dilutions are prepared directly in the wells of a 96-well plate.[13]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending 3-5 isolated colonies from a fresh agar (B569324) plate (18-24 hours old) in a sterile saline solution.[14] The suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[14] This is then further diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[2][11]

  • Inoculation: Each well of the microtiter plate containing the serially diluted terpineol is inoculated with the standardized bacterial suspension.[2] A positive control well (broth and inoculum without terpineol) and a negative control well (broth only) are also included.[13]

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 18-24 hours.[2][14]

  • Interpretation: After incubation, the MIC is determined as the lowest concentration of the terpineol that completely inhibits visible bacterial growth (i.e., the well remains clear).[11]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC has been determined to ascertain whether the antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[1]

Procedure:

  • Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well of the microtiter plate that showed no visible growth.

  • This aliquot is then subcultured onto a fresh, antimicrobial-free agar plate.

  • The plates are incubated at the appropriate temperature and duration for the test organism.

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][15]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_agent Prepare Terpineol Stock Solution serial_dilution Perform Serial Dilutions of Terpineol in 96-well Plate prep_agent->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (18-24h, 35°C) inoculate_plate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture Subculture from Clear MIC Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Proposed Mechanism of Terpineol Antimicrobial Action

G cluster_terpineol Terpineol cluster_bacteria Bacterial Cell cluster_effect Antimicrobial Effect terpineol Terpineol (e.g., α-terpineol) disruption Disruption of Cell Wall & Membrane Integrity terpineol->disruption cell_wall Cell Wall cell_wall->disruption cell_membrane Cell Membrane cell_membrane->disruption cytoplasm Cytoplasm (Proteins, Nucleic Acids) leakage Leakage of Intracellular Contents cytoplasm->leakage permeability Increased Permeability disruption->permeability permeability->leakage death Cell Death leakage->death

Caption: Terpineol's Disruption of Bacterial Cell Integrity.

References

Cross-Validation of Terpene Analysis: A Comparative Guide for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of terpenes is critical for ensuring product quality, understanding therapeutic potential, and meeting regulatory requirements. This guide provides an objective comparison of the two primary analytical techniques for terpene profiling—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—supported by experimental data and detailed methodologies. Furthermore, it explores the importance of inter-laboratory cross-validation through proficiency testing to ensure consistency and reliability of results across different settings.

At a Glance: GC-MS vs. HPLC for Terpene Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is widely considered the gold standard for the analysis of volatile compounds like terpenes due to its high separation efficiency and sensitive detection.[1] High-Performance Liquid Chromatography (HPLC), traditionally favored for non-volatile or thermally sensitive compounds, is also utilized for terpene analysis, particularly when simultaneous analysis with other compounds like cannabinoids is desired.[1] The choice between these methods depends on several factors, including the specific terpenes of interest, the sample matrix, and the desired sensitivity.[1]

Quantitative Performance Comparison

The following tables summarize typical validation parameters for GC-MS and HPLC methods for terpene analysis, compiled from various studies. These parameters are crucial for assessing the performance and reliability of an analytical method.

Table 1: Typical Method Validation Parameters for Terpene Analysis by GC-MS

ParameterTypical ValueDescription
Limit of Detection (LOD)0.25 µg/mLThe lowest concentration of an analyte that can be reliably detected.[2]
Limit of Quantitation (LOQ)0.75 µg/mLThe lowest concentration of an analyte that can be accurately and precisely quantified.[2]
Linearity (r²)> 0.99The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2]
Accuracy (Recovery)95.0–105.7%The closeness of the measured value to the true value.[2]
Precision (%RSD)0.32–8.47%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Table 2: Typical Method Validation Parameters for Terpene Analysis by HPLC

ParameterTypical ValueDescription
Limit of Detection (LOD)Varies by terpene and detectorThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantitation (LOQ)Varies by terpene and detectorThe lowest concentration of an analyte that can be accurately and precisely quantified.
Linearity (r²)> 0.99The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy (Recovery)73–121%The closeness of the measured value to the true value.[3][4]
Precision (%RSD)< 10%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[3][4]

Inter-Laboratory Cross-Validation and Proficiency Testing

While single-laboratory validation demonstrates a method's performance, cross-validation across different laboratories is essential to ensure reproducibility and standardization.[5][6] Proficiency Testing (PT) programs, such as the Emerald Test™, are a key component of this process.[7] In these programs, a homogeneous sample is sent to multiple laboratories for analysis, and the results are compared to a consensus value or a known standard.[5][6] This allows laboratories to assess their performance against their peers and identify potential areas for improvement.[7]

State regulatory agencies often require participation in PT programs for laboratory licensure and compliance, promoting accurate testing for quality and safety.[8] Accreditation bodies also recognize well-organized inter-laboratory comparison proficiency testing (ILC/PT) programs that adhere to ISO/IEC 17043 standards.[8]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results both within and between laboratories.

GC-MS Experimental Protocol for Terpene Profiling

This protocol outlines a common liquid extraction method for the analysis of terpenes in a solid matrix.

  • Sample Preparation (Liquid Extraction):

    • Weigh approximately 100-200 mg of the homogenized and dried sample into a centrifuge tube.[1]

    • Add a suitable organic solvent (e.g., pentane, hexane, or ethyl acetate) and an internal standard (e.g., n-tridecane).[1][2]

    • Vortex the mixture for 1-2 minutes to ensure thorough extraction.[1]

    • Centrifuge the sample to separate the solid material.[1]

    • Transfer the supernatant to a vial for GC-MS analysis.[1]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.[1]

    • Mass Spectrometer: Agilent 5977A or equivalent.[1]

    • Column: DB-5MS (30m × 0.25mm i.d. × 0.25µm film thickness) or equivalent.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: Optimized to achieve separation of target terpenes. A typical program might start at 60°C and ramp up to 300°C.

    • Injection Mode: Splitless or split, depending on the concentration of terpenes.

HPLC Experimental Protocol for Terpene Profiling

This protocol describes a solvent extraction method suitable for HPLC analysis.

  • Sample Preparation (Solvent Extraction):

    • Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.[1]

    • Add 5 mL of a suitable solvent such as ethanol (B145695) or acetone.[1]

    • Vortex for 1 minute and sonicate for 15 minutes.[1]

    • Centrifuge the sample to pellet the solid material.[1]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]

  • HPLC-UV/MS Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Mass Spectrometer.[1]

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detector Wavelength: Set to a wavelength suitable for the terpenes of interest, though many terpenes have poor UV absorbance.[1]

Visualizing the Workflow and Logic

To better illustrate the processes involved in terpene analysis and cross-validation, the following diagrams are provided.

Terpene_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration GCMS GC-MS Analysis Filtration->GCMS Volatile Analytes HPLC HPLC Analysis Filtration->HPLC Non-Volatile Analytes Quantification Quantification GCMS->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

A simplified workflow for terpene analysis.

Cross_Validation_Logic PT_Provider Proficiency Test (PT) Provider (ISO 17043) Lab_A Laboratory A PT_Provider->Lab_A Distributes Homogeneous Sample Lab_B Laboratory B PT_Provider->Lab_B Lab_C Laboratory C PT_Provider->Lab_C Data_Analysis Centralized Data Analysis (ISO 13528) Lab_A->Data_Analysis Submits Results Lab_B->Data_Analysis Lab_C->Data_Analysis Performance_Report Performance Assessment & Report Data_Analysis->Performance_Report Generates Performance_Report->Lab_A Feedback to Labs Performance_Report->Lab_B Performance_Report->Lab_C

The logical flow of an inter-laboratory proficiency test.

References

A Comparative Analysis of Terpin Derivatives for Integrated Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and effective pest control solutions has propelled the investigation of naturally derived compounds, with terpin derivatives emerging as promising candidates. This guide provides a comparative study of various this compound derivatives, evaluating their efficacy in pest control through a review of experimental data. Detailed methodologies for key bioassays are presented to facilitate reproducible research, and crucial signaling pathways involved in their mode of action are visualized to aid in understanding their insecticidal properties.

Data Presentation: Efficacy of this compound Derivatives

The insecticidal activity of this compound derivatives varies significantly based on the chemical structure of the derivative, the target pest species, and the application method. The following tables summarize the quantitative data from various studies, focusing on lethal concentrations (LC₅₀) and lethal doses (LD₅₀) to provide a clear comparison of their potency.

Table 1: Fumigant Toxicity of Monoterpenes against Various Insect Pests
MonoterpeneTarget PestLC₅₀Exposure Time (h)
1,8-Cineole Spodoptera littoralis2.32 mg/L air-
Sitophilus oryzae14.19 mg/L24
Tribolium castaneum17.16 mg/L24
(±)-Citronellal Drosophila melanogaster0.015 µl/L24
(+)-Pulegone Drosophila melanogaster0.02 µl/L24
α-Pinene Callosobruchus analis0.03 µl/mL air12
Stegobium paniceum0.12 µl/mL air12
Sitophilus oryzae1.21 µl/mL air12
Tribolium castaneum1.43 µl/mL air12
p-Cymene Spodoptera littoralis7.35 mg/L air-
(-)-Carvone Spodoptera littoralis13.79 mg/L air-
Table 2: Contact Toxicity of this compound Derivatives against Various Insect Pests
This compound DerivativeTarget PestLD₅₀ / LC₅₀
(-)-Carvone Spodoptera littoralis0.15 mg/larva
Sitophilus oryzae28.17 µg/cm²
Tribolium castaneum19.80 µg/cm²
Cuminaldehyde Spodoptera littoralis0.27 mg/larva
Tribolium castaneum32.59 µg/cm²
(-)-4-Terpineol Plutella xylostella (3rd instar larvae)43.15 mg/mL (12h), 31.22 mg/mL (24h)
Geraniol Sitophilus oryzae28.76 µg/cm²
Table 3: Larvicidal Activity of Terpenes against Aedes aegypti
TerpeneLC₅₀ (ppm)
γ-Terpinene 0.4 - 56
Eucalyptol + trans-Anethole (1:1) 176 µg/mL
trans-Anethole + Geranial (1:1) 167 µg/mL

Experimental Protocols

Standardized methodologies are crucial for the comparative evaluation of pesticide efficacy. Below are detailed protocols for key experiments cited in the evaluation of this compound derivatives.

Fumigant Toxicity Bioassay

This method is used to assess the toxicity of volatile compounds, such as essential oils and their monoterpene components, against insect pests.

  • Preparation of Test Chambers: Glass jars or vials of a specific volume are used as test chambers.

  • Application of this compound Derivative: A filter paper strip is impregnated with a specific concentration of the this compound derivative dissolved in a suitable solvent (e.g., acetone).

  • Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a residue of the test compound on the filter paper.

  • Introduction of Insects: A known number of adult insects are introduced into the test chamber.

  • Sealing and Incubation: The chamber is sealed to create a fumigant environment and incubated under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 12, 24, 48 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Control Groups: A control group with solvent-treated filter paper and an untreated control group are included in each experiment.

  • Data Analysis: The mortality data is used to calculate the LC₅₀ value using probit analysis.

Contact Toxicity Bioassay (Filter Paper Method)

This assay determines the toxicity of a substance through direct contact with the insect cuticle.

  • Preparation of Treated Surfaces: A filter paper disc is treated with a specific concentration of the this compound derivative dissolved in a volatile solvent.

  • Solvent Evaporation: The solvent is allowed to evaporate, leaving a uniform layer of the test compound on the filter paper.

  • Exposure of Insects: A known number of insects are confined on the treated filter paper within a petri dish or a similar container.

  • Incubation: The setup is maintained under controlled environmental conditions.

  • Mortality Assessment: Mortality is recorded at predetermined time points.

  • Control Groups: Control groups with solvent-treated and untreated filter papers are run concurrently.

  • Data Analysis: The obtained mortality data is used to determine the LD₅₀ or LC₅₀ value.

Larvicidal Bioassay (WHO Guidelines for Aedes aegypti)

This protocol is specifically designed to evaluate the efficacy of larvicides against mosquito larvae.

  • Preparation of Test Solutions: Stock solutions of the this compound derivative are prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made in water to obtain the desired test concentrations.

  • Exposure of Larvae: Twenty-five late third or early fourth instar larvae of Aedes aegypti are placed in beakers or cups containing a specific volume of the test solution.

  • Incubation: The beakers are held at a constant temperature for 24 hours.

  • Mortality Assessment: The number of dead larvae is counted after 24 hours. Larvae are considered dead if they are motionless and do not respond to probing.

  • Control Groups: A control group with the solvent in water and an untreated control are included.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula and the LC₅₀ is calculated.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay is used to determine if a compound inhibits the activity of the enzyme acetylcholinesterase, a key target for many insecticides.

  • Enzyme and Substrate Preparation: A solution of acetylcholinesterase (from a commercial source or extracted from the target insect) and a solution of the substrate, acetylthiocholine (B1193921) iodide (ATCI), are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the this compound derivative (the potential inhibitor).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (ATCI) to the enzyme-inhibitor mixture.

  • Detection: The product of the reaction, thiocholine, reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound. The absorbance of this compound is measured spectrophotometrically at 412 nm over time.

  • Control Groups: A control reaction without the inhibitor is run to determine the maximum enzyme activity.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the this compound derivative, and the IC₅₀ (the concentration of inhibitor that causes 50% enzyme inhibition) is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by this compound derivatives is crucial for the development of more effective and specific pest control agents. The following diagrams illustrate the key mechanisms of action identified for various this compound derivatives.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Acetylcholine (B1216132) Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron (Continuous Firing) ACh_Receptor->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Terpin_Derivative This compound Derivative (e.g., 1,8-Cineole) Terpin_Derivative->AChE Inhibits

Acetylcholinesterase Inhibition Pathway

Many this compound derivatives, such as 1,8-cineole, exert their insecticidal effect by inhibiting acetylcholinesterase (AChE)[1]. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of postsynaptic neurons, which causes paralysis and ultimately death of the insect.

GABA_Receptor_Antagonism cluster_neuron Inhibitory Synapse GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Opens Hyperexcitation Hyperexcitation (Convulsions) GABA_Receptor->Hyperexcitation Leads to Neuron_Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Neuron_Hyperpolarization Terpin_Derivative This compound Derivative (e.g., Thujone) Terpin_Derivative->GABA_Receptor Blocks

GABA Receptor Antagonism Pathway

Certain terpenoids, like thujone, act as antagonists of the gamma-aminobutyric acid (GABA) receptor, which is a ligand-gated chloride ion channel. In insects, GABA is a major inhibitory neurotransmitter. By blocking the GABA receptor, these this compound derivatives prevent the influx of chloride ions, thereby inhibiting hyperpolarization of the neuron. This leads to hyperexcitation of the central nervous system, resulting in convulsions and insect death.

Octopaminergic_Receptor_Modulation cluster_cell Target Cell Octopamine_Receptor Octopamine (B1677172) Receptor (GPCR) G_Protein G-Protein Octopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological/ Behavioral Effects PKA->Cellular_Response Phosphorylates Targets Terpin_Derivative This compound Derivative Terpin_Derivative->Octopamine_Receptor Modulates Octopamine Octopamine Octopamine->Octopamine_Receptor Binds to

Octopaminergic Receptor Modulation Pathway

Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in insects, regulating many physiological and behavioral processes. Some this compound derivatives can modulate octopamine receptors, which are G-protein coupled receptors (GPCRs). This modulation can either mimic or block the action of octopamine, leading to a disruption of normal physiological processes. For example, activation of the octopamine receptor can lead to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and triggers a downstream cellular response. Disruption of this pathway can lead to a range of effects from altered behavior to mortality.

Conclusion

This compound derivatives represent a diverse and potent class of natural compounds with significant potential for use in pest control. Their varied modes of action, including neurotoxicity through acetylcholinesterase inhibition, GABA receptor antagonism, and octopaminergic receptor modulation, make them valuable tools in integrated pest management strategies. The quantitative data presented in this guide highlights the differential efficacy of various derivatives against a range of insect pests, underscoring the importance of selecting the appropriate compound for a specific target. The detailed experimental protocols provide a framework for standardized evaluation, enabling researchers to contribute to the growing body of knowledge on these promising biopesticides. Further research into the structure-activity relationships and formulation optimization of this compound derivatives will undoubtedly lead to the development of novel and sustainable pest control solutions.

References

A Comparative Guide to Spectroscopic Analysis for the Confirmation of Terpin Isomer Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of terpene isomers is a critical step in ensuring the quality, efficacy, and safety of natural products and pharmaceuticals. Terpin isomers, with their identical molecular formulas but distinct arrangements of double bonds, present a significant analytical challenge. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to effectively distinguish between the common this compound isomers: α-terpinene, β-terpinene, γ-terpinene, and terpinolene (B10128) (δ-terpinene).

Comparative Spectroscopic Data

The subtle structural differences among this compound isomers give rise to unique spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy, providing a clear basis for comparison and identification.

¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of this compound isomers. The chemical shifts (δ) and coupling constants (J) of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment, which is dictated by the position of the double bonds. The data presented below was compiled from various spectroscopic databases.

IsomerKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
α-Terpinene ~5.6 (2H, olefinic), ~2.8 (1H, methine), ~2.1-2.3 (4H, allylic), ~1.8 (3H, methyl on C=C), ~1.0 (6H, isopropyl)[1][2]~134, ~125, ~120, ~116 (olefinic carbons), ~31, ~26, ~23 (aliphatic carbons)
β-Terpinene ~6.2 (1H, olefinic), ~4.7 (2H, exocyclic methylene), ~2.9 (1H, methine), ~2.2-2.4 (4H, allylic), ~1.0 (6H, isopropyl)~149 (quaternary olefinic), ~131, ~124 (olefinic carbons), ~107 (exocyclic methylene), ~31, ~26 (aliphatic carbons)[3]
γ-Terpinene ~5.4 (2H, olefinic), ~2.8 (1H, methine), ~2.1-2.3 (4H, allylic), ~1.7 (3H, methyl on C=C), ~1.0 (6H, isopropyl)~131, ~119, ~116 (olefinic carbons), ~41, ~35, ~32, ~21 (aliphatic carbons)
Terpinolene ~5.3 (1H, olefinic), ~2.7 (2H, allylic), ~2.0-2.3 (4H, allylic and aliphatic), ~1.7, ~1.6 (6H, two methyls on C=C)~134, ~122, ~121 (olefinic carbons), ~41, ~31, ~29, ~27, ~23, ~20 (aliphatic and methyl carbons)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For this compound isomers, the key distinguishing features are the C=C stretching and C-H bending vibrations associated with the double bonds.

IsomerCharacteristic IR Absorption Bands (cm⁻¹)
α-Terpinene ~1670 (C=C stretch, conjugated), ~830 (C-H out-of-plane bend, trisubstituted alkene)
β-Terpinene ~1645 (C=C stretch, non-conjugated), ~890 (C-H out-of-plane bend, exocyclic methylene)[1]
γ-Terpinene ~1675 (C=C stretch, endocyclic), ~840 (C-H out-of-plane bend, trisubstituted alkene)
Terpinolene ~1670 (C=C stretch, tetrasubstituted), ~820 (C-H out-of-plane bend, trisubstituted alkene)

Mass Spectrometry (MS)

While all this compound isomers have the same molecular weight (136.23 g/mol ) and thus the same molecular ion peak (m/z 136) in mass spectrometry, their fragmentation patterns can differ. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful, as the isomers will have slightly different retention times, aiding in their initial separation and subsequent identification by their mass spectra. The base peak, resulting from the most stable fragment ion, is often a key identifier.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
α-Terpinene 136121, 93 (base peak)
β-Terpinene 136121, 93 (base peak), 79, 68[1]
γ-Terpinene 136121, 93 (base peak)
Terpinolene 136121, 93 (base peak)

Note: Due to the similarity in fragmentation patterns, MS is best used in conjunction with GC for reliable isomer differentiation based on retention times.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound isomer sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4]

  • Ensure the sample is fully dissolved and the solution is clear. Filter if necessary to remove any particulate matter.[4]

Data Acquisition (¹H and ¹³C NMR):

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, especially in complex mixtures, 2D NMR experiments are invaluable. Standard pulse programs available on most spectrometers can be utilized.[5]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of the neat liquid this compound isomer onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, for transmission IR, place a drop of the liquid between two NaCl or KBr plates.

Data Acquisition (FT-IR):

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum should be collected prior to running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the this compound isomer sample (e.g., 100 µg/mL) in a volatile solvent such as hexane (B92381) or ethyl acetate.[6]

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used. A common dimension is 30 m x 0.25 mm x 0.25 µm.

  • Injection: 1 µL split injection (e.g., split ratio 50:1).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Workflow for Isomer Confirmation

The following diagram illustrates a logical workflow for the spectroscopic analysis and confirmation of a this compound isomer structure from an unknown sample.

Terpin_Isomer_Analysis_Workflow start Unknown Terpene Sample gcms GC-MS Analysis start->gcms Initial Screening retention_time Retention Time Comparison gcms->retention_time mass_spec Mass Spectrum Analysis (m/z 136, Fragmentation) gcms->mass_spec prelim_id Preliminary Isomer ID retention_time->prelim_id mass_spec->prelim_id nmr NMR Spectroscopy (1H, 13C, 2D) prelim_id->nmr Definitive Structure ir IR Spectroscopy prelim_id->ir Functional Group Confirmation nmr_data Compare Chemical Shifts & Coupling Patterns nmr->nmr_data final_id Confirmed Isomer Structure nmr_data->final_id ir_data Compare C=C & C-H bend vibrations ir->ir_data ir_data->final_id

Caption: Workflow for the spectroscopic identification of this compound isomers.

By systematically applying these spectroscopic techniques and comparing the resulting data with the reference values provided, researchers can confidently and accurately determine the structure of this compound isomers. This rigorous analytical approach is essential for advancing research and development in fields that utilize these important natural compounds.

References

A Comparative Guide to Assessing the Purity of Synthesized Terpin Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of methodologies for assessing the purity of synthesized terpin, with a focus on this compound hydrate (B1144303), against established standards. We will delve into experimental protocols and present data in a clear, comparative format.

Overview of Analytical Methods for this compound Purity

The purity of this compound is most commonly determined using chromatographic techniques. Gas Chromatography (GC) is the preferred method, particularly with a Flame Ionization Detector (GC-FID), as it is well-suited for volatile compounds like terpenes.[1][2] High-Performance Liquid Chromatography (HPLC) can also be employed, especially when analyzing terpenes in conjunction with non-volatile compounds.[3] Spectroscopic methods can provide qualitative information and are sometimes used as complementary techniques.

Analytical Method Principle Advantages Limitations Primary Use Case
Gas Chromatography (GC-FID) Separates volatile compounds based on their boiling points and interaction with a stationary phase. The FID detects organic compounds as they elute.[1]High resolution for volatile compounds, quantitative accuracy, established methods available (e.g., USP).[4]Requires volatile and thermally stable analytes.Gold standard for routine purity analysis and quantification of this compound. [5]
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry.Provides structural information for impurity identification.[3][6]Can be more complex to operate and more expensive than GC-FID.Identification of unknown impurities and confirmation of this compound identity.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase and a liquid mobile phase.Suitable for a wide range of compounds, including non-volatile impurities.Terpenes may have weak UV absorbance, potentially limiting detection with standard UV detectors.[7]Analysis of complex mixtures containing both volatile and non-volatile components.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about its functional groups.Fast, non-destructive, and useful for confirming the identity of this compound hydrate.[4]Not suitable for quantification of impurities on its own.Rapid identity confirmation and functional group analysis.

Experimental Protocol: Purity Assessment of this compound Hydrate by GC-FID (Based on USP Method)

This protocol outlines the gas chromatography method for the quantitative determination of this compound hydrate purity.

a. Materials and Reagents:

b. Instrumentation:

  • Gas chromatograph equipped with a flame-ionization detector (FID).[4]

  • Column: 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A.[4]

  • Carrier gas: Nitrogen.[4]

c. Preparation of Solutions:

  • Internal Standard Solution: Dissolve biphenyl in chloroform to a concentration of about 20 mg per mL.[4]

  • Standard Preparation: Accurately weigh about 170 mg of USP this compound Hydrate RS and transfer to a 100-mL volumetric flask. Dissolve in 5 mL of alcohol, add 5.00 mL of the Internal Standard Solution, dilute with chloroform to volume, and mix.[4]

  • Assay (Synthesized Sample) Preparation: Accurately weigh about 170 mg of the synthesized this compound hydrate, transfer to a 100-mL volumetric flask, and proceed as directed for the Standard Preparation, starting with "dissolve in 5 mL of alcohol."[4]

d. Chromatographic Conditions:

  • Injector Temperature: 260°C[4]

  • Detector Temperature: 260°C[4]

  • Column Temperature: 120°C[4]

  • Carrier Gas Flow Rate: Adjusted to obtain a retention time of approximately 7 minutes for this compound and 11 minutes for biphenyl.[4]

e. Procedure:

  • Inject approximately 1 µL of the Standard Preparation into the gas chromatograph.

  • Record the peak areas for this compound and the biphenyl internal standard.

  • Inject approximately 1 µL of the Assay Preparation into the gas chromatograph.

  • Record the peak areas for this compound and the biphenyl internal standard.

  • Calculate the ratio of the this compound peak area to the internal standard peak area for both the Standard and Assay preparations.

f. Calculation of Purity: Calculate the percentage of C10H20O2 in the portion of synthesized this compound Hydrate taken by the formula:

% Purity = (RU / RS) × (WS / WU) × 100

Where:

  • RU is the area ratio of this compound to the internal standard from the Assay Preparation chromatogram.[4]

  • RS is the area ratio of this compound to the internal standard from the Standard Preparation chromatogram.[4]

  • WS is the weight, in mg, of USP this compound Hydrate RS, calculated on an anhydrous basis.[4]

  • WU is the weight, in mg, of the synthesized this compound hydrate taken for the Assay Preparation.

Comparative Data: Synthesized this compound vs. Commercial Standard

The following table presents hypothetical data from the analysis of a synthesized batch of this compound hydrate compared to a commercial standard meeting USP specifications.

Parameter Synthesized this compound Hydrate (Batch #SYN-T01) Commercial Standard (USP Grade) USP Specification
Appearance White crystalline powderWhite crystalline powderCrystalline Powder or Lumps[8]
Purity (by GC-FID, anhydrous basis) 98.7%99.8%98.0% - 100.5%[4][8]
Water Content (Karl Fischer) 9.5%9.2%9.0% - 10.0%[4]
Residue on Ignition 0.08%0.05%Not more than 0.1%[4]
Impurity A (α-Terpineol) 0.45%0.10%Not specified
Impurity B (cis-β-Terpineol) 0.30%Not DetectedNot specified
Impurity C (Limonene) 0.25%Not DetectedNot specified
trans-Terpin 0.15%0.05%Not specified

Note: Impurity levels are hypothetical and for illustrative purposes. Impurity standards are commercially available for identification and quantification.[9][10][11]

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the GC-FID purity assessment of synthesized this compound hydrate.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Analysis weigh_sample Weigh Synthesized This compound Hydrate dissolve Dissolve in Alcohol weigh_sample->dissolve weigh_standard Weigh USP this compound Hydrate RS weigh_standard->dissolve add_is Add Internal Standard (Biphenyl in Chloroform) dissolve->add_is dilute Dilute to Volume with Chloroform add_is->dilute inject Inject into GC-FID dilute->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate_ratio Calculate Peak Area Ratios (this compound / Internal Standard) integrate->calculate_ratio calculate_purity Calculate % Purity vs. Standard calculate_ratio->calculate_purity compare Compare with USP Specs calculate_purity->compare final_report Final Purity Report compare->final_report

Caption: Workflow for GC-FID Purity Assessment of this compound Hydrate.

References

Safety Operating Guide

Navigating the Safe Disposal of Terpin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Terpin, ensuring the protection of both laboratory personnel and the environment.

Core Disposal Procedures for this compound

The proper disposal of this compound, a solid, white to off-white crystalline compound, requires careful adherence to established safety protocols to mitigate risks. The primary recommended methods for disposal are through a licensed chemical destruction plant or by controlled incineration equipped with flue gas scrubbing.[1] It is crucial to prevent this compound from entering sewer systems or the environment.[1]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE, including chemical-impermeable gloves, protective clothing, and eye/face protection.[1][2][3] In situations where dust may be generated, a certified respirator should be used.

  • Containment of Spills: In the event of a spill, the material should be carefully swept up or vacuumed to avoid dust formation.[3][4] Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[1] The collected material should be placed into a suitable, closed, and properly labeled container for disposal.[1][3]

  • Waste Collection: Keep the chemical waste in these designated, closed containers.[1] Store the containers in a dry, cool, and well-ventilated area, away from foodstuffs and incompatible materials.[1]

  • Final Disposal: Arrange for the disposal of the contained this compound waste through a licensed and approved waste disposal plant.[2] Always observe all federal, state, and local environmental regulations.[2]

  • Contaminated Packaging: Containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste. After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling or reconditioning.[1] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]

Safety and Handling Summary

For quick reference, the following table summarizes key safety and handling information for this compound.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[1][2]
Handling Use in a well-ventilated area. Avoid contact with skin and eyes and the formation of dust and aerosols. Use non-sparking tools.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
Spill Response Collect and arrange disposal. Keep in suitable, closed containers. Remove all sources of ignition.[1]
First Aid (Skin Contact) Wash off with soap and plenty of water.[1][3]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
First Aid (Inhalation) Move the person into fresh air. If not breathing, give artificial respiration.[1][2][3]
First Aid (Ingestion) Rinse mouth with water. Do NOT induce vomiting.[1]

Experimental Protocols

The procedural information for the disposal of this compound does not originate from specific laboratory experiments but is derived from established safety and regulatory guidelines found in Safety Data Sheets (SDS). The methodologies provided are standard chemical waste management practices.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Terpin_Disposal_Workflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal Path cluster_packaging Packaging Disposal A Identify this compound Waste for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a spill? B->C D Sweep or vacuum spill material into a closed container C->D Yes E Place non-spill waste directly into a closed container C->E No F Label container with contents D->F E->F G Store container in a cool, dry, well-ventilated area F->G H Contact licensed chemical waste disposal service G->H I Arrange for pickup and disposal via incineration or chemical destruction H->I J Triple-rinse empty container I->J K Collect rinsate as chemical waste J->K L Puncture container to prevent reuse J->L M Dispose of container in sanitary landfill or send for recycling/reconditioning L->M

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Terpin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for laboratory professionals working with Terpin (also known as this compound Hydrate). The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.

Quantitative Data Summary

For quick reference, the key physical, chemical, and safety data for this compound Monohydrate are summarized in the table below. Note that specific occupational exposure limits have not been established by major regulatory agencies.[1][2][3][4][5]

PropertyValueSource(s)
Chemical Formula C₁₀H₂₀O₂·H₂O[6][7]
Molecular Weight 190.28 g/mol [4][6]
Appearance Colorless crystals or white powder[1][8][9]
Melting Point 116–120 °C (240.8–248 °F)[1][4][6][10]
Solubility in Water Slightly soluble (3.42 g/L at 25 °C)[8][9][10]
Other Solubilities Soluble in alcohol and ether[8][9]
OSHA PEL No data available[2]
NIOSH REL No data available[2]
ACGIH TLV No data available[2]

Operational and Safety Protocols

Adherence to the following step-by-step protocols is critical for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling, but the following PPE is generally required:[2][4][5]

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles that conform to government standards such as EU EN166 or OSHA 29 CFR 1910.133.[2][5]

  • Hand Protection: Use chemically compatible gloves (e.g., nitrile) inspected for integrity before use. Gloves should cover the cuffs of the lab coat to prevent skin exposure.[5]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation or splashing, consider impervious or flame-resistant clothing.[4][5]

  • Respiratory Protection: For procedures that generate dust (e.g., weighing, grinding, or transfer of powder), use a NIOSH-approved respirator (such as an N95 dust mask) within a comprehensive respiratory protection program.[3]

Engineering Controls

Proper facility controls are the first line of defense in minimizing exposure:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a local exhaust ventilation system, such as a chemical fume hood, is strongly recommended to control contaminants at their source.[1][3][4]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4]

Safe Handling and Storage Plan

Receiving and Storage:

  • Upon receipt, inspect the container for damage or leaks.

  • Store this compound in a tightly sealed container as defined in the USP-NF.[1]

  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight.[5]

  • Store away from incompatible materials, particularly strong oxidizing agents and strong mineral acids.[1][3]

Handling and Use:

  • Minimize the generation of dust.

  • Avoid direct contact with skin and eyes and inhalation of the powder.[4]

  • Weigh the chemical in a ventilated enclosure or fume hood if possible.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Spill and Disposal Procedures

Accidental Release Measures:

  • Evacuate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear all required PPE, including respiratory protection.

  • Contain: Prevent the spill from entering drains or waterways.[5]

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation. Absorb any solutions with an inert, non-combustible material (e.g., diatomite, universal binders).[4]

  • Collect: Place the spilled material and cleanup supplies into a suitable, labeled container for chemical waste disposal.[5]

  • Decontaminate: Clean the spill surface thoroughly. Some sources recommend scrubbing with alcohol.[4]

Waste Disposal:

  • Dispose of this compound waste and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4]

  • Do not dispose of this compound down the drain or in regular trash. Empty containers may retain product residue and should be treated as hazardous waste.

First Aid Measures

In case of exposure, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Get medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Experimental Protocol Example: Preparation of a this compound Hydrate (B1144303) Solution

This protocol details the steps for preparing a standard laboratory solution of this compound Hydrate, a common procedure in pharmaceutical and research settings.

Objective: To prepare a 1.7 mg/mL solution of this compound Hydrate in a chloroform (B151607)/alcohol mixture for analytical testing.

Materials:

  • This compound Hydrate, crystalline powder

  • USP-grade Alcohol (Ethanol)

  • Chloroform

  • 100 mL volumetric flask

  • Analytical balance

  • Spatula and weighing paper

  • Pipettes

Methodology:

  • Prepare Workspace: Ensure all work is performed in a chemical fume hood. Assemble all necessary PPE and equipment.

  • Weigh this compound Hydrate: Using an analytical balance, accurately weigh approximately 170 mg of this compound Hydrate onto weighing paper.

  • Record Weight: Document the exact weight of the this compound Hydrate.

  • Transfer: Carefully transfer the weighed powder into a 100 mL volumetric flask.

  • Initial Dissolution: Add 5 mL of alcohol to the volumetric flask. Swirl the flask gently to dissolve the this compound Hydrate.

  • Dilute to Volume: Once the solid is fully dissolved, dilute the solution with chloroform to the 100 mL mark on the volumetric flask.

  • Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Clearly label the flask with the contents ("this compound Hydrate Solution, 1.7 mg/mL"), the date of preparation, and your initials. Store as per the guidelines in Section 3.

Visualized Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for handling this compound in a laboratory environment, from initial preparation to final disposal.

Terpin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase risk_assessment 1. Conduct Risk Assessment ppe 2. Don Required PPE (Goggles, Gloves, Coat) risk_assessment->ppe eng_controls 3. Prepare Engineering Controls (Fume Hood, Eyewash) ppe->eng_controls weigh 4. Weigh this compound (in ventilated enclosure) eng_controls->weigh dissolve 5. Dissolve/Use in Experiment weigh->dissolve storage 6. Store Securely (Cool, Dry, Sealed) dissolve->storage decontaminate 7. Decontaminate Work Area storage->decontaminate remove_ppe 8. Doff PPE Correctly decontaminate->remove_ppe disposal 9. Dispose of Waste (per regulations) remove_ppe->disposal hand_wash 10. Wash Hands Thoroughly disposal->hand_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terpin
Reactant of Route 2
Terpin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.